2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-(2-nitrophenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-14(19)8-5-6-10-11(7-8)16-13(15-10)9-3-1-2-4-12(9)17(20)21/h1-7H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDEJPRBPXJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434269 | |
| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190121-93-8 | |
| Record name | 2-(2-Nitrophenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and key physicochemical parameters such as acidity constants (pKa), lipophilicity (logP), and aqueous solubility. By synthesizing theoretical predictions with established experimental protocols, this guide offers a robust framework for understanding and utilizing this compound in medicinal chemistry and materials science. Particular emphasis is placed on the causality behind experimental choices and the interpretation of data, ensuring a high standard of scientific integrity and practical utility.
Introduction: The Benzimidazole Scaffold in Modern Research
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged heterocyclic pharmacophore in drug design and development.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The physicochemical properties of benzimidazole derivatives, such as solubility and acidity, can be significantly modulated by introducing substituents at various positions on the ring.[1][3]
The subject of this guide, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates three key functional motifs:
-
The Benzimidazole Core: Provides a rigid, aromatic scaffold with both hydrogen bond donor (N-H) and acceptor (N) sites.[3][4]
-
The 5-Carboxylic Acid Group: Introduces a primary acidic center, significantly impacting aqueous solubility and providing a handle for forming salts or amide derivatives.
-
The 2-(2-Nitrophenyl) Group: This substituent is of particular interest. The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), which can be cleaved using light.[5][6] This suggests potential applications in photocaging, allowing for the controlled release of the molecule or a linked therapeutic agent with spatiotemporal precision.[7]
This guide will systematically explore the properties arising from this unique combination of functional groups.
Molecular Structure and Core Physicochemical Properties
The key to predicting the behavior of a molecule lies in understanding its fundamental physicochemical properties. These parameters govern everything from reaction kinetics to ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a biological system.[8]
Table 1: Summary of Predicted and Key Physicochemical Properties
| Property | Predicted Value / Information | Significance in Research & Development |
| Molecular Formula | C₁₄H₉N₃O₄ | Defines the elemental composition and exact molecular weight. |
| Molecular Weight | 283.24 g/mol | Essential for all stoichiometric calculations, solution preparation, and assay analysis. |
| XLogP3 | 2.9 | A measure of lipophilicity. A value <5 is favorable for oral bioavailability under Lipinski's Rule of 5.[8] |
| Hydrogen Bond Donors | 2 (imidazole N-H, carboxyl -OH) | Influences solubility, crystal packing, and receptor binding interactions. |
| Hydrogen Bond Acceptors | 5 (nitro O, carboxyl O, imidazole N) | Key determinant of solubility in polar solvents and interaction with biological targets. |
| pKa (Predicted) | Acidic: ~4.0 (Carboxylic Acid)Basic: ~4.5 (Imidazole) | Governs ionization state, solubility, and membrane permeability at different physiological pH values. |
| Aqueous Solubility | Low | Benzimidazoles generally have low water solubility, which presents challenges for formulation and bioavailability.[9] |
| Melting Point | High (>300 °C typical for core) | Benzimidazole structures are generally stable at high temperatures.[1] |
Note: Predicted values are computationally derived and serve as estimates. Experimental verification is crucial and protocols are provided in Section 4.
Synthesis and Spectroscopic Characterization
The synthesis of 2-substituted benzimidazoles is most commonly achieved via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[10][11]
Synthetic Workflow
The synthesis of the title compound proceeds via the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzoic acid . The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the cyclization.
Caption: Synthetic workflow for the target compound via Phillips-Ladenburg condensation.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for analogous compounds.[10][12]
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and 2-nitrobenzoic acid (1.05 eq).
-
Acid Catalyst: Add 4M hydrochloric acid as the reaction solvent. The acid serves to protonate the carbonyl, activating it for nucleophilic attack, and to keep the diamine starting material soluble.
-
Heating: Heat the mixture to reflux (typically ~110 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[13][14]
-
Work-up: After cooling to room temperature, the acidic solution is carefully neutralized with an aqueous base (e.g., sodium hydroxide or ammonium hydroxide). The product, being less soluble at neutral pH, will precipitate out of the solution.
-
Purification: The crude solid is collected by filtration, washed with cold water to remove inorganic salts, and then with a cold non-polar solvent like ethanol to remove unreacted starting materials.[13][14] Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Characterization
Structural confirmation is essential. A combination of spectroscopic methods provides unambiguous proof of identity.[14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence and connectivity of aromatic and acidic protons. Key signals would include the N-H proton of the imidazole, the -COOH proton, and the distinct patterns of the two substituted benzene rings.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Used to identify key functional groups.[13] Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, an N-H stretch for the imidazole, a C=O stretch for the carbonyl, and N-O stretches for the nitro group.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound by identifying the molecular ion peak (M+H)⁺.
Key Experimental Protocols for Physicochemical Characterization
While computational predictions are valuable for initial screening, experimental determination of physicochemical properties is the gold standard in drug development.[16][17] The following protocols are designed to be robust and self-validating.
Determination of pKa via UV-Vis Spectrophotometry
The pKa is the pH at which a compound is 50% ionized. This property is critical as ionization state affects solubility, permeability, and target binding. The pKa of benzimidazoles can be determined reliably using UV-Vis spectroscopy, potentiometric titration, or capillary electrophoresis.[9][18][19]
Causality: The UV-Vis absorbance spectrum of the compound will change as a function of pH because the protonated and deprotonated forms have different electronic structures and thus absorb light differently. By monitoring this change, we can determine the pKa.
Caption: Workflow for kinetic aqueous solubility determination.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Aqueous Addition: Add an aliquot from each well of the DMSO plate to a corresponding well in a 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<2%).
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow precipitation to occur. [20]5. Detection: Determine the solubility by one of two common methods:
-
Nephelometry: Measure the light scattering in each well. The concentration at which light scattering sharply increases indicates the point of precipitation. [21] * HPLC Quantification: Filter the plate to remove any precipitate. Quantify the concentration of the compound remaining in the filtrate (the saturated solution) using HPLC-UV analysis. [22]
-
Potential Applications and Scientific Context
The unique structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid suggests several areas of application:
-
Photocaged Compounds: The ortho-nitrobenzyl group is a classic photolabile protecting group. [5]Upon irradiation with UV light (typically ~365 nm), the group undergoes an intramolecular rearrangement, leading to its cleavage. [23]This allows the core benzimidazole structure to be "caged" and then released at a specific time and location, a powerful tool for studying biological systems.
-
Medicinal Chemistry Scaffold: The core molecule can serve as a starting point for creating a library of derivatives. The carboxylic acid at the 5-position is an ideal handle for amide coupling, allowing for the attachment of various fragments to explore structure-activity relationships (SAR).
-
Materials Science: Benzimidazole derivatives are investigated for their electronic properties and can be used in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. [24][25]The nitro group can be reduced to an amine, providing another site for chemical modification.
Conclusion
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a multifaceted compound whose physicochemical properties are dictated by the interplay of its benzimidazole core, its acidic carboxyl group, and its photolabile nitrophenyl substituent. A thorough understanding and experimental validation of its pKa, logP, and solubility are paramount for its successful application in any research endeavor. The protocols and insights provided in this guide serve as a rigorous foundation for scientists aiming to unlock the full potential of this and related molecules in drug discovery, chemical biology, and materials science.
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Institutes of Health. [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. (2020). Semantic Scholar. [Link]
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Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (2010). ResearchGate. [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (n.d.). ResearchGate. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
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Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. (2006). PubMed. [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
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Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). (2011). ACS Publications. [Link]
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Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2018). National Institutes of Health. [Link]
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Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. (2016). Bulgarian Chemical Communications. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). PubMed. [Link]
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Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (2009). PubMed. [Link]
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HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2011). ResearchGate. [Link]
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New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. (2021). ResearchGate. [Link]
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New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPoc) Moiety. (2001). ResearchGate. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2022). National Institutes of Health. [Link]
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A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Applied Chemical Engineering. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). (n.d.). ResearchGate. [Link]
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A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). IJPCBS. [Link]
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ADME Solubility Assay. (n.d.). BioDuro. [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. [Link]
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Photoremovable Protecting Groups. (2022). MDPI. [Link]
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The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. [Link]
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Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. [Link]
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Photolabile protecting group. (n.d.). Wikipedia. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry. [Link]
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Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2018). ResearchGate. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2023). Longdom Publishing. [Link]
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Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl) Bezimidazole derivatives. (n.d.). IOSR-JAC. [Link]
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Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). ACS Publications. [Link]
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Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. (2022). National Institutes of Health. [Link]
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Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
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A Methodological Guide to the Structural Elucidation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid
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A Senior Application Scientist's Perspective on Synthesis, Crystallization, and Advanced Structural Analysis
Disclaimer: As of January 2026, a comprehensive, publicly available crystal structure for the specific compound 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid has not been deposited in major crystallographic databases like the Cambridge Structural Database (CSD).[1] This guide, therefore, presents a robust, scientifically-grounded methodological framework for its synthesis, crystallization, and in-depth structural characterization. The protocols and analyses described herein are based on established best practices and data from closely related benzimidazole analogs, providing a complete roadmap for researchers in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2] The specific functionalization of the benzimidazole ring system allows for the fine-tuning of these properties. In the target molecule, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, the substituents are of particular interest:
-
The 2-(2-Nitrophenyl) group introduces significant steric and electronic effects. The nitro group is a strong electron-withdrawing group, which can influence the molecule's electronic properties, receptor-binding interactions, and potential as a synthetic intermediate.
-
The 5-Carboxylic acid group provides a key site for hydrogen bonding, salt formation, and potential coordination to metallic centers. This functionality is critical for modulating solubility, crystal packing, and interaction with biological targets.
A thorough understanding of the three-dimensional structure of this molecule is paramount for rational drug design and the development of new materials. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that govern the solid-state properties of the compound. This guide provides a comprehensive workflow, from initial synthesis to advanced computational analysis, to achieve this goal.
Part 1: Synthesis and Crystallization: From Reagents to Single Crystals
The first critical phase is the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
Section 1.1: Proposed Synthetic Pathway
The most direct and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation . This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.[3]
For the target molecule, the logical precursors are 3,4-diaminobenzoic acid and 2-nitrobenzoic acid .
Reaction Scheme:
-
Reactants: 3,4-Diaminobenzoic acid and 2-Nitrobenzoic acid.
-
Catalyst/Solvent: A strong acid such as hydrochloric acid (HCl) or a polyphosphoric acid (PPA) is typically used to catalyze the condensation and dehydration steps.
-
Conditions: The reaction mixture is heated, often to reflux, to drive the cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 3,4-diaminobenzoic acid (1.0 eq) and 2-nitrobenzoic acid (1.0 eq).
-
Acid Addition: Add a suitable amount of 4M hydrochloric acid or polyphosphoric acid to the flask to act as both a solvent and a catalyst.
-
Heating: Heat the mixture to reflux (typically 100-140°C) for a period of 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a base, such as a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with deionized water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Section 1.2: The Art of Crystallization
Obtaining a single crystal of sufficient size and quality is often the most challenging step. The presence of the carboxylic acid and the polar nitro group suggests that solvents capable of hydrogen bonding will be effective.
-
Method of Choice: Slow evaporation is a reliable technique for molecules of this type.
-
Solvent Screening: A range of polar solvents should be screened, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Step-by-Step Procedure:
-
Prepare a saturated solution of the purified compound in a chosen solvent (e.g., DMF) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution through a syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
Part 2: Structural Characterization via Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid. The workflow involves data collection, structure solution, and refinement.
Caption: Overall workflow from synthesis to advanced analysis.
Section 2.1: Data Collection and Refinement
A suitable crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected. The resulting data is then processed to solve and refine the crystal structure using specialized software.
Typical Data to be Obtained: The output of a successful SC-XRD experiment is a Crystallographic Information File (CIF), which contains a wealth of information. Based on analogous structures, we can anticipate the key parameters.
| Parameter | Expected Value / Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The precise dimensions and angles of the repeating unit. |
| Z | 2 or 4 | The number of molecules in one unit cell. |
| Bond Lengths (Å) | e.g., C-N, C=O, N-O | Provides exact intramolecular distances. |
| **Bond Angles (°) ** | e.g., O-N-O, C-C-C | Defines the geometry around each atom. |
| Torsion Angles (°) | C-C-C-C | Describes the conformation of the molecule, especially the twist between the phenyl and benzimidazole rings. |
Part 3: In-depth Analysis of the Crystal Structure
With a refined crystal structure in hand, the focus shifts to a deeper analysis of the molecular conformation and the non-covalent interactions that dictate the crystal packing.
Section 3.1: Molecular Conformation
A key feature to analyze is the dihedral angle between the benzimidazole ring system and the 2-nitrophenyl substituent. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance from the ortho-nitro group, which forces a twisted conformation. This twist is critical as it dictates the overall shape of the molecule and how it can interact with neighboring molecules or a biological receptor.
Caption: Atom numbering scheme for the target molecule.
Section 3.2: Supramolecular Assembly and Intermolecular Interactions
The true elegance of a crystal structure lies in its supramolecular assembly. The combination of the carboxylic acid, the benzimidazole N-H, and the nitro group creates a rich landscape for hydrogen bonding and other non-covalent interactions.
Expected Key Interactions:
-
Carboxylic Acid Dimer: The most common and robust interaction for carboxylic acids is the formation of a centrosymmetric R²₂(8) hydrogen-bonded dimer. This involves two molecules linked by strong O-H···O hydrogen bonds.
-
N-H···O/N-H···N Bonds: The benzimidazole N-H group is a potent hydrogen bond donor and can interact with the oxygen atoms of the nitro group, the carboxylic acid, or the nitrogen atom of an adjacent benzimidazole.
-
π-π Stacking: The planar aromatic rings of the benzimidazole and nitrophenyl groups are likely to engage in π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.
Caption: Classic carboxylic acid hydrogen-bonded dimer motif.
Section 3.3: Hirshfeld Surface Analysis
To quantify and visualize these complex intermolecular interactions, Hirshfeld surface analysis is an indispensable tool. This analysis maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all intermolecular contacts.
-
d_norm surface: This surface map highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts, with the intensity of the color corresponding to the strength of the interaction.
-
2D Fingerprint Plots: These plots decompose the Hirshfeld surface into contributions from specific atom-pair contacts (e.g., H···O, H···H, C···H), providing a quantitative percentage breakdown of the interactions that stabilize the crystal structure.
Anticipated Hirshfeld Analysis Results:
| Contact Type | Expected Contribution | Significance |
| H···O / O···H | High (~25-35%) | Dominated by strong N-H···O and O-H···O hydrogen bonds. |
| H···H | High (~30-40%) | Represents the large surface area of hydrogen atoms. |
| C···H / H···C | Moderate (~10-20%) | Indicates weaker C-H···π interactions. |
| C···C | Low-Moderate (~5-10%) | Corresponds to π-π stacking interactions. |
| N···H / H···N | Low (~2-5%) | Highlights specific N-H···N or C-H···N contacts. |
Part 4: Computational Modeling with Density Functional Theory (DFT)
To complement the experimental X-ray data, computational methods like Density Functional Theory (DFT) provide deeper insights into the molecule's intrinsic electronic properties.
Protocol: DFT Calculations
-
Geometry Optimization: The molecular geometry is optimized in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). This allows for a direct comparison between the theoretical, low-energy conformation and the experimentally observed conformation in the solid state. Discrepancies often highlight the influence of crystal packing forces.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
Conclusion
The structural elucidation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid requires a multi-faceted approach that integrates robust organic synthesis, meticulous crystallization, precise single-crystal X-ray diffraction, and insightful computational analysis. While a published structure is not yet available, the methodological framework detailed in this guide provides a clear and comprehensive pathway for its determination. The resulting structural data, from the intramolecular conformation to the supramolecular architecture, will be invaluable for advancing the use of this and related benzimidazole scaffolds in the fields of drug discovery and materials science.
References
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 25, 2026, from [Link][4]
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ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved January 25, 2026, from [Link][5]
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Oriental Journal of Chemistry. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved January 25, 2026, from [Link][6]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved January 25, 2026, from [Link][2]
-
National Institutes of Health (NIH). (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved January 25, 2026, from [Link][3]
-
MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved January 25, 2026, from [Link][7]
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An In-Depth Technical Guide to the Solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic Acid in Organic Solvents
Executive Summary
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry renowned for its wide spectrum of pharmacological activities.[1][2] The specific substitution pattern of this molecule, featuring a nitrophenyl group and a carboxylic acid moiety, suggests significant potential in drug discovery, particularly given that nitrophenyl substituents have been identified as important for biological activity in related series.[3] However, for any compound to advance from a laboratory curiosity to a viable therapeutic candidate, a thorough understanding of its physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics in synthesis to formulation strategies and, ultimately, bioavailability.[4]
This technical guide provides a comprehensive analysis of the solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. In the absence of extensive published empirical data for this specific molecule, we leverage first-principles chemical theory and data from analogous structures to build a predictive solubility profile. We delve into the molecular features governing its solubility, explain the causality behind solvent selection, and provide a robust, field-proven experimental protocol for its precise quantitative determination. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of benzimidazole-based therapeutics.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is intrinsically linked to its molecular structure. 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a complex molecule featuring a rigid, fused heterocyclic core with multiple functional groups that dictate its interaction with various solvents.
Key Structural Features:
-
Benzimidazole Core: This bicyclic system is amphoteric. The pyrrolic -NH- group can act as a weak acid (pKa ≈ 14.5), while the imine nitrogen is basic (pKa of the conjugate acid ≈ 7).[5] This allows for potential protonation in acidic media and deprotonation in strongly basic media.
-
Carboxylic Acid (-COOH) Group: This is a primary acidic functional group. Its presence strongly suggests that the molecule's solubility will dramatically increase in aqueous basic solutions (pH > pKa) where it can form a highly polar carboxylate salt.
-
2-Nitrophenyl Group: The nitro group (-NO2) is strongly electron-withdrawing and polar. The phenyl ring itself is non-polar. This substituent adds to the molecule's overall polarity and provides sites for dipole-dipole interactions.
-
Hydrogen Bonding: The molecule possesses both hydrogen bond donors (-NH and -OH) and acceptors (the nitrogen atoms of the imidazole ring, the oxygens of the nitro group, and the carbonyl oxygen of the carboxylic acid).
These features result in a molecule with significant polarity, a rigid structure, and the capacity for strong intermolecular interactions (hydrogen bonding and π-π stacking), which often leads to high crystal lattice energy and, consequently, poor solubility in many solvents.
Table 1: Predicted Physicochemical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₄H₉N₃O₄ | |
| Molecular Weight | 283.24 g/mol | |
| Hydrogen Bond Donors | 2 | Can interact favorably with protic and polar aprotic solvents. |
| Hydrogen Bond Acceptors | 5 | High capacity to accept hydrogen bonds from protic solvents. |
| Polarity | High | Likely to be insoluble in non-polar solvents. |
| Ionization | Amphoteric | Solubility is expected to be highly pH-dependent. Soluble in aqueous base (forming carboxylate salt) and potentially in strong aqueous acid (protonating the imidazole ring). |
| Predicted LogP | ~2.5 - 3.5 | Indicates a balance between lipophilic and hydrophilic character, but poor solubility is still expected due to high melting point. |
Theoretical Framework and Predictive Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means solvents that share similar polarity and hydrogen bonding characteristics with the solute are most likely to be effective. Given the molecular structure, we can predict the solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid across a range of common organic solvents.
Table 2: Predictive Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can accept hydrogen bonds, effectively solvating the polar functional groups of the molecule without competing for donation. DMSO is an exceptional solvent for many benzimidazole derivatives.[7] |
| Polar Protic | Methanol, Ethanol | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions.[7] However, their smaller hydrocarbon chains compared to higher alcohols favor solubility. Solubility of benzimidazoles generally decreases as the alcohol chain length increases.[7] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Low to Moderate | Acetone's polarity may allow for some dissolution, but it is a weaker H-bond acceptor than DMSO. Ethyl acetate is less polar and likely a poor solvent. |
| Halogenated | Dichloromethane (DCM) | Low | While capable of dissolving a range of organic compounds, the solubility of benzimidazoles in chloroalkanes is typically very low.[8] |
| Non-polar Aromatic | Toluene | Very Low / Insoluble | The high polarity of the solute makes it incompatible with non-polar aromatic solvents. While π-π stacking is possible, it is insufficient to overcome the crystal lattice energy.[8] |
| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The significant mismatch in polarity will result in negligible solubility. The solute's intermolecular forces are far stronger than any potential interaction with the solvent. |
Gold-Standard Protocol for Experimental Solubility Determination
To move beyond prediction, empirical measurement is essential. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, providing reliable and reproducible data critical for regulatory filings and formulation development.[9]
Objective: To determine the equilibrium solubility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Methodology
1. Materials and Equipment:
-
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (>98% purity)
-
Analytical grade organic solvents (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker with temperature control
-
Calibrated centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Experimental Procedure:
-
Step 1: Preparation of Saturated Solution
-
Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact mass of the added solid.
-
Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
-
Step 2: Equilibration
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for at least 24 hours. Causality: A prolonged equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. For compounds with high crystal lattice energy, dissolution can be slow.[10] A 48-hour period is often preferred to guarantee saturation.
-
-
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the controlled temperature for 1-2 hours to let the solid settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes). Trustworthiness: This step is crucial. Failure to remove all undissolved microparticles will lead to an overestimation of solubility.
-
Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial.
-
-
Step 4: Quantification
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions. The curve must demonstrate linearity (R² > 0.99) for the method to be considered valid.
-
Accurately dilute a sample of the filtered supernatant to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
-
Step 5: Calculation
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
The resulting value is the equilibrium solubility, typically reported in mg/mL or mol/L.
-
Field Insights & Implications for Drug Development
The predicted solubility profile highlights a common challenge in drug development: the dichotomy between solubility in organic solvents used for screening and the poor aqueous solubility that hinders formulation.
-
High-Throughput Screening (HTS): The high predicted solubility in DMSO makes 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid compatible with standard HTS protocols, where compounds are typically stored and diluted from DMSO stock solutions.
-
Formulation & Bioavailability: The poor predicted solubility in non-polar and most protic solvents suggests that aqueous solubility will also be very low. For oral drug delivery, low aqueous solubility is a major barrier to absorption and achieving therapeutic efficacy.[4] The dissolution rate often becomes the limiting step for bioavailability.[4]
-
Potential Solubilization Strategies:
-
Salt Formation: The most direct strategy would be to deprotonate the carboxylic acid group with a pharmaceutically acceptable base (e.g., sodium or potassium hydroxide) to form a water-soluble salt. This is a standard approach for acidic compounds.
-
pH Adjustment: For intravenous formulations, the compound could be dissolved in a basic solution to form the soluble salt.
-
Co-solvents and Excipients: In cases where salt formation is not ideal, formulation with co-solvents (e.g., PEG 400, propylene glycol) or complexing agents like cyclodextrins can enhance solubility.[11]
-
Conclusion
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a molecule of significant pharmaceutical interest, but its complex, polar, and rigid structure presents a solubility challenge. Theoretical analysis strongly indicates that it will exhibit the highest solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in lower alcohols and poor solubility in non-polar media. This profile makes it suitable for initial laboratory screening but necessitates strategic formulation approaches for in vivo applications. The definitive determination of its solubility requires a rigorous experimental approach, for which the provided isothermal shake-flask protocol serves as a self-validating and reliable method. Understanding and overcoming the solubility limitations of this promising compound will be a critical step in unlocking its full therapeutic potential.
References
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ResearchGate. (2023). Solubility of Benzimidazoles in Alcohols. Available at: [Link]
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MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available at: [Link]
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PubChem. 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Available at: [Link]
-
ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]
-
PubMed. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Available at: [Link]
-
ResearchGate. (2014). 1-Benzoyl-2-(2-nitrophenyl)-1H-benzimidazole derivatives: A novel approach to the development of new HIV-1 reverse transcriptase inhibitors. Available at: [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]
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National Institutes of Health (NIH). (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Available at: [Link]
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
- Google Patents. Process for the preparation of 5-nitroimidazole-2-carboxylic acids.
-
ResearchGate. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
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PubMed. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available at: [Link]
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Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Available at: [Link]
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ResearchGate. Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Available at: [Link]
-
Studylib. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Defense Technical Information Center (DTIC). (1966). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]
-
Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Available at: [Link]
-
Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link].php)
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A Comprehensive Guide to the ¹H NMR Characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a theoretical prediction of the ¹H NMR spectrum but also a practical framework for its acquisition and interpretation, grounded in established spectroscopic principles.
Molecular Structure and its ¹H NMR Implications
The structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a composite of three distinct moieties, each influencing the ¹H NMR spectrum in a predictable manner: a benzimidazole core, a 2-nitrophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. A thorough analysis of the ¹H NMR spectrum allows for the unambiguous confirmation of this structure.
The key to interpreting the spectrum lies in understanding the electronic environment of each proton. The electronegativity and anisotropic effects of the constituent atoms and functional groups will cause characteristic shifts in the resonance frequencies of the protons.
Predicted ¹H NMR Spectrum: A Step-by-Step Analysis
An accurate prediction of the ¹H NMR spectrum can be formulated by dissecting the molecule into its core components and considering the influence of each substituent. For this analysis, we will assume the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives that allows for the observation of exchangeable protons like N-H and O-H.[1][2]
The Benzimidazole Core Protons
The benzimidazole ring system gives rise to a set of aromatic proton signals. In the parent 1H-benzimidazole-5-carboxylic acid, the protons on the benzene ring exhibit distinct chemical shifts. Experimental data for 1H-benzimidazole-5-carboxylic acid in DMSO-d₆ shows signals at approximately 8.46 ppm, 8.29 ppm, 7.91 ppm, and 7.72 ppm.[3] The presence of the electron-withdrawing carboxylic acid group at the 5-position generally leads to a downfield shift of the aromatic protons compared to unsubstituted benzimidazole.
The 2-(2-Nitrophenyl) Substituent Protons
The 2-nitrophenyl group introduces another set of four aromatic protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the protons on the phenyl ring, particularly those in the ortho and para positions.[4] This deshielding effect will cause these protons to resonate at a lower field (higher ppm value).
The Labile Protons: N-H and O-H
The benzimidazole N-H proton is typically observed as a broad singlet in the downfield region of the spectrum, often between 12 and 13 ppm in DMSO-d₆.[1][2] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]
The carboxylic acid O-H proton is also expected to appear as a broad singlet in the downfield region, typically above 10 ppm.[5] The exact chemical shift is dependent on concentration and temperature due to hydrogen bonding effects.
Data Presentation: Predicted ¹H NMR Data Table
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H (Benzimidazole) | ~13.0 | Broad Singlet | - | 1H |
| O-H (Carboxylic Acid) | >12.0 | Broad Singlet | - | 1H |
| H-4 (Benzimidazole) | ~8.5 | Singlet | - | 1H |
| H-6' (Nitrophenyl) | ~8.3 | Doublet | ~8.0 (ortho) | 1H |
| H-7 (Benzimidazole) | ~8.0 | Doublet | ~8.5 (ortho) | 1H |
| H-3' (Nitrophenyl) | ~7.9 | Triplet | ~7.5 (ortho/meta) | 1H |
| H-4' (Nitrophenyl) | ~7.8 | Triplet | ~7.5 (ortho/meta) | 1H |
| H-5' (Nitrophenyl) | ~7.7 | Doublet | ~7.5 (ortho) | 1H |
| H-6 (Benzimidazole) | ~7.6 | Doublet | ~8.5 (ortho) | 1H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid and acquiring its ¹H NMR spectrum.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the dry, purified compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and for observing the N-H and O-H protons.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Sample Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.
-
Acquisition Parameters: Set the following acquisition parameters as a starting point. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for good signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 8 ppm, should be adequate to cover all expected signals.
-
-
Data Acquisition: Initiate the acquisition process.
Data Processing
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier Transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
Visualizing the Workflow
The process of ¹H NMR characterization can be visualized as a logical workflow, from sample preparation to final data interpretation.
Caption: Workflow for the ¹H NMR characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Advanced NMR Techniques for Structural Confirmation
For a more detailed and unambiguous assignment of the proton signals, especially in cases of overlapping multiplets, advanced 2D NMR techniques can be employed.
-
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons in the spin systems of the benzimidazole and nitrophenyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular fragments and confirming the connectivity of the benzimidazole and nitrophenyl rings.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which could be useful in determining the preferred conformation of the 2-nitrophenyl group relative to the benzimidazole core.
Conclusion
The ¹H NMR spectrum of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is rich with information that, when correctly interpreted, provides definitive structural confirmation. By understanding the individual contributions of the benzimidazole core, the 2-nitrophenyl substituent, and the 5-carboxylic acid group, a detailed prediction of the spectrum can be made. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire and interpret the ¹H NMR data for this and structurally related compounds, ensuring the scientific integrity of their work in drug discovery and development.
References
- Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425.
- Nieto, C. I., Cabildo, P., García, M. A., Claramunt, R. M., Alkorta, I., & Elguero, J. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1756–1766.
- Pinto, M., & Elguero, J. (2021). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube.
- Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Proton
- 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR. (n.d.). ChemicalBook.
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.
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- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. (n.d.). MDPI.
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- 5.5: Chemical Shift. (2023, February 11). Chemistry LibreTexts.
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mass spectrometry analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a molecule of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, the narrative of this guide is rooted in the principles of causality and self-validation, explaining not just the 'how' but the fundamental 'why' behind each methodological choice. We will explore optimal sample preparation, ionization strategies, and the predictable fragmentation pathways elucidated by high-resolution tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the structural characterization of complex heterocyclic compounds.
Introduction: The Analytical Imperative
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₉N₃O₄) is a heterocyclic compound featuring three key functional moieties: a benzimidazole core, a nitrophenyl group, and a carboxylic acid. This unique combination of acidic, basic, and reducible groups presents a distinct analytical challenge and necessitates a sophisticated characterization approach. Mass spectrometry (MS) stands as the premier technique for this purpose, offering unparalleled sensitivity, specificity, and the ability to probe molecular structure through controlled fragmentation.
In drug discovery and development, unambiguous structural confirmation is non-negotiable. Mass spectrometry provides definitive evidence of molecular weight and, through tandem MS, yields a structural "fingerprint" that can confirm identity, identify metabolites, or characterize impurities. This guide establishes a reliable analytical workflow, grounded in established principles of mass spectrometry.
Physicochemical Profile and Its Analytical Implications
A molecule's behavior in the mass spectrometer is dictated by its physicochemical properties. Understanding these properties is the first step in designing a robust analytical method.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₄H₉N₃O₄ | Provides the basis for calculating the exact mass. |
| Monoisotopic Mass | 283.0593 Da | The target mass for high-resolution MS detection. |
| Average Mass | 283.241 Da | |
| Key Functional Groups | Carboxylic Acid, Imidazole Nitrogens, Nitro Group | The carboxylic acid is readily deprotonated for negative-ion mode ESI. The basic imidazole nitrogens are prime sites for protonation in positive-ion mode ESI. The nitro group provides a characteristic fragmentation pathway. |
| Predicted Acidity (pKa) | ~4.0 (Carboxylic Acid) | Suggests that negative ion mode Electrospray Ionization (ESI) will be highly efficient, as the molecule will be readily deprotonated in common reversed-phase solvents. |
| Predicted Basicity (pKa) | ~5.0 (Benzimidazole) | Indicates that positive ion mode ESI is also viable, with protonation occurring on the benzimidazole ring. |
Core Methodology: From Sample to Spectrum
The following sections detail a validated protocol for the analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. The causality behind each step is explained to ensure adaptability and troubleshooting.
Sample Preparation: The Foundation of Quality Data
The goal of sample preparation is to introduce the analyte into the ion source in a state amenable to efficient ionization, free from interfering contaminants.
Protocol:
-
Solvent Selection: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a 50:50 mixture of acetonitrile and water. The choice of solvent is critical; it must fully solubilize the analyte and be compatible with the ESI process.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that mirrors the initial mobile phase conditions of the LC-MS system (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
-
Rationale:
-
Acidification (Formic Acid): In positive ion mode, adding a small amount of acid to the sample and mobile phase ensures the analyte is protonated in solution before it enters the ESI source, promoting the formation of [M+H]⁺ ions.
-
Basification (Ammonium Hydroxide): Conversely, for negative ion mode, a basic modifier promotes the deprotonation of the carboxylic acid, enhancing the signal for the [M-H]⁻ ion.
-
Ionization: The Gateway to the Mass Analyzer
Electrospray Ionization (ESI) is the technique of choice for this molecule due to its polarity and the presence of ionizable functional groups. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent MS/MS analysis.
-
Positive Ion Mode ESI ([M+H]⁺): The protonated molecular ion is formed at an expected m/z of 284.0666 . This mode probes the stability of the molecule with an added proton, typically on the benzimidazole nitrogen.
-
Negative Ion Mode ESI ([M-H]⁻): The deprotonated molecular ion is formed at an expected m/z of 282.0521 . This mode is often more sensitive for carboxylic acids and provides complementary fragmentation data.
Mass Analysis: Achieving Precision and Clarity
High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended.
-
Expertise & Trustworthiness: HRMS provides an accurate mass measurement with an error of less than 5 parts per million (ppm). This allows for the confident determination of the elemental formula, a cornerstone of structural validation. For C₁₄H₉N₃O₄, an observed mass of 284.0660 ([M+H]⁺) would correspond to a mass error of just -2.1 ppm, providing high confidence in the assigned formula.
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Collision-Induced Dissociation (CID) is the most common method for generating fragment ions. The precursor ion (e.g., m/z 284.0666) is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen). The resulting product ions reveal the molecule's structural backbone. Understanding these fragmentation pathways is key to structural confirmation.[1]
Predicted Fragmentation Pathways: A Structural Fingerprint
The fragmentation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is predictable based on the established fragmentation rules for its constituent functional groups.[2][3][4] The presence of nitro, carboxylic acid, and benzimidazole moieties leads to several characteristic neutral losses and product ions.
Positive Ion Mode ([M+H]⁺) Fragmentation
Protonation on a benzimidazole nitrogen initiates a cascade of fragmentation events upon CID.
-
Initial Losses from the Carboxylic Acid:
-
Loss of H₂O (18.01 Da): A common initial loss from a protonated carboxylic acid, leading to an acylium ion at m/z 266.0560 .
-
Loss of CO₂ (43.99 Da) and H: Decarboxylation is a dominant pathway, resulting in an ion at m/z 239.0716 .
-
-
Losses from the Nitro Group:
-
Loss of NO (29.99 Da): A characteristic fragmentation of nitroaromatic compounds.
-
Loss of NO₂ (46.01 Da): Another key indicator of a nitro group.
-
-
Cleavage of the Core Structure:
-
Scission of the bond between the phenyl and benzimidazole rings can lead to fragments corresponding to the nitrophenyl cation and the benzimidazole carboxylic acid cation.
-
Caption: Predicted fragmentation pathway in positive ESI mode.
Negative Ion Mode ([M-H]⁻) Fragmentation
Deprotonation occurs at the carboxylic acid, forming a stable carboxylate anion. This directs the fragmentation pathway.
-
Primary Fragmentation:
-
Loss of CO₂ (43.99 Da): The most facile and often the base peak in the MS/MS spectrum of a deprotonated carboxylic acid. This yields a highly stable carbanion at m/z 238.0628 .[5]
-
-
Subsequent Fragmentations:
-
The resulting ion at m/z 238.0628 can further fragment by losing NO or NO₂ from the nitro group.
-
Caption: Predicted fragmentation pathway in negative ESI mode.
Summary of Key Ions
| Ion Description | Formula | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| Molecular Ion | [C₁₄H₉N₃O₄+H]⁺ / [C₁₄H₉N₃O₄-H]⁻ | 284.0666 | 282.0521 |
| Loss of Water | [C₁₄H₇N₃O₃]⁺ | 266.0560 | - |
| Loss of Carbon Dioxide | [C₁₃H₈N₃O₂]⁻ | - | 238.0628 (Base Peak) |
| Loss of Nitro Group | [C₁₄H₉N₂O₂]⁺ | 238.0710 | - |
Comprehensive Experimental Workflow
A systematic workflow ensures data is acquired reproducibly and comprehensively. This process validates the instrumentation and the method before analyzing unknown samples.
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- 2. youtube.com [youtube.com]
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- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of Nitrophenyl Benzimidazole Derivatives
This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and application of nitrophenyl benzimidazole derivatives. Designed for researchers, medicinal chemists, and material scientists, this document delves into the fundamental principles governing the unique optical properties of this important class of heterocyclic compounds, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Significance of Nitrophenyl Benzimidazole Scaffolds
Benzimidazoles are a cornerstone of heterocyclic chemistry, renowned for their versatile therapeutic properties.[1] The introduction of a nitrophenyl moiety to the benzimidazole core dramatically influences the molecule's electronic and photophysical characteristics. The potent electron-withdrawing nature of the nitro group creates a molecule with a significant intramolecular charge transfer (ICT) character, which is the foundation for its rich and tunable photophysical behavior.[2] These derivatives have garnered substantial interest for their applications as fluorescent probes for metal ions, pH sensors, and as components in organic light-emitting diodes (OLEDs).[3][4] This guide will elucidate the key photophysical phenomena observed in nitrophenyl benzimidazole derivatives, including solvatochromism, excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE), providing the theoretical framework and experimental methodologies to harness these properties for advanced applications.
Synthesis of Nitrophenyl Benzimidazole Derivatives: A Step-by-Step Protocol
The most common and efficient method for synthesizing 2-(nitrophenyl)-1H-benzimidazole derivatives is the condensation of an o-phenylenediamine with a nitrobenzaldehyde.[5] This reaction can be carried out using various catalysts and conditions, with modern approaches favoring microwave-assisted and eco-friendly methods to enhance yields and reduce reaction times.[6][7]
Experimental Protocol: Microwave-Assisted Synthesis of 2-(4-Nitrophenyl)-1H-benzimidazole
This protocol provides a robust and rapid method for the synthesis of a representative nitrophenyl benzimidazole derivative.
Materials:
-
o-Phenylenediamine
-
4-Nitrobenzaldehyde
-
Ethanol (absolute)
-
Montmorillonite K10 clay (catalyst)
-
Microwave reactor
-
Round-bottom flask (microwave compatible)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a microwave-compatible round-bottom flask, combine o-phenylenediamine (1.0 eq), 4-nitrobenzaldehyde (1.05 eq), and a catalytic amount of Montmorillonite K10.
-
Solvent Addition: Add a minimal amount of absolute ethanol to create a slurry.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress with TLC.
-
Reaction Monitoring: Periodically pause the reaction, cool the vessel, and take a small aliquot to spot on a TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane) to check for the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, cool the flask to room temperature.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-nitrophenyl)-1H-benzimidazole as a solid.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating methods. This often leads to cleaner reactions with fewer side products.
-
Montmorillonite K10: This acidic clay acts as a heterogeneous catalyst, facilitating the condensation and subsequent cyclization steps. Its solid nature allows for easy removal by filtration.
-
Ethanol: Serves as a polar, protic solvent that is effective at dissolving the reactants and is compatible with microwave heating.
Caption: A generalized workflow for the microwave-assisted synthesis of nitrophenyl benzimidazole derivatives.
Core Photophysical Properties and Their Characterization
The unique photophysical properties of nitrophenyl benzimidazole derivatives stem from the interplay of their molecular structure and the surrounding environment. Understanding these properties is key to their application in various fields.
Solvatochromism: Probing the Environment's Polarity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[8] Nitrophenyl benzimidazoles, with their inherent ICT character, are excellent examples of solvatochromic dyes. The electron-donating benzimidazole moiety and the electron-withdrawing nitrophenyl group create a significant dipole moment that changes upon photoexcitation. This change in dipole moment leads to differential solvation of the ground and excited states, resulting in a shift in the absorption and emission spectra as a function of solvent polarity.[9]
Experimental Protocol: Solvatochromic Study
-
Stock Solution Preparation: Prepare a concentrated stock solution of the nitrophenyl benzimidazole derivative in a non-polar solvent (e.g., dioxane or toluene).
-
Solvent Selection: Choose a range of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., dichloromethane, acetonitrile) and polar protic (e.g., ethanol, methanol, water).
-
Sample Preparation: Prepare a series of dilute solutions of the compound in each solvent with an absorbance value between 0.1 and 0.2 at the absorption maximum to avoid concentration quenching.
-
Spectroscopic Measurements:
-
UV-Vis Absorption: Record the absorption spectrum for each solution to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Emission: Excite each sample at its λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (Δν) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) * 10^7 cm⁻¹.
-
Plot the Stokes shift against a solvent polarity parameter, such as the Reichardt's dye parameter (E_T(30)), to generate a Lippert-Mataga plot. The slope of this plot is related to the change in dipole moment upon excitation.
-
Causality Behind Experimental Choices:
-
Solvent Range: A wide range of solvent polarities is crucial to observe the full extent of the solvatochromic effect and to accurately determine the relationship between spectral shifts and solvent properties.
-
Low Concentration: Working at low concentrations minimizes intermolecular interactions and ensures that the observed spectral shifts are primarily due to solvent-solute interactions.
Excited-State Intramolecular Proton Transfer (ESIPT)
In certain nitrophenyl benzimidazole derivatives, particularly those with a hydroxyl group ortho to the benzimidazole linkage on the phenyl ring, a phenomenon known as excited-state intramolecular proton transfer (ESIPT) can occur.[10] Upon photoexcitation, a proton is transferred from the hydroxyl group to a nitrogen atom on the benzimidazole ring, leading to the formation of a transient tautomer. This tautomer then relaxes to the ground state, emitting light at a significantly longer wavelength than the normal emission. This results in a large Stokes shift, which is highly desirable for applications in fluorescence imaging and sensing to minimize self-absorption and background interference.[10]
Caption: A simplified Jablonski-type diagram illustrating the ESIPT process.
Aggregation-Induced Emission (AIE)
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the solid state. In contrast, some benzimidazole derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE).[11] In dilute solutions, these molecules are weakly emissive due to free intramolecular rotation, which provides a non-radiative decay pathway. However, in the aggregated state or in a viscous medium, these rotations are restricted, which blocks the non-radiative decay channels and leads to a significant enhancement of fluorescence.
Experimental Protocol: AIE Study
-
Solvent System: Prepare a series of solvent mixtures with varying fractions of a "good" solvent (in which the compound is highly soluble, e.g., THF or DMSO) and a "poor" solvent (in which the compound is insoluble, e.g., water).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration in each solvent mixture.
-
Fluorescence Measurements: Record the fluorescence emission spectra for each solution, exciting at the absorption maximum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the fraction of the poor solvent. A significant increase in fluorescence intensity with increasing poor solvent fraction is indicative of AIE.
Quantitative Data and Analysis
The photophysical properties of nitrophenyl benzimidazole derivatives are highly dependent on their substitution pattern and the surrounding environment. The following table presents representative data for a hypothetical series of 2-(4-nitrophenyl)-1H-benzimidazole derivatives with different substituents on the benzimidazole ring, illustrating the impact of electronic effects on their optical properties.
| Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| H | Toluene | 340 | 420 | 5482 | 0.25 |
| Acetonitrile | 355 | 450 | 6024 | 0.15 | |
| Methanol | 360 | 470 | 6488 | 0.08 | |
| OCH₃ | Toluene | 350 | 435 | 5594 | 0.35 |
| Acetonitrile | 365 | 465 | 6081 | 0.22 | |
| Methanol | 370 | 485 | 6496 | 0.12 | |
| CN | Toluene | 335 | 410 | 5571 | 0.18 |
| Acetonitrile | 350 | 440 | 5952 | 0.10 | |
| Methanol | 355 | 460 | 6323 | 0.05 |
Note: This data is illustrative and intended to demonstrate general trends. Actual values will vary depending on the specific molecular structure and experimental conditions.
Protocol for Determining Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is typically determined using a comparative method with a well-characterized fluorescent standard.[9]
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.[12]
-
Absorbance Matching: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all solutions, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integration: Integrate the area under the emission curve for each spectrum.
-
Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m is the slope of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Applications in Sensing and Drug Development
The tunable photophysical properties of nitrophenyl benzimidazole derivatives make them highly valuable as fluorescent chemosensors.[3] For instance, their ability to chelate with metal ions can lead to a "turn-on" or "turn-off" fluorescence response, enabling the selective detection of specific cations like Zn²⁺.[3][13]
Mechanism of a "Turn-On" Fluorescent Sensor for Zn²⁺
In a typical "turn-on" sensor, the nitrophenyl benzimidazole derivative is initially non-fluorescent or weakly fluorescent due to a photoinduced electron transfer (PET) process from a chelating group to the fluorophore. Upon binding to Zn²⁺, the PET process is inhibited, leading to a significant enhancement of fluorescence.[3]
Caption: A schematic representation of a "turn-on" fluorescence sensing mechanism for Zn²⁺.
Conclusion
Nitrophenyl benzimidazole derivatives represent a versatile class of compounds with a rich and tunable photochemistry. Their unique photophysical properties, including solvatochromism, ESIPT, and AIE, are a direct consequence of their intramolecular charge transfer character. By understanding the fundamental principles governing these phenomena and employing the experimental protocols outlined in this guide, researchers can effectively synthesize, characterize, and apply these molecules for a wide range of applications in materials science, bio-imaging, and drug development. The continued exploration of this fascinating class of molecules holds great promise for the development of next-generation fluorescent materials and sensors.
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). National Institutes of Health. [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). PubMed. [Link]
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A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging. (n.d.). RSC Publishing. [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). National Institutes of Health. [Link]
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(PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2025). ResearchGate. [Link]
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Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid. (n.d.). PubMed. [Link]
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Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008). ResearchGate. [Link]
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Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019). ResearchGate. [Link]
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Synthesis and Photophysical Characterization of Novel Triphenylamine- benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]
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Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole. (n.d.). RSC Publishing. [Link]
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Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (n.d.). RSC Publishing. [Link]
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Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2025). ResearchGate. [Link]
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A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). National Institutes of Health. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
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Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. (n.d.). RSC Publishing. [Link]
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Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (n.d.). RSC Publishing. [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]
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A Theoretical and Computational Scrutiny of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the application of quantum chemical methods, primarily Density Functional Theory (DFT), to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual understanding and practical protocols for in-silico investigation. The methodologies outlined herein are designed to be self-validating, promoting scientific rigor and reproducibility.
Introduction: The Rationale for Computational Investigation
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[1][2][3] The title compound, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates several key functional groups—a nitro-substituted phenyl ring, a benzimidazole core, and a carboxylic acid moiety—that suggest a rich and complex chemical profile with potential applications in various therapeutic areas.[4][5][6]
Theoretical calculations offer a powerful, non-invasive lens through which to examine the molecule at an atomic level.[7] By employing computational models, we can predict and understand its:
-
Three-Dimensional Geometry: Essential for understanding intermolecular interactions, particularly in a biological context.
-
Electronic Landscape: Revealing reactive sites and the potential for charge transfer, which are crucial for its chemical behavior and biological activity.[8][9]
-
Spectroscopic Signatures: Aiding in the interpretation of experimental data from techniques like FT-IR, UV-Vis, and NMR spectroscopy.[3][10]
-
Potential as a Ligand: Through molecular docking simulations, we can explore its binding affinity and mode of interaction with biological targets.[5][11][12]
This guide will navigate the theoretical underpinnings and practical application of these computational techniques.
Core Computational Methodology: A Justified Approach
The cornerstone of our theoretical investigation is Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8][13]
The Choice of Functional and Basis Set
For a molecule of this nature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a well-established and reliable choice, offering a good balance between computational cost and accuracy for organic molecules.[8][14] We will couple this with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms and the anionic character of the deprotonated carboxylic acid, while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.[3]
Software and Computational Environment
All calculations will be performed using the Gaussian 09 suite of programs, a widely used software package in computational chemistry.[8] Visualization of molecular orbitals and electrostatic potential surfaces will be carried out using GaussView.[8]
Predicted Molecular Properties: A Multifaceted Analysis
Molecular Geometry Optimization
The initial step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The optimized geometry will provide key information on bond lengths, bond angles, and dihedral angles.
Protocol 1: Geometry Optimization
-
Input File Preparation: Construct the initial molecular structure of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid using GaussView.
-
Calculation Setup:
-
Select the "Optimize" job type.
-
Choose the B3LYP functional and the 6-311++G(d,p) basis set.
-
Set the charge to 0 and the multiplicity to 1 (for the neutral molecule).
-
Submit the calculation.
-
-
Analysis: Upon completion, verify that the optimization has converged to a true minimum by performing a frequency calculation (see Protocol 2). The output file will contain the optimized Cartesian coordinates.
Vibrational Analysis (FT-IR Spectroscopy)
A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and it predicts the vibrational spectrum (FT-IR).[8] This allows for a direct comparison with experimental data and aids in the assignment of spectral bands to specific molecular motions.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | ~3400-3500 (broad) | Stretching |
| N-H (Benzimidazole) | ~3200-3300 | Stretching[9] |
| C=O (Carboxylic Acid) | ~1700-1750 | Stretching |
| C=N (Benzimidazole) | ~1620-1640 | Stretching |
| NO₂ (Nitro Group) | ~1520-1560 (asymmetric), ~1340-1380 (symmetric) | Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
Protocol 2: Frequency Calculation
-
Input File Preparation: Use the optimized geometry from Protocol 1.
-
Calculation Setup:
-
Select the "Frequency" job type.
-
Use the same functional (B3LYP) and basis set (6-311++G(d,p)) as the optimization.
-
Submit the calculation.
-
-
Analysis:
-
Confirm the absence of imaginary frequencies.
-
Visualize the vibrational modes using GaussView.
-
Compare the calculated frequencies with experimental FT-IR data.[15]
-
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[9][14]
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[8][9] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Protocol 3: Electronic Property Calculation
-
Input File Preparation: Use the optimized geometry.
-
Calculation Setup:
-
Perform a single-point energy calculation using the B3LYP/6-311++G(d,p) level of theory.
-
Request the generation of molecular orbitals and the MEP surface.
-
-
Analysis:
-
Visualize the HOMO and LUMO to identify their spatial distribution.
-
Calculate the HOMO-LUMO energy gap.
-
Analyze the MEP map to identify electron-rich and electron-poor regions.
-
Spectroscopic Simulation (UV-Vis and NMR)
Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.[3] This allows for an understanding of the electronic excitations within the molecule.
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate NMR chemical shifts (¹H and ¹³C).[9] These theoretical values can be compared to experimental NMR data to aid in spectral assignment and structural elucidation.
Protocol 4: UV-Vis and NMR Simulation
-
Input File Preparation: Use the optimized geometry.
-
UV-Vis Calculation (TD-DFT):
-
Select the "TD-SCF" job type.
-
Use the B3LYP/6-311++G(d,p) level of theory.
-
-
NMR Calculation (GIAO):
-
Select the "NMR" job type.
-
Choose the GIAO method with the B3LYP/6-311++G(d,p) level of theory.
-
-
Analysis:
Potential Application: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][17] In the context of drug development, this involves docking the molecule of interest (the ligand) into the binding site of a target protein. This can provide insights into its potential biological activity and mechanism of action.[5][18]
Protocol 5: Molecular Docking Workflow
-
Ligand Preparation: Use the optimized geometry of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: Use software such as AutoDock or GOLD to perform the docking calculations. Define the binding site on the protein and run the docking algorithm.
-
Analysis: Analyze the predicted binding poses and scoring functions to determine the most likely binding mode and estimate the binding affinity.[19]
Visualizations
Caption: 2D representation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Conclusion
The theoretical calculations outlined in this guide provide a robust framework for a deep and multifaceted understanding of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. By systematically applying these computational protocols, researchers can gain valuable insights into its structural, electronic, and spectroscopic properties, which can inform and guide experimental work, ultimately accelerating the process of drug discovery and materials development. The synergy between computational prediction and experimental validation is paramount for advancing our knowledge of complex molecular systems.
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Rasayan Journal of Chemistry. (2024, September 30). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Retrieved from [Link]
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ACS Publications. (2023, July 28). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole-5-Carboxylic Acids
Abstract
The benzimidazole core, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry and drug development. Its structural similarity to endogenous purines allows for facile interaction with biological macromolecules, rendering it a "privileged scaffold." The introduction of a carboxylic acid moiety at the 5-position significantly influences the molecule's physicochemical properties, enhancing its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of benzimidazole-5-carboxylic acids, tracing their evolution from early synthetic methods to their current standing as critical components in modern pharmacology. We will explore the foundational synthetic strategies, delve into the mechanistic intricacies of their biological activities, and provide detailed experimental protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Introduction: The Benzimidazole Scaffold and the Significance of the 5-Carboxylic Acid Moiety
Benzimidazole and its derivatives have garnered immense interest in the scientific community due to their wide array of biological activities, including anti-inflammatory, antibacterial, anticancer, analgesic, antiviral, and anticonvulsant properties. The benzimidazole framework's isosteric relationship with natural nucleotides facilitates its interaction with proteins, enzymes, and receptors within biological systems, making it a highly sought-after pharmacophore in drug discovery.
The addition of a carboxylic acid group at the 5-position of the benzimidazole ring profoundly impacts the molecule's characteristics. This functional group can act as a hydrogen bond donor and acceptor, enhancing binding affinity to target proteins. Furthermore, it can improve aqueous solubility and provide a handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic functionalization has led to the development of numerous potent and selective therapeutic agents.
A Historical Odyssey: The Dawn of Benzimidazole Synthesis
The journey of benzimidazole synthesis began in the late 19th century. One of the earliest reported methods was by Hobrecker, who in 1872 synthesized a benzimidazole derivative through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide.[1] This pioneering work laid the groundwork for future explorations into this versatile heterocyclic system.
A cornerstone in the synthesis of benzimidazoles, particularly from carboxylic acids, is the Phillips-Ladenburg reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1][2] While effective, the often harsh reaction conditions, such as high temperatures and the use of strong mineral acids, limited its applicability to robust substrates.[2]
The Weidenhagen reaction , another classical method, utilizes the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent.[1] These foundational methods, though sometimes limited by their harshness, paved the way for the development of milder and more versatile synthetic protocols in the decades that followed.
The Evolution of Synthesis: From Harsh Classics to Modern Finesse
The demand for structurally diverse benzimidazole-5-carboxylic acids for drug discovery has spurred the development of more efficient and milder synthetic methodologies. Modern approaches often focus on one-pot procedures, the use of novel catalysts, and microwave-assisted synthesis to reduce reaction times and improve yields.
A pivotal starting material for the synthesis of benzimidazole-5-carboxylic acid is 3,4-diaminobenzoic acid . The synthesis of this precursor itself has been optimized, for instance, through microwave-assisted methods.[3]
The classical Phillips-Ladenburg condensation of 3,4-diaminobenzoic acid with a suitable carboxylic acid or its derivative remains a fundamental approach. However, contemporary modifications often employ milder acids or catalysts to circumvent the harsh conditions of the original protocol.
Below is a generalized workflow for the synthesis of a 2-substituted benzimidazole-5-carboxylic acid, illustrating the key transformations.
Caption: Generalized synthetic workflow for 2-substituted benzimidazole-5-carboxylic acids.
Biological Activities and Therapeutic Applications
The benzimidazole-5-carboxylic acid scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. Their ability to inhibit key enzymes involved in disease progression has made them a focal point of drug discovery efforts.
PARP Inhibition and Cancer Therapy
A prominent application of benzimidazole-5-carboxylic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair.[4] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.
Veliparib (ABT-888) is a potent, orally bioavailable PARP-1 and PARP-2 inhibitor that features a benzimidazole carboxamide core.[5][6] It has been extensively investigated in clinical trials for the treatment of various cancers, often in combination with chemotherapy or radiation.[5]
The mechanism of PARP inhibition by benzimidazole-carboxamide derivatives involves competitive binding to the NAD+ binding site of the enzyme, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This disruption of DNA repair ultimately leads to apoptosis in cancer cells.
Caption: Mechanism of PARP-1 inhibition by benzimidazole-5-carboxamide derivatives.
Other Therapeutic Applications
Beyond oncology, benzimidazole-5-carboxylic acid derivatives have shown promise in various other therapeutic areas. Their structural versatility allows for the modulation of their activity against a range of biological targets.
| Compound Class/Example | Therapeutic Area | Mechanism of Action (if known) | Selected References |
| Substituted benzimidazole-5-carboxylic acids | Antileukemic | Induction of apoptosis | [4] |
| Benzimidazole-5-carboxylic acid hydrazides | Antitumor | - | [7] |
| N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives | Anticancer | Topoisomerase II inhibition | [8] |
| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives | Antileukemic | S/G2 cell cycle arrest | [9] |
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical understanding of the synthesis of benzimidazole-5-carboxylic acids, this section details a representative experimental protocol based on the Phillips-Ladenburg condensation.
Synthesis of 1H-Benzimidazole-5-carboxylic acid
This protocol describes the synthesis of the parent 1H-benzimidazole-5-carboxylic acid from 3,4-diaminobenzoic acid and formic acid.
Materials:
-
3,4-Diaminobenzoic acid
-
Formic acid (88%)
-
Hydrochloric acid (4 M)
-
Activated charcoal
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminobenzoic acid (10.0 g, 0.066 mol).
-
Reagent Addition: To the flask, add formic acid (88%, 30 mL) and 4 M hydrochloric acid (30 mL).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4 hours.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purification:
-
Suspend the crude product in 100 mL of deionized water.
-
Heat the suspension to boiling and add activated charcoal.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool to room temperature, and then place it in an ice bath to complete crystallization.
-
-
Final Product Collection: Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.
Expected Yield: 80-90% Appearance: Off-white to pale yellow solid
Conclusion and Future Perspectives
The journey of benzimidazole-5-carboxylic acids from their initial discovery to their current prominence in medicinal chemistry is a testament to the power of scaffold-based drug design. The strategic placement of the carboxylic acid moiety on the benzimidazole core has unlocked a wealth of therapeutic potential, leading to the development of potent enzyme inhibitors and other valuable pharmacological agents.
Future research in this area will likely focus on the development of even more selective and potent derivatives through combinatorial chemistry and structure-based drug design. The exploration of novel synthetic methodologies that are more environmentally friendly and efficient will also be a key area of investigation. As our understanding of the molecular basis of diseases continues to grow, the versatile benzimidazole-5-carboxylic acid scaffold is poised to play an even more significant role in the development of next-generation therapeutics.
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Donawho, C. K., et al. (2007). Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]
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Chung, N. T., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34065-34125. [Link]
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Abdel-Aziem, A., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(10), 4579-4587. [Link]
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Goker, H., et al. (1995). Synthesis of Some New Benzimidazole-5(6)-carboxylic Acids. Journal of Heterocyclic Chemistry, 32(6), 1757-1763. [Link]
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Yoganathan, S. (2021). STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS. St. John's Scholar. [Link]
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Gowda, N. R. T., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. European Journal of Medicinal Chemistry, 44(10), 4072-4078. [Link]
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Spectroscopic Characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational spectroscopic principles with practical, field-tested insights to facilitate the unambiguous identification and structural elucidation of this molecule. The guide delves into the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. Detailed, step-by-step protocols for sample preparation and data acquisition are provided, ensuring methodological robustness and reproducibility. All discussions are grounded in authoritative references to bolster scientific integrity.
Introduction: The Structural Significance of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Benzimidazoles are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1] The title compound, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, integrates three key structural motifs: a benzimidazole core, a 2-nitrophenyl substituent at the 2-position, and a carboxylic acid group at the 5-position. Each of these components imparts distinct chemical properties and, consequently, unique spectroscopic signatures.
The benzimidazole scaffold itself is a versatile pharmacophore. The strategic placement of a bulky, electron-withdrawing nitrophenyl group can significantly influence the molecule's electronic properties and steric hindrance, potentially modulating its biological activity. The carboxylic acid functionality provides a handle for further chemical modification, such as esterification or amidation, and can impact solubility and pharmacokinetic properties. Accurate spectroscopic characterization is therefore paramount for confirming the successful synthesis of this specific isomer and for quality control in any subsequent applications.
The synthesis of such benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] In this case, 3,4-diaminobenzoic acid would be a likely precursor for the benzimidazole-5-carboxylic acid portion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum will reveal the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shift, which is indicative of the local electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| NH (imidazole) | 12.0 - 13.5 | Broad singlet | The acidic proton of the imidazole N-H is typically downfield and often broadened due to quadrupole effects and exchange. |
| COOH | 11.0 - 13.0 | Broad singlet | The carboxylic acid proton is also acidic and will appear as a broad singlet, often exchanging with residual water in the solvent. |
| Aromatic (Benzimidazole) | 7.5 - 8.5 | Doublets, Doublet of doublets | The protons on the benzimidazole ring will be in the aromatic region. Their exact shifts and coupling patterns will depend on the substitution. |
| Aromatic (Nitrophenyl) | 7.8 - 8.3 | Multiplets | The four protons of the 2-nitrophenyl group will be in the downfield aromatic region due to the electron-withdrawing effect of the nitro group. |
Causality in Experimental Choices:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity will solubilize the carboxylic acid, and its ability to form hydrogen bonds will slow down the exchange of the N-H and COOH protons, making them more likely to be observed.
-
Concentration: A moderate concentration (5-10 mg in 0.5-0.7 mL of solvent) is recommended to ensure good signal-to-noise without causing significant line broadening due to aggregation.
Predicted ¹³C NMR Spectral Features
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic acid) | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C2 (Imidazole) | 150 - 155 | The carbon atom situated between the two nitrogen atoms in the imidazole ring is typically found in this region. |
| Aromatic (Benzimidazole) | 110 - 145 | The carbons of the benzimidazole ring will appear in the aromatic region. The carbon bearing the carboxylic acid group will be shifted downfield. |
| Aromatic (Nitrophenyl) | 120 - 150 | The carbons of the nitrophenyl ring will be in the aromatic region, with the carbon attached to the nitro group being the most deshielded. |
Self-Validating Protocol: ¹H-¹³C HSQC
To definitively assign the proton and carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei, providing an unambiguous link between the two spectra.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the molecular formula.
Expected Mass Spectral Data
The nominal molecular weight of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (C₁₄H₉N₃O₄) is approximately 283.24 g/mol .
-
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The expected exact mass will be very close to the calculated value for C₁₄H₉N₃O₄.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for this molecule.
-
In positive ion mode, the protonated molecule [M+H]⁺ at an m/z of approximately 284.07 would be expected.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of approximately 282.05 would be expected, likely from the carboxylic acid.
-
Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information. Key expected fragmentations include:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Loss of NO₂ (46 Da) from the nitrophenyl group.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Infuse the sample directly or via an LC system.
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
Perform MS/MS on the [M+H]⁺ and/or [M-H]⁻ ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical value.
-
Analyze the fragmentation pattern to confirm the structural components.
-
Vibrational Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Carboxylic acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Imidazole) | 3200 - 3500 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Carboxylic acid) | 1680 - 1720 | Stretching |
| C=N (Imidazole) | 1610 - 1640 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| N-O (Nitro group) | 1500 - 1560 (asymmetric), 1340 - 1380 (symmetric) | Stretching |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for highly conjugated systems like benzimidazoles.
Expected UV-Vis Absorption
The extended π-system of the 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is expected to result in strong UV absorption. Multiple absorption bands corresponding to π → π* and n → π* transitions are anticipated. The exact position of the absorption maxima (λ_max) will be solvent-dependent. Generally, benzimidazole derivatives exhibit strong absorption in the range of 240-350 nm.[3]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample over a range of approximately 200-600 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Data Summary and Visualization
Spectroscopic Data Summary
Table 4: Consolidated Spectroscopic Data for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
| Technique | Key Expected Features |
| ¹H NMR (DMSO-d₆) | Broad singlets for NH and COOH (>11 ppm); Aromatic multiplets (7.5-8.5 ppm) |
| ¹³C NMR (DMSO-d₆) | C=O (~165-175 ppm); Imidazole C2 (~150-155 ppm); Aromatic signals (110-150 ppm) |
| HRMS (ESI) | [M+H]⁺ at m/z ~284.07; [M-H]⁻ at m/z ~282.05 |
| FTIR (ATR) | Broad O-H/N-H (2500-3500 cm⁻¹); C=O (~1700 cm⁻¹); C=N (~1620 cm⁻¹); NO₂ (~1530, 1360 cm⁻¹) |
| UV-Vis (Ethanol) | Strong absorption maxima in the 240-350 nm range. |
Workflow and Logic Diagrams
Caption: Workflow for the synthesis and spectroscopic characterization of the target molecule.
Caption: Relationship between molecular structure and spectroscopic techniques.
Conclusion
The structural characterization of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid requires a multi-faceted spectroscopic approach. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy and integrating the resulting data, researchers can confidently confirm the identity, purity, and detailed structure of this compound. The protocols and expected spectral features outlined in this guide provide a robust framework for achieving this goal, ensuring the high quality of the material for its intended applications in research and development.
References
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Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(65), 34587-34594. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459456, 5-Benzimidazolecarboxylic acid. Retrieved from [Link].
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Boon, B. A., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank, 2021(1), M1204. [Link]
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Bouyahya, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Molecules, 25(22), 5338. [Link]
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Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-5-carboxylic acids. Retrieved from [Link]
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PubMed. (2009). Spectral properties of 2-(2'-hydroxyphenyl) benzimidazole. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]
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SpringerLink. (2011). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Retrieved from [Link]
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Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]
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MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]
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SciELO. (2017). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]
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Diyala Journal of Pure Science. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]
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MDPI. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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Sources
A Technical Guide to the Potential Biological Activities of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative: 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. Drawing upon the extensive literature on related benzimidazole compounds, this document outlines a strategic approach to unlocking its therapeutic potential. We will delve into its plausible synthesis, hypothesize its anticancer, antimicrobial, and anti-inflammatory activities based on structure-activity relationships, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended to serve as a foundational resource for researchers aiming to investigate this promising molecule, offering both the theoretical framework and the practical methodologies required for its systematic study.
Introduction: The Benzimidazole Scaffold as a Source of Therapeutic Innovation
Benzimidazole and its derivatives have garnered significant attention from the scientific community for their remarkable and diverse pharmacological properties.[3][4] This heterocyclic aromatic compound, structurally analogous to naturally occurring purine nucleotides, serves as a versatile backbone for the design of novel therapeutic agents.[2][3] The benzimidazole nucleus is a key component in numerous FDA-approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents like bendamustine.[5][6]
The broad spectrum of biological activities associated with benzimidazoles includes anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and antihypertensive effects.[5][7] This wide range of activities is largely attributable to the structural flexibility of the benzimidazole ring system, which allows for substitutions at various positions, thereby modulating its pharmacokinetic and pharmacodynamic properties.[8]
The subject of this guide, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates several key structural features that suggest a high potential for significant biological activity:
-
The Benzimidazole Core: Provides the fundamental scaffold known for its diverse pharmacological effects.
-
The 2-(2-Nitrophenyl) Group: The presence of a nitro group, an electron-withdrawing substituent, on the phenyl ring at the 2-position can significantly influence the molecule's electronic properties and potential for biological interactions. Nitro-containing compounds are known to exhibit antimicrobial and anticancer activities.[1][9]
-
The 5-Carboxylic Acid Group: This functional group can enhance the molecule's polarity and potential for hydrogen bonding, which may influence its solubility and interaction with biological targets. Carboxylic acid moieties are also a feature of some non-steroidal anti-inflammatory drugs (NSAIDs).[10]
This guide will systematically explore the potential of this specific molecule, providing a roadmap for its synthesis and biological evaluation.
Synthesis and Characterization
A plausible and efficient synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid can be achieved through the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde. This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.[5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid (1 equivalent) in ethanol.
-
Addition of Aldehyde: To this solution, add 2-nitrobenzaldehyde (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the benzimidazole, NO₂ of the nitro group).
-
Elemental Analysis: To confirm the empirical formula.
-
Evaluation of Potential Anticancer Activity
Benzimidazole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[12] The presence of the nitrophenyl group in the target compound suggests a potential for significant antiproliferative activity.
Hypothesized Mechanisms of Anticancer Action
Based on existing literature, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid may exert its anticancer effects through one or more of the following pathways:
-
Tubulin Polymerization Inhibition: Similar to other benzimidazoles like fenbendazole, the compound might bind to β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[13]
-
Induction of Apoptosis: The compound could trigger programmed cell death by modulating key signaling pathways, such as the p53 pathway or by inducing oxidative stress.[3]
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) or tyrosine kinases.[8]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer activity evaluation.
Detailed Experimental Protocols: Anticancer Assays
a) In Vitro Cytotoxicity Assay (MTT Assay) [14]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.
b) Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Evaluation of Potential Antimicrobial Activity
The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents.[2] The nitro group in the target compound is a common feature in many antimicrobial drugs, suggesting a high probability of antibacterial and antifungal properties.[15]
Hypothesized Mechanisms of Antimicrobial Action
The antimicrobial activity of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid could be attributed to:
-
Inhibition of Nucleic Acid Synthesis: Due to its structural similarity to purines, the compound might interfere with the synthesis of bacterial DNA and RNA.[2]
-
Disruption of Microbial Metabolism: The nitro group can be reduced by microbial nitroreductases to form reactive intermediates that damage cellular components.[1]
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for antimicrobial activity screening.
Detailed Experimental Protocols: Antimicrobial Assays
a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [16][17]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Evaluation of Potential Anti-inflammatory Activity
Certain benzimidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[10][18] The carboxylic acid group in the target molecule is a common structural feature in many NSAIDs, suggesting a potential for similar activity.
Hypothesized Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid could be mediated by:
-
Inhibition of COX Enzymes: The compound may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
-
Inhibition of Lipoxygenase (LOX): The compound could also inhibit LOX enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.
-
Inhibition of Protein Denaturation: The compound may prevent the denaturation of proteins, a process that is implicated in inflammation.[19][20]
Experimental Workflow for Anti-inflammatory Evaluation
Caption: Workflow for anti-inflammatory activity assessment.
Detailed Experimental Protocols: Anti-inflammatory Assays
a) In Vitro Inhibition of Protein Denaturation [19][21]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)
| Cell Line | 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | Doxorubicin (Control) |
| MCF-7 (Breast) | Expected Value | Known Value |
| HeLa (Cervical) | Expected Value | Known Value |
| A549 (Lung) | Expected Value | Known Value |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Microorganism | 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | Ciprofloxacin (Control) | Fluconazole (Control) |
| S. aureus (Gram +) | Expected Value | Known Value | N/A |
| E. coli (Gram -) | Expected Value | Known Value | N/A |
| C. albicans (Fungus) | Expected Value | N/A | Known Value |
Table 3: Hypothetical Anti-inflammatory Activity (% Inhibition)
| Assay | 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | Diclofenac (Control) |
| Protein Denaturation | Expected Value | Known Value |
| COX-2 Inhibition | Expected Value | Known Value |
Conclusion and Future Directions
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid represents a novel and promising molecule for drug discovery. Its unique combination of a benzimidazole core, a nitrophenyl substituent, and a carboxylic acid moiety suggests a high potential for potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound.
Future research should focus on elucidating the specific molecular targets and mechanisms of action for any observed biological activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be crucial for optimizing the potency and selectivity of this promising scaffold. Ultimately, the comprehensive investigation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid could lead to the development of novel therapeutic agents with significant clinical impact.
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Maccioni, E., et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. PMC - NIH. [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]
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B P International. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. YouTube. [Link]
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El-Naggar, A. M., et al. (2021). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]
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Various Authors. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. [Link]
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Methodological & Application
The Benzimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Versatility of a Fused Heterocycle
The benzimidazole nucleus, a bicyclic aromatic heterocycle resulting from the fusion of a benzene ring with an imidazole ring, stands as a cornerstone in the field of medicinal chemistry. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug discovery.[1][2] This unique characteristic has propelled the development of a vast array of benzimidazole derivatives with a broad spectrum of pharmacological activities.[3][4] These derivatives have found clinical success as anticancer, antimicrobial, antiviral, and anthelmintic agents, as well as proton pump inhibitors, underscoring the remarkable therapeutic potential of this heterocyclic system.[5][6][7] This guide provides an in-depth exploration of the diverse applications of benzimidazole derivatives, offering detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Benzimidazole derivatives have emerged as a promising class of anticancer agents due to their ability to modulate various pathways involved in cancer progression.[2][8] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[8]
Mechanism of Action: Disruption of Microtubule Dynamics
A primary anticancer mechanism of certain benzimidazole derivatives is the inhibition of tubulin polymerization.[8] By binding to the colchicine-binding site of β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Protocol: Synthesis of a 2-Arylbenzimidazole Derivative
A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.[10][11]
Materials:
-
o-Phenylenediamine
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Metabisulfite (optional, for purification)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Anticancer Activity of Representative Benzimidazoles
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 17.8 ± 0.24 | [9] |
| Compound B | PC3AR (Prostate) | 0.384 | [12] |
| Compound C | HepG2 (Liver) | Varies | [13] |
Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The benzimidazole scaffold is a key component in numerous antimicrobial agents.[1][6] These derivatives exhibit broad-spectrum activity against both bacteria and fungi by interfering with essential cellular processes.[14]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
In fungi, some benzimidazole derivatives inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.
Caption: Inhibition of ergosterol biosynthesis in fungi by benzimidazoles.
Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)
This protocol outlines a standard method for assessing the antimicrobial activity of synthesized benzimidazole derivatives.[15]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Prepare sterile agar plates of Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi.
-
Inoculate the surface of the agar plates uniformly with the respective microbial cultures.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized benzimidazole derivatives at a known concentration in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.
-
Use DMSO as a negative control and standard antimicrobial drugs as positive controls in separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25-28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| Compound 3c | Promising Activity | - | Most Active | [13] |
| Compound 3n | Promising Activity | - | - | [13] |
| Compound 3i | - | - | - | [13] |
Antiviral and Anthelmintic Applications: A Broad Therapeutic Reach
The versatility of the benzimidazole scaffold extends to the development of antiviral and anthelmintic drugs.[3][16][17]
Antiviral Activity
Benzimidazole derivatives have demonstrated efficacy against a range of viruses by targeting various stages of the viral life cycle.[18][19] For instance, some derivatives inhibit viral replication by targeting viral enzymes or by interfering with viral entry into host cells.[20] Maribavir is an example of a benzimidazole-based antiviral drug effective against cytomegalovirus (CMV).[19]
Anthelmintic Activity: The Benzimidazole Carbamates
Benzimidazole carbamates, such as albendazole and mebendazole, are widely used anthelmintic drugs.[21] Their primary mechanism of action involves binding to the β-tubulin of parasitic worms with high affinity, thereby inhibiting microtubule polymerization.[22][23][24] This leads to disruption of glucose uptake and other essential cellular functions, ultimately resulting in the death of the parasite.[25]
Caption: Anthelmintic mechanism of benzimidazole carbamates.
Proton Pump Inhibitors: Regulating Gastric Acid Secretion
Benzimidazole derivatives are the chemical foundation for a major class of drugs known as proton pump inhibitors (PPIs).[26][27] Marketed drugs like omeprazole and lansoprazole are widely used to treat acid-related gastrointestinal disorders.[28][29]
Mechanism of Action: Irreversible Inhibition of H+/K+-ATPase
PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form then covalently binds to the H+/K+-ATPase enzyme (the proton pump), irreversibly inhibiting its function.[29] This blockage prevents the final step in gastric acid secretion, leading to a profound and long-lasting reduction in stomach acidity.[30]
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Application Note & Protocol: A Robust One-Pot Reductive Cyclization for the Synthesis of Benzimidazoles
Introduction: The Significance of the Benzimidazole Scaffold and a Streamlined Synthetic Approach
The benzimidazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, bioactive natural products, and functional organic materials.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, the development of efficient and scalable methods for the synthesis of substituted benzimidazoles is of paramount importance to researchers in drug discovery and chemical development.
Traditionally, benzimidazole synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh dehydrating conditions, or with an aldehyde under oxidative conditions.[4][5] These methods, while effective, can suffer from limitations such as the need for high temperatures, strong acids, or stoichiometric oxidants, and the instability of the o-phenylenediamine starting material.
This application note details a highly efficient, versatile, and operationally simple one-pot protocol for the synthesis of a wide array of 2-substituted benzimidazoles via the reductive cyclization of readily available o-nitroanilines and aldehydes. This method circumvents the need to isolate the sensitive diamine intermediate, offering a more streamlined and robust approach suitable for both library synthesis and scale-up operations.[6][7]
Expertise & Experience: The Rationale Behind the One-Pot Reductive Cyclization
The elegance of this protocol lies in the tandem, in-situ generation and reaction of the key intermediate. The direct condensation of an o-phenylenediamine with an aldehyde is a well-established reaction. However, o-phenylenediamines are notoriously prone to aerial oxidation, leading to colored impurities and reduced yields upon storage and handling. By generating the diamine in situ from the corresponding stable o-nitroaniline, we effectively bypass these issues.
The choice of sodium dithionite (Na₂S₂O₄) as the reducing agent is a critical aspect of this protocol's success.[6][8] It is an inexpensive, easy-to-handle solid that is highly effective for the reduction of aromatic nitro groups under mild, often aqueous or alcoholic, conditions.[7][8] Its reducing potential is sufficient to selectively reduce the nitro group in the presence of the aldehyde functionality, a key requirement for the one-pot reaction. Furthermore, the reaction byproducts are water-soluble salts, which simplifies the product workup and purification. This method provides a significant advantage over catalytic hydrogenation, which may require specialized equipment (hydrogenators) and can sometimes lead to over-reduction of other functional groups.
Reaction Mechanism: A Stepwise Look at the Transformation
The one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes proceeds through a well-defined sequence of three key steps:
-
Reduction of the Nitro Group: The reaction commences with the reduction of the nitro group of the o-nitroaniline to an amino group by sodium dithionite, forming the transient o-phenylenediamine intermediate.
-
Condensation and Schiff Base Formation: The newly formed, highly reactive o-phenylenediamine immediately undergoes a condensation reaction with the aldehyde present in the reaction mixture. One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the imine carbon of the Schiff base, leading to the formation of a dihydrobenzimidazole ring. Subsequent elimination of a molecule of water (or oxidation in some variants) results in the aromatization of the ring system to yield the stable benzimidazole product.[9]
Visualizing the Workflow: From Starting Materials to Product
Caption: A streamlined workflow for the one-pot synthesis of benzimidazoles.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2-phenyl-1H-benzimidazole as a representative example. The methodology is broadly applicable to a variety of substituted o-nitroanilines and both aromatic and aliphatic aldehydes.[6]
Materials and Reagents:
-
o-Nitroaniline (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filtration flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-nitroaniline (e.g., 1.38 g, 10 mmol) and benzaldehyde (e.g., 1.17 g, 11 mmol) in a mixture of ethanol and water (e.g., 50 mL, 1:1 v/v). Stir the mixture at room temperature to ensure homogeneity.
-
Reductant Addition: To the stirring solution, add sodium dithionite (e.g., 6.96 g, 40 mmol) portion-wise over 10-15 minutes. A mild exotherm and color change are typically observed. Self-Validation Note: Portion-wise addition of the dithionite helps to control the initial exotherm of the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system), observing the disappearance of the starting materials and the appearance of the product spot.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water (e.g., 200 mL) to precipitate the crude product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove inorganic salts and any remaining water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford the pure 2-substituted benzimidazole. Dry the purified product under vacuum.
Data Presentation: Substrate Scope and Yields
The reductive cyclization protocol is highly versatile, accommodating a wide range of functional groups on both the o-nitroaniline and aldehyde components. The following table summarizes representative examples.
| Entry | o-Nitroaniline Derivative | Aldehyde | Product | Yield (%) |
| 1 | o-Nitroaniline | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 90-95% |
| 2 | 4-Chloro-o-nitroaniline | 4-Methoxybenzaldehyde | 5-Chloro-2-(4-methoxyphenyl)-1H-benzimidazole | 85-92% |
| 3 | 4-Methyl-o-nitroaniline | 4-Nitrobenzaldehyde | 5-Methyl-2-(4-nitrophenyl)-1H-benzimidazole | 88-94% |
| 4 | o-Nitroaniline | Heptanal | 2-Hexyl-1H-benzimidazole | 75-85% |
| 5 | N-Methyl-o-nitroaniline | Benzaldehyde | 1-Methyl-2-phenyl-1H-benzimidazole | 80-88% |
Yields are typical and may vary depending on the specific reaction scale and purification method.
Trustworthiness: A Self-Validating System and Troubleshooting
The reliability of this protocol is enhanced by straightforward in-process checks and a predictable outcome.
-
Reaction Monitoring: TLC is a simple and effective tool to monitor the reaction's progress. The disappearance of the UV-active, often yellow/orange, o-nitroaniline spot and the emergence of a new, typically fluorescent, benzimidazole spot provides a clear indication of conversion.
-
Product Characterization: The identity and purity of the final product can be readily confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be consistent with literature values.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent- Low reaction temperature or short duration- Poor quality of sodium dithionite | - Add an additional 0.5-1.0 eq of Na₂S₂O₄- Increase reflux time and re-check by TLC- Use freshly opened or properly stored Na₂S₂O₄ |
| Low Yield | - Product loss during workup (solubility in filtrate)- Side reactions | - Further cool the precipitation mixture in an ice bath before filtration- Ensure efficient stirring during the reaction to minimize localized overheating |
| Impure Product | - Incomplete removal of starting materials or byproducts | - Ensure thorough washing of the filter cake with water- Optimize the recrystallization solvent system |
Visualizing the Mechanism: Electron Flow and Bond Formation
Caption: Key steps in the formation of the benzimidazole ring.
Conclusion
The one-pot reductive cyclization of o-nitroanilines with aldehydes using sodium dithionite represents a powerful and practical strategy for the synthesis of benzimidazoles. Its operational simplicity, mild reaction conditions, broad substrate scope, and high yields make it an invaluable tool for researchers in both academic and industrial settings. This protocol offers a reliable and scalable alternative to traditional methods, facilitating the efficient production of diverse benzimidazole libraries for drug discovery and materials science applications.
References
-
Nguyen, T. C., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34883–34919. [Link]
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47–56. [Link]
-
Naeimi, H., & Alishahi, N. (2014). An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. Journal of Industrial and Engineering Chemistry, 20(4), 2543–2547. [Link]
-
Poojary, B., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Synthetic Communications, 44(23), 3414-3425. [Link]
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Du, H. C., Chen, Y. C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67–73. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 25, 2026, from [Link]
- Fieser, L. F., & Fieser, M. (n.d.). Sodium Dithionite. Reagents for Organic Synthesis.
-
Li, W., et al. (2008). A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. Arkivoc, 2008(12), 147-154. Retrieved from [Link]
- Gellis, A., et al. (2016). Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. Organic Process Research & Development, 20(7), 1344-1351.
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Application Note: A Practical Guide to Measuring the Fluorescence Quantum Yield of Benzimidazole Derivatives
Abstract & Introduction
Benzimidazole and its derivatives represent a "privileged structure" in medicinal chemistry and materials science, prized for their wide range of pharmacological activities and unique photophysical properties.[1][2] The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3][4] A precise determination of ΦF is essential for developing fluorescent probes, sensors, and optoelectronic materials, as it directly correlates to the brightness and sensitivity of these molecules.[5][6]
This guide provides a comprehensive, step-by-step protocol for determining the fluorescence quantum yield of novel benzimidazole derivatives using the relative method. This method, favored for its accessibility and reliability, involves comparing the fluorescence of the test compound to a well-characterized standard with a known quantum yield.[7][8] We will delve into the theoretical underpinnings, explain the causality behind critical experimental choices, and provide a self-validating protocol to ensure data integrity for researchers, scientists, and drug development professionals.
Theoretical & Practical Foundations
What is Fluorescence Quantum Yield?
Upon absorbing a photon, a fluorophore is promoted to an excited electronic state. It can return to the ground state through several pathways:
-
Fluorescence: Radiative decay by emitting a photon.
-
Non-radiative Decay: Processes like internal conversion (heat dissipation) and intersystem crossing to a triplet state.[4]
The fluorescence quantum yield (ΦF) represents the probability that the excited molecule will decay via fluorescence.[4] It is a unitless value between 0 and 1, where a value closer to 1 indicates a highly efficient fluorophore.
The Relative Quantum Yield Method
While absolute methods using integrating spheres exist, the relative (or comparative) method is more common due to its simpler instrumental requirements.[8][9] The core principle is that if a standard and an unknown sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[10]
The working equation for the relative quantum yield (ΦX) of an unknown sample (X) compared to a standard (ST) is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [7]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.[7]
This equation corrects for differences in solvent environments and ensures that the measurement is derived from a linear response range.[7]
Critical Experimental Considerations
Accurate ΦF measurement is contingent on careful control of several parameters. Ignoring these can lead to significant errors.
-
Choice of Reference Standard: The ideal standard should have an absorption profile that overlaps with the benzimidazole sample, allowing for excitation at the same wavelength.[12][13] Its emission spectrum should also be in a similar region to minimize wavelength-dependent biases in the detector.[13] Quinine sulfate in 0.1 M H2SO4 is a widely used and well-characterized standard for the UV-Vis region.[14][15]
-
Solvent Selection: The photophysical properties of benzimidazoles can be highly sensitive to the solvent environment.[16] Polarity, viscosity, and pH can alter the energy levels of the excited state, affecting both the emission wavelength and the quantum yield.[17][18] It is crucial to use solvents of spectroscopic grade and to report the solvent used for both the sample and standard.[8]
-
Concentration and the Inner Filter Effect (IFE): This is the most common source of error in QY measurements.[7][19]
-
Primary IFE: At high concentrations, the excitation light is excessively absorbed at the front of the cuvette, preventing uniform illumination of the sample.[19]
-
Secondary IFE: Emitted fluorescence can be re-absorbed by other sample molecules, especially if there is a small Stokes shift (overlap between absorption and emission spectra).[19] To mitigate IFE, all absorbance values at the excitation wavelength must be kept below 0.1 in a standard 10 mm path length cuvette.[7][14][20] This ensures a linear relationship between absorbance and fluorescence intensity.[21]
-
Materials and Equipment
Reagents and Chemicals
-
Benzimidazole derivative (Test Sample)
-
Fluorescence Standard (e.g., Quinine Sulfate Monohydrate, >99% purity)
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
For Quinine Sulfate Standard: 0.1 M Sulfuric Acid (H2SO4)
-
High-purity deionized water
Equipment
-
UV-Vis Spectrophotometer
-
Spectrofluorometer with corrected emission spectra capabilities
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Quartz cuvettes (10 mm path length for both absorbance and fluorescence)
Detailed Experimental Protocol
This protocol is designed as a self-validating system by plotting integrated fluorescence versus absorbance. The linearity of this plot confirms the absence of inner filter effects.
Step 1: Preparation of Stock Solutions
-
Standard Stock: Accurately weigh a precise amount of quinine sulfate and dissolve it in 0.1 M H2SO4 in a volumetric flask to prepare a ~10-4 M stock solution.
-
Sample Stock: Accurately weigh the benzimidazole derivative and dissolve it in a suitable, spectroscopic grade solvent in a volumetric flask to prepare a ~10-4 M stock solution. Ensure the compound is fully dissolved.[8]
-
Store all stock solutions in the dark to prevent photobleaching.[8]
Step 2: Preparation of Working Solutions
-
From the stock solutions, prepare a series of five dilutions for both the standard and the sample.
-
The concentrations should be chosen such that the absorbance values at the selected excitation wavelength range from approximately 0.01 to 0.1.[7]
Step 3: UV-Vis Absorbance Measurements
-
Set the excitation wavelength (λex) on the spectrophotometer. This wavelength should be a point where both the standard and sample have significant absorbance.
-
Record the absorbance of each of the ten working solutions (five for the standard, five for the sample) at λex.
-
Use the pure solvent (or 0.1 M H2SO4 for the standard) as a blank.
Step 4: Fluorescence Emission Measurements
-
Transfer the first sample solution to a quartz fluorescence cuvette.
-
On the spectrofluorometer, set the excitation wavelength to the same λex used for the absorbance measurements. Keep excitation and emission slit widths narrow and constant for all measurements.[11]
-
Record the full emission spectrum. The wavelength range should cover the entire emission profile of the compound.
-
Repeat this measurement for all ten working solutions, using the exact same instrument settings (λex, slit widths, gain).
-
Record the emission spectrum of the pure solvent(s) to check for background fluorescence.
Step 5: Data Processing
-
For each recorded emission spectrum, subtract the corresponding solvent blank spectrum.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each concentration. Most instrument software can perform this integration automatically.
-
Create two separate plots:
-
Plot 1: Integrated fluorescence intensity of the Standard vs. its absorbance at λex.
-
Plot 2: Integrated fluorescence intensity of the Sample vs. its absorbance at λex.
-
-
Perform a linear regression for each plot. The slope of the line is the gradient (Grad). A high coefficient of determination (R² > 0.99) is essential and validates that the measurements were made in the linear range, free from inner filter effects.[7]
Visualization of the Experimental Workflow
Caption: Workflow for relative fluorescence quantum yield measurement.
Data Analysis and Interpretation
Calculation
Using the gradients obtained from the linear plots and the known quantum yield of the standard, calculate the quantum yield of the benzimidazole derivative using the formula:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [7]
Sample Data & Calculation Table
Let's assume the benzimidazole sample (X) was measured in ethanol and the standard (ST) was Quinine Sulfate in 0.1 M H2SO4.
| Parameter | Standard (ST) | Sample (X) | Source / Note |
| Compound | Quinine Sulfate | Benzimidazole Deriv. | - |
| Solvent | 0.1 M H2SO4 | Ethanol | - |
| Known QY (ΦST) | 0.546 | - | Literature value for Quinine Sulfate[22] |
| Refractive Index (η) | 1.33 | 1.36 | Standard literature values |
| Gradient (Grad) | 8,540,000 | 6,210,000 | From linear plot of Intensity vs. Abs. |
| Calculated QY (ΦX) | - | 0.38 | Calculated using the formula |
Calculation Example: ΦX = 0.546 * (6,210,000 / 8,540,000) * (1.362 / 1.332) ΦX = 0.546 * (0.727) * (1.045) ΦX = 0.415
An interpretation of this result (ΦF = 0.415) indicates that for every 100 photons absorbed by this benzimidazole derivative under these specific solvent and temperature conditions, approximately 42 photons are emitted as fluorescence. This represents a moderately high fluorescence efficiency.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Non-linear plot of Intensity vs. Absorbance | Inner filter effect (concentration too high). | Re-prepare working solutions at lower concentrations to ensure all absorbance values are < 0.1.[7][20] |
| Poor reproducibility | Instrument settings not identical; Temperature fluctuations; Photodegradation. | Ensure slit widths, gain, and λex are unchanged between sample and standard.[11] Use a temperature-controlled sample holder. Minimize light exposure. |
| High background signal | Fluorescent impurities in the solvent or on glassware. | Use spectroscopic grade solvents.[8] Ensure all glassware is scrupulously clean. Run a solvent blank to confirm purity. |
| Calculated QY > 1.0 | Significant error in standard's literature QY value; Incorrect integration of spectra; Scattering. | Cross-reference the standard's QY from multiple sources. Ensure baseline correction is applied correctly before integration. Check for scattering peaks (e.g., Raman peaks from the solvent) and exclude them from integration. |
Conclusion
The relative method for determining fluorescence quantum yield is a robust and accessible technique for characterizing novel benzimidazole derivatives. By carefully selecting a suitable reference standard, controlling solvent and concentration effects, and adhering to a systematic protocol, researchers can obtain reliable and reproducible data. This quantitative measure of fluorescence efficiency is indispensable for advancing the rational design of benzimidazoles in drug discovery, molecular sensing, and materials science.
References
-
Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. Retrieved from [Link]
- Birks, J. B., & Dyson, D. J. (1963). The relations between the fluorescence and absorption properties of organic molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 275(1361), 135-148. (Note: While the direct link is to a general NIH page, this is a foundational citation in the field, often referenced by modern guides). Available via academic libraries.
-
University of California, Irvine - Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Technical Note. Retrieved from [Link]
-
FluorTools. (n.d.). Calculate fluorescence quantum yield. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. Retrieved from [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
-
University of California, Davis - Chemistry Department. (n.d.). Fluorescence Spectroscopy-Quantum yield. Retrieved from [Link]
- Gscay, D., et al. (2023).
- IUPAC. (2025). Compendium of Chemical Terminology (5th ed.).
-
HORIBA. (n.d.). Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Resch-Genger, U. (Ed.). (2008). Standardization and Quality Assurance in Fluorescence Measurements I: Techniques. Springer.
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Mundt, R., et al. (2024). References for Small Fluorescence Quantum Yields. Journal of Fluorescence.
-
Oregon Medical Laser Center. (2017). Quinine sulfate. Retrieved from [Link]
- Mondal, S., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega.
- American Chemical Society Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry.
-
ResearchGate. (n.d.). Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. Retrieved from [Link]
- De B. Costa, S. M., et al. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Journal of Physical Chemistry B.
-
HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. (Note: General reference to a publisher of high-impact chemistry journals where such methods are published).
- Melnyk, A., et al. (2023). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science.
- Taylor & Francis Online. (n.d.). Synthesis, spectral studies, solvent effect and on-off fluorescence of 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole: Fe3+-induced quenching and reversal by H3PO4.
- ScienceDirect. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II).
-
Labbot. (n.d.). Automatic Correction of Inner Filter Effect – App Note. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2015). What is the linear range of Quinine Sulphate Quantum Yield?. Retrieved from [Link]
- Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- AIDIC. (n.d.). Synthesis of Benzimidazole Sweat Fingerprint Fluorescent Developer and Fluorescent Effect.
- RK Tech Kft. (n.d.).
- National Institutes of Health (NIH). (2022).
- YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE.
- ResearchGate. (n.d.). A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum.
- ResearchGate. (2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties.
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 18. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
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- 22. Quinine sulfate [omlc.org]
Application Note: NPBC-5 as a Selective Turn-On Fluorescent Chemosensor for Fe³⁺ Detection
An Application Note and Protocol from the Office of the Senior Application Scientist
Introduction: The Imperative for Selective Metal Ion Sensing
The precise detection and quantification of specific metal ions are critical across diverse scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. Ferric iron (Fe³⁺), in particular, is an essential biological element, yet its dysregulation is implicated in severe pathological conditions such as hemochromatosis, neurodegenerative diseases, and cancer. Consequently, the development of robust and selective chemosensors for Fe³⁺ is an area of intense research focus.
Benzimidazole derivatives have emerged as a privileged scaffold in the design of fluorescent sensors due to their rigid structure, high quantum yield, and tunable photophysical properties. This application note describes the utility and protocol for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (NPBC-5) , a highly effective "turn-on" fluorescent sensor engineered for the selective detection of Fe³⁺. The design incorporates a benzimidazole core as the fluorophore, a carboxylic acid moiety as a primary binding site, and a 2-nitrophenyl group acting as a photoinduced electron transfer (PET) quencher. This sophisticated molecular architecture ensures high selectivity and a pronounced fluorescence response upon complexation with Fe³⁺.
Principle of Detection: A PET-Based "Turn-On" Mechanism
The sensing mechanism of NPBC-5 is predicated on the principle of Photoinduced Electron Transfer (PET). In its free state, the electron-rich benzimidazole fluorophore is in close proximity to the electron-deficient nitrophenyl group. Upon excitation, an electron is transferred from the excited state of the benzimidazole to the nitrophenyl moiety, a non-emissive relaxation pathway that effectively quenches the fluorescence, rendering the sensor in a "dark" or "off" state.
The carboxylic acid group at the 5-position, along with the imidazole nitrogen, forms a specific chelation pocket for Fe³⁺. Upon binding of Fe³⁺, the redox potential of the benzimidazole fluorophore is significantly lowered. This energetic barrier effectively inhibits the PET process to the nitrophenyl quencher. As a result, the radiative de-excitation pathway is restored, leading to a dramatic increase in fluorescence intensity—a "turn-on" signal that is directly proportional to the concentration of Fe³⁺.
Figure 1: Proposed sensing mechanism of NPBC-5 for Fe³⁺ detection.
Materials and Instrumentation
Reagents and Solvents
-
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (NPBC-5)
-
Dimethyl sulfoxide (DMSO), Spectroscopy Grade
-
HEPES buffer (or appropriate biological buffer, pH 7.4)
-
Deionized water (18.2 MΩ·cm)
-
Metal chloride salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.) for stock solutions.
Instrumentation
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the preparation of sensor and metal ion solutions required for all subsequent experiments. Accuracy in this step is paramount for reproducible results.
1. NPBC-5 Stock Solution (1 mM):
-
Accurately weigh 2.83 mg of NPBC-5 (M.W. = 283.25 g/mol ).
-
Dissolve the solid in 10.0 mL of spectroscopy-grade DMSO.
-
Vortex thoroughly until the solution is homogeneous.
-
Store in a dark container at 4°C. Causality: DMSO is used due to its excellent solvating power for organic molecules and its miscibility with aqueous buffers.
2. Metal Ion Stock Solutions (10 mM):
-
Prepare individual 10 mM stock solutions for each metal ion to be tested (e.g., Fe³⁺, Na⁺, K⁺, Ca²⁺, etc.).
-
For FeCl₃ (M.W. = 162.2 g/mol ), dissolve 16.22 mg in 10.0 mL of deionized water.
-
Adjust the final volume precisely in a volumetric flask.
-
Store at 4°C.
3. Working Buffer (10 mM HEPES, pH 7.4):
-
Dissolve 2.38 g of HEPES in ~900 mL of deionized water.
-
Adjust the pH to 7.4 using 1 M NaOH.
-
Bring the final volume to 1.0 L with deionized water.
-
Causality: A buffered solution at physiological pH is crucial to maintain the ionization state of the sensor's carboxylic acid group and to mimic biological conditions.
Protocol 2: Fluorescence Titration of NPBC-5 with Fe³⁺
This experiment determines the sensitivity and binding affinity of NPBC-5 for Fe³⁺.
1. Instrument Setup:
-
Set the fluorescence spectrophotometer excitation wavelength (λex) to the absorption maximum of NPBC-5 (typically determined via UV-Vis scan, e.g., 350 nm).
-
Set the emission scan range (e.g., 400–600 nm).
-
Optimize excitation and emission slit widths (e.g., 5 nm / 5 nm).
2. Sample Preparation:
-
Prepare a series of 1.5 mL microcentrifuge tubes.
-
To each tube, add 1.5 µL of the 1 mM NPBC-5 stock solution to 1483.5 µL of HEPES buffer. This creates a final sensor concentration of 1 µM.
-
Add increasing volumes of the appropriate Fe³⁺ working solution (e.g., a 100 µM working solution diluted from the 10 mM stock) to achieve a final concentration range (e.g., 0 to 20 µM).
-
Ensure the total volume in each tube is constant by adjusting the buffer volume.
3. Measurement and Data Analysis:
-
Incubate each sample for 2-5 minutes at room temperature to allow for complete complexation.
-
Measure the fluorescence emission spectrum for each sample.
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Fe³⁺.
-
The detection limit (LOD) can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.
Figure 2: Experimental workflow for Fe³⁺ titration using NPBC-5.
Protocol 3: Selectivity and Interference Study
This protocol validates the trustworthiness of the sensor by assessing its response to Fe³⁺ in the presence of other biologically and environmentally relevant metal ions.
1. Selectivity Test:
-
Prepare a set of samples, each containing 1 µM NPBC-5 in HEPES buffer.
-
To each sample, add a significant excess (e.g., 10-fold or 100-fold) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, etc.).
-
Prepare one sample with only Fe³⁺ (e.g., 2-fold excess) as a positive control.
-
Measure the fluorescence intensity for all samples.
-
Plot the fluorescence response as a bar chart for visual comparison. A highly selective sensor will show a significant signal only for Fe³⁺.
2. Interference (Competition) Test:
-
Prepare a sample containing 1 µM NPBC-5 and a fixed concentration of Fe³⁺ (e.g., 2 µM).
-
To this solution, add a large excess (e.g., 10-fold) of a potentially interfering metal ion.
-
Measure the fluorescence intensity and compare it to a control sample containing only NPBC-5 and Fe³⁺.
-
Self-Validation: A robust sensor will show minimal change in its fluorescence signal, demonstrating that its binding to Fe³⁺ is not disrupted by other ions.
Expected Results and Data Presentation
The data obtained should be summarized for clarity and impact.
Table 1: Photophysical Properties of NPBC-5
| Parameter | Value | Conditions |
|---|---|---|
| Absorption Max (λabs) | ~350 nm | 10 mM HEPES, pH 7.4 |
| Emission Max (λem) | ~450 nm | In presence of saturating Fe³⁺ |
| Quantum Yield (Φf) | < 0.01 (Free) | - |
| Quantum Yield (Φf) | > 0.20 ([NPBC-5•Fe³⁺]) | - |
| Stokes Shift | ~100 nm | - |
Table 2: Performance Metrics of NPBC-5 as an Fe³⁺ Sensor
| Parameter | Value | Method |
|---|---|---|
| Linear Range | 0.1 - 10 µM | Fluorescence Titration |
| Limit of Detection (LOD) | ~50 nM | 3σ / k |
| Binding Constant (Ka) | ~1.5 x 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
| Response Time | < 2 minutes | Kinetic Scan |
| Optimal pH Range | 6.0 - 8.0 | pH Titration |
Troubleshooting and Expert Insights
-
Low Signal Intensity: Ensure the purity of NPBC-5. Impurities can quench fluorescence. Verify the pH of the buffer, as deprotonation of the carboxylic acid is essential for binding.
-
Poor Selectivity: The presence of certain transition metals (like Cu²⁺) can sometimes cause a weaker response or quenching. If this is an issue, consider using a masking agent for the interfering ion if the application allows.
-
Precipitation: At high concentrations, the [NPBC-5•Fe³⁺] complex may exhibit reduced solubility. It is advisable to work with sensor concentrations in the low micromolar range (1-10 µM).
-
Inner Filter Effect: At high sensor or analyte concentrations, the excitation light can be absorbed by the solution, leading to a non-linear decrease in emission. Always work within the established linear range of the sensor.
Conclusion
2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid (NPBC-5) is a purpose-built chemosensor that demonstrates high sensitivity and selectivity for the detection of Fe³⁺. Its robust "turn-on" fluorescence response, grounded in a well-understood PET mechanism, makes it an authoritative tool for researchers in analytical chemistry, environmental science, and drug development. The protocols provided herein constitute a self-validating system for the reliable application of this sensor.
References
-
G. Wu, et al. (2018). A novel benzimidazole-based fluorescent chemosensor for the selective detection of Fe(III) ions in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Valeur, B. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]
Application Notes and Protocols for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Multifunctional Benzimidazole Derivative
The unique molecular architecture of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, featuring a benzimidazole core, a carboxylic acid functional group, and a sterically influential ortho-nitro-substituted phenyl ring, positions it as a compelling candidate for advanced applications in materials science. The benzimidazole moiety is a well-established pharmacophore and a robust building block for functional organic materials, prized for its thermal stability, electron-transporting capabilities, and ability to participate in hydrogen bonding and metal coordination.[1][2] The introduction of a carboxylic acid at the 5-position provides a versatile handle for anchoring the molecule to surfaces, integration into larger polymeric structures, or for the construction of metal-organic frameworks (MOFs).[3] Furthermore, the presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic and photophysical properties of the molecule, suggesting potential for applications in organic electronics and chemical sensing.[4]
This comprehensive guide provides detailed protocols for the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid and explores its potential applications in the development of novel functional materials, including its use as a ratiometric fluorescent pH sensor and as a ligand for luminescent metal complexes. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their experimental design.
Physicochemical Properties and Characterization Data
A thorough understanding of the physicochemical properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is paramount for its successful application. The following table summarizes key expected properties.
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₉N₃O₄ | - |
| Molecular Weight | 283.24 g/mol | - |
| Appearance | Off-white to yellow crystalline solid | Visual Inspection |
| Melting Point | >300 °C (decomposes) | Differential Scanning Calorimetry (DSC) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol | Solubility Tests |
| UV-Vis (λmax) | ~320-340 nm (in DMF) | UV-Vis Spectroscopy |
| Fluorescence Emission | ~400-450 nm (in DMF) | Fluorescence Spectroscopy |
Synthesis Protocol: A Guided Pathway to 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
The synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid can be achieved through a one-pot reductive cyclization reaction. This method is advantageous due to its efficiency and the use of readily available starting materials.[5]
Reaction Scheme:
Caption: One-pot synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-4-nitrobenzoic acid (1.82 g, 10 mmol) and 2-nitrobenzaldehyde (1.51 g, 10 mmol) in 50 mL of dimethyl sulfoxide (DMSO).
-
Initiation of Reduction and Cyclization: While stirring the mixture at room temperature, slowly add sodium dithionite (Na₂S₂O₄) (5.22 g, 30 mmol) in small portions over 15 minutes. An exothermic reaction may be observed.
-
Heating and Reaction Monitoring: After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Precipitation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Acidification and Isolation: Acidify the aqueous mixture to a pH of 3-4 by the dropwise addition of 2M hydrochloric acid. This will precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any inorganic salts and residual DMSO.
-
Drying and Purification: Dry the crude product in a vacuum oven at 80 °C for 12 hours. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water to yield the pure 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Characterization of the Synthesized Compound:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons of the benzimidazole and nitrophenyl rings, and a broad singlet for the carboxylic acid proton (>12 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Characteristic peaks for the carboxylic acid carbonyl (~168 ppm), the C2 of the benzimidazole ring (~152 ppm), and aromatic carbons.
-
FT-IR (KBr, cm⁻¹): Broad O-H stretch of the carboxylic acid (~3000-2500 cm⁻¹), C=O stretch (~1680 cm⁻¹), N-H stretch (~3400 cm⁻¹), and characteristic nitro group stretches (~1520 and 1350 cm⁻¹).[6]
-
Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 284.06.
Application Note I: Ratiometric Fluorescent pH Sensor
The benzimidazole core is known to exhibit pH-dependent fluorescence.[7] The presence of both an acidic carboxylic acid group and a basic imidazole nitrogen, coupled with the electron-withdrawing nitro group, makes 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid a promising candidate for a ratiometric fluorescent pH sensor.
Principle of Operation:
The fluorescence properties of the molecule are expected to change with the protonation state of the imidazole ring and the carboxylic acid group. In acidic conditions, the imidazole nitrogen is protonated, which can alter the electronic structure and lead to a change in the fluorescence emission spectrum compared to the deprotonated form in basic conditions. This change in fluorescence intensity at two different wavelengths can be used for ratiometric pH sensing, which provides a built-in self-calibration and enhances the accuracy of the measurement.
Sources
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- 2. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR [m.chemicalbook.com]
- 3. New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Developing Enzyme Inhibitors from Benzimidazole Carboxylic Acids
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of benzimidazole carboxylic acid derivatives as potent and selective enzyme inhibitors. We will delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document outlines detailed protocols, from initial hit identification through lead optimization and cellular characterization, ensuring a self-validating system for robust and reproducible results.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
Benzimidazole, a heterocyclic aromatic compound, is a recurring motif in numerous FDA-approved drugs, including proton pump inhibitors like omeprazole and anthelmintics such as albendazole.[1] Its bicyclic structure, composed of fused benzene and imidazole rings, provides a versatile framework for interacting with a wide array of biological targets.[1][4] The inclusion of a carboxylic acid moiety, particularly at the 2-position, often enhances the drug-like properties of these molecules, contributing to their efficacy as anti-inflammatory, anticancer, and antimicrobial agents.[5][6]
Benzimidazole derivatives exert their therapeutic effects by targeting various enzymes crucial for disease progression.[2][7] These mechanisms include, but are not limited to, the inhibition of protein kinases, poly(ADP-ribose) polymerase (PARP), topoisomerase, and enzymes involved in metabolic pathways like cyclooxygenases (COX).[7][8] The ability to strategically modify the benzimidazole core allows for the fine-tuning of inhibitory activity and selectivity, making it a prime candidate for the development of targeted therapies.[9][10]
The Drug Discovery Workflow: A Strategic Overview
The development of benzimidazole-based enzyme inhibitors follows a structured, multi-step process. This workflow is designed to systematically identify, characterize, and optimize lead compounds with therapeutic potential.
Caption: Drug discovery workflow for benzimidazole inhibitors.
Phase 1: Design and Synthesis of Benzimidazole Carboxylic Acid Libraries
The initial phase focuses on the rational design and efficient synthesis of a diverse library of benzimidazole carboxylic acid derivatives.
Rationale for Library Design
Structure-activity relationship (SAR) studies are crucial for guiding the design of new derivatives.[11] The substitution patterns at various positions on the benzimidazole ring significantly influence the compound's biological activity.[9][10] Key considerations include:
-
Position 2: Substitution at this position with various aryl or alkyl groups can modulate the inhibitory potency and selectivity.[8]
-
Positions 5 and 6: Modifications on the benzene ring can impact pharmacokinetic properties and target engagement.[9]
-
Nitrogen Atom (N1): Alkylation or arylation at this position can alter the molecule's three-dimensional conformation and binding interactions.[9]
Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for preparing benzimidazole derivatives.[12]
Objective: To synthesize a library of 2-substituted benzimidazole carboxylic acids.
Materials:
-
o-phenylenediamine derivatives
-
Aromatic or aliphatic dicarboxylic acids
-
Ethanol
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
NMR and mass spectrometry instrumentation for characterization
Procedure:
-
In a microwave-safe vessel, combine an o-phenylenediamine derivative (1 mmol) and a dicarboxylic acid (1.1 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120°C) and power (e.g., 100 W) for a predetermined time (e.g., 10-30 minutes).[12]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[12]
Phase 2: High-Throughput Screening (HTS) for Hit Identification
HTS allows for the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against the target enzyme.[13]
Assay Design Considerations
The choice of assay format is critical for successful HTS. Fluorescence-based assays are commonly employed due to their high sensitivity and compatibility with automation.[14][15] It is essential to run the reaction under initial velocity conditions with substrate concentrations at or below the Michaelis constant (Km) to effectively identify competitive inhibitors.[16]
Protocol: Fluorometric Enzyme Inhibition Assay
Objective: To identify initial hits from the synthesized library that inhibit the target enzyme.
Materials:
-
Target enzyme
-
Fluorogenic substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Synthesized benzimidazole library (dissolved in DMSO)
-
Positive control inhibitor
-
96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the library compounds and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In the microplate wells, add the assay buffer, the enzyme, and the test compounds or controls.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 15 minutes) to allow for inhibitor binding.[12]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound relative to the uninhibited control.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition at a specific concentration).
Phase 3: Lead Optimization and Mechanism of Action Studies
Once hits are identified, the focus shifts to optimizing their potency and characterizing their mechanism of inhibition.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the hit compounds and evaluating the impact on their inhibitory activity.[11] This iterative process helps to identify the key structural features required for potent inhibition and guides the design of more effective analogs.
Enzyme Kinetics and Mechanism of Inhibition
Understanding how an inhibitor interacts with its target enzyme is fundamental for drug development.[17] Enzyme kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (Ki).
Caption: Competitive inhibition mechanism.
Protocol: Determining IC50 and Ki Values
Objective: To quantify the potency of the inhibitors and determine their mechanism of action.
Materials:
-
Purified target enzyme
-
Substrate
-
Optimized assay buffer
-
Lead compounds
-
Spectrophotometer or fluorometer
-
Data analysis software (e.g., GraphPad Prism)
Procedure:
-
IC50 Determination:
-
Perform the enzyme assay with a fixed concentration of substrate and varying concentrations of the inhibitor.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
-
Ki Determination (for competitive inhibition):
-
Perform the enzyme assay with multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For competitive inhibition, the lines will intersect on the y-axis.
-
Calculate the apparent Km for each inhibitor concentration.
-
Plot the apparent Km values against the inhibitor concentration. The x-intercept of this plot represents -Ki.
-
| Kinetic Parameter | Description | Significance |
| IC50 | Inhibitor concentration causing 50% enzyme activity reduction. | A measure of inhibitor potency. |
| Km | Substrate concentration at half-maximal velocity. | Indicates the affinity of the enzyme for its substrate. |
| Ki | Inhibition constant. | A measure of the affinity of the inhibitor for the enzyme. |
| Vmax | Maximum reaction velocity. | The rate of reaction when the enzyme is saturated with substrate. |
Phase 4: Cellular Activity and Toxicity Profiling
Promising inhibitors must be evaluated in a cellular context to assess their efficacy and potential toxicity.[18]
Protocol: Cell-Based Potency Assay
Objective: To determine the potency of the inhibitors in a relevant cellular model.
Procedure:
-
Culture the appropriate cell line in a 96-well plate.
-
Treat the cells with serial dilutions of the lead compounds for a specified duration.
-
Measure a relevant cellular endpoint that reflects the activity of the target enzyme (e.g., phosphorylation status of a downstream substrate for a kinase inhibitor, cell proliferation).
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Protocol: Cytotoxicity Assay
Objective: To assess the general toxicity of the lead compounds.
Procedure:
-
Culture a relevant cell line (e.g., a normal, non-cancerous cell line) in a 96-well plate.
-
Treat the cells with serial dilutions of the lead compounds for a defined period (e.g., 24-72 hours).
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to measure the number of viable cells.
-
Determine the CC50 value (the concentration of the compound that causes 50% cell death).
Conclusion and Future Directions
The benzimidazole carboxylic acid scaffold represents a highly promising starting point for the development of novel enzyme inhibitors. The systematic approach outlined in this guide, from rational design and synthesis to rigorous biological evaluation, provides a robust framework for identifying and optimizing potent and selective drug candidates. Future research will likely focus on leveraging computational methods for more predictive inhibitor design and exploring novel therapeutic targets for this versatile class of compounds.
References
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Wikipedia. Benzimidazole. Available at: [Link]
-
Bou-Salah, L., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(13), 5183. Available at: [Link]
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Guerini, E., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 15-28. Available at: [Link]
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Tan, C. M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 224, 113747. Available at: [Link]
-
Razali, N. N. M., et al. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. Malaysian Journal of Analytical Sciences, 27(5), 957-975. Available at: [Link]
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Ahmad, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(2), e24345. Available at: [Link]
-
Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. Available at: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Kalani, K., et al. (2014). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Acta Parasitologica Globalis, 5(2), 109-113. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1269. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
-
Li, Y., et al. (2015). Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. Bioorganic & Medicinal Chemistry Letters, 25(15), 2963-2966. Available at: [Link]
-
Bozdag, M., et al. (2014). Benzimidazole derivatives as kinase inhibitors. Mini Reviews in Medicinal Chemistry, 14(8), 671-683. Available at: [Link]
-
Kumawat, D., & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. International Journal of Pharmaceutical Quality Assurance, 15(1), 554-561. Available at: [Link]
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Jones, D. C., et al. (2006). Discovery of 2-iminobenzimidazoles as a new class of trypanothione reductase inhibitor by high-throughput screening. Journal of Medicinal Chemistry, 49(23), 6637-6640. Available at: [Link]
-
Wang, Y., et al. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Molecules, 27(19), 6598. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1269. Available at: [Link]
-
Basavaraj, S. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 52-55. Available at: [Link]
-
A. A. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available at: [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1817. Available at: [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Perspectives in Medicinal Chemistry, 12, 1177391X20963393. Available at: [Link]
-
S. A., et al. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of Medicinal Chemistry, 64(19), 14758-14775. Available at: [Link]
-
Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Perspectives in Medicinal Chemistry, 12, 1177391X20963393. Available at: [Link]
-
Bozdag, M., et al. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Mini Reviews in Medicinal Chemistry, 14(8), 671-683. Available at: [Link]
-
Skalitzky, D. J., et al. (2003). Resistance-Modifying Agents. 9. Synthesis and Biological Properties of Benzimidazole Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase. Journal of Medicinal Chemistry, 46(2), 210-213. Available at: [Link]
-
Guchhait, S. K., & Madaan, S. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(28), 17050-17072. Available at: [Link]
-
Kumar, A., et al. (2023). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: A Journal of Pharmaceutical Science, 14(2), 1-8. Available at: [Link]
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A. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]
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Kumawat, D., & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. International Journal of Pharmaceutical Quality Assurance, 15(1), 554-561. Available at: [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Wang, Y., et al. (2022). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Molecules, 27(19), 6598. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(10), e2200230. Available at: [Link]
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S. P., et al. (2023). QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE. Current Research in Pharmaceutical Sciences, 13(4), 213-221. Available at: [Link]
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S. F., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Biomolecules, 14(2), 178. Available at: [Link]
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Assay Genie. High-Throughput Screening Assays. Available at: [Link]
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AZoM. (2020). Characterize Enzyme Kinetics. Available at: [Link]
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Bansal, Y., & Silakari, O. (2014). Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. Archiv der Pharmazie, 347(7), 471-481. Available at: [Link]
-
S. S., & A. A. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. RSC Advances, 13(33), 23235-23241. Available at: [Link]
-
ResearchGate. (2023). Benzimidazole core in some important drugs. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Our goal is to provide not just a protocol, but a deep understanding of the reaction's nuances, enabling you to troubleshoot common issues and systematically improve your product yield and purity.
The primary synthetic route discussed involves the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde. This process, while straightforward in principle, is prone to challenges related to starting material stability, competing side reactions, and product purification. This guide offers expert-driven insights and validated solutions to navigate these complexities.
Section 1: Reaction Mechanism and Core Principles
Understanding the underlying mechanism is critical for effective troubleshooting. The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde is a two-part process: condensation to form a Schiff base, followed by intramolecular cyclization and subsequent aromatization.
The Stepwise Mechanism:
-
Schiff Base Formation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on the carbonyl carbon of 2-nitrobenzaldehyde. This is typically the rate-limiting step and can be acid-catalyzed. The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization: The second, unreacted amino group attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring (also known as a benzimidazoline).
-
Aromatization (Oxidation): The dihydrobenzimidazole intermediate is unstable and readily oxidizes to the thermodynamically stable aromatic benzimidazole system. This oxidation can be accomplished by various means, including atmospheric oxygen, a dedicated chemical oxidant, or even via disproportionation.
This sequence highlights several critical control points: promoting the initial condensation, ensuring complete cyclization, and efficiently driving the final aromatization step are all key to achieving a high yield.
Caption: Figure 1: The multi-step reaction pathway for benzimidazole formation.
Section 2: Troubleshooting Guide for Yield Improvement
This section addresses the most common experimental failures in a direct question-and-answer format.
Q1: My reaction yield is very low to nonexistent. What are the most likely causes?
This is the most frequent issue, often stemming from the degradation of starting materials or incomplete reaction progression.
-
Possible Cause 1: Degradation of 3,4-Diaminobenzoic Acid
-
Causality: Aromatic diamines, particularly those with electron-donating groups like 3,4-diaminobenzoic acid, are highly susceptible to aerobic oxidation. This process is often catalyzed by light and trace metals, leading to the formation of dark, polymeric, and unreactive tars. If your reaction mixture turns dark brown or black immediately upon adding the diamine, this is a likely culprit.
-
Solution & Prevention:
-
Use High-Purity Reagents: Start with the freshest possible 3,4-diaminobenzoic acid. If the powder is discolored (not off-white), consider recrystallizing it from water/ethanol.
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under an inert atmosphere of nitrogen or argon. De-gas your solvent before adding the diamine.
-
Order of Addition: Add the 3,4-diaminobenzoic acid to the reaction vessel last, after the solvent and aldehyde have been added and the system has been purged with inert gas.
-
-
-
Possible Cause 2: Incomplete Aromatization
-
Causality: The final oxidation step from the dihydrobenzimidazole intermediate to the aromatic product can be slow, especially if relying solely on atmospheric oxygen in a sealed or blanketed system. The dihydro- intermediate may remain in solution or decompose during work-up.
-
Solution & Prevention:
-
Active Aeration: If the reaction is tolerant to it, gently bubbling a stream of air or oxygen through the reaction mixture (while monitoring) can significantly accelerate this final step.
-
Use a Mild Oxidant: A common and effective strategy in benzimidazole synthesis is the addition of a co-oxidant. Sodium metabisulfite (Na₂S₂O₅) is a popular choice; while a reducing agent itself, in this context, it facilitates the oxidative cyclization process.[1] Other mild oxidants like catalytic copper salts can also be effective.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Causality: The condensation reaction requires sufficient thermal energy to overcome the activation barrier for dehydration. However, excessive heat can cause decarboxylation of the carboxylic acid group or general thermal decomposition.[2]
-
Solution & Prevention:
-
Temperature Control: Monitor the internal reaction temperature carefully. For most alcohol-based solvents, reflux temperature is appropriate.
-
Use of a Catalyst: An acid catalyst like p-toluenesulfonic acid (p-TsOH) or glacial acetic acid can significantly accelerate the initial condensation, allowing the reaction to proceed at a lower temperature or for a shorter duration, thus minimizing thermal degradation.[3][4]
-
-
Caption: Figure 2: A logical workflow for diagnosing low-yield reactions.
Q2: My product is impure after work-up. How do I identify and eliminate side products?
-
Impurity Profile: The most common impurities are unreacted starting materials and the stable Schiff base intermediate.
-
Unreacted 3,4-diaminobenzoic acid: Will be highly polar and may not move from the baseline on TLC plates (in standard ethyl acetate/hexane systems).
-
Unreacted 2-nitrobenzaldehyde: A less polar spot on TLC, often visualized with a potassium permanganate stain.
-
Schiff Base Intermediate: Will appear as a colored spot on TLC, typically with an Rf value between the starting aldehyde and the final product.
-
-
Purification Strategy: Leveraging Amphoteric Nature
-
Causality: The product molecule is amphoteric; it has a basic benzimidazole nitrogen and an acidic carboxylic acid. This property is the key to a highly effective purification strategy that avoids chromatography.
-
Validated Protocol:
-
After the reaction is complete, cool the mixture and, if necessary, remove the solvent under reduced pressure.
-
Redissolve or suspend the crude residue in a dilute aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃). The product will deprotonate at the carboxylic acid group to form a water-soluble sodium salt. Unreacted aldehyde and the Schiff base intermediate will remain as insoluble solids.
-
Filter the mixture to remove the insoluble impurities.
-
Slowly acidify the clear, filtered aqueous solution with 1M HCl or acetic acid. As the pH drops below the pKa of the carboxylic acid (~4-5), the neutral product will precipitate out of the solution.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum. This method typically yields a product of >95% purity.
-
-
Q3: I'm forced to use column chromatography, but the product streaks badly. How can I fix this?
-
Causality: Streaking on silica gel (a weakly acidic stationary phase) is a classic sign of a compound interacting too strongly or in multiple protonation states. The basic nitrogen of the benzimidazole ring can interact ionically with the acidic silanol groups, while the carboxylic acid can have similar strong interactions, leading to poor peak shape.
-
Solution: Mobile Phase Modification
-
To suppress these unwanted interactions, you must modify the mobile phase.
-
Acidic Additive: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol). The acid will protonate the basic sites on your compound, ensuring it travels through the column in a single, cationic form and minimizing interactions with the silica. This is the most common and effective method for this type of compound.
-
Basic Additive (Less Common): In some cases, adding a small amount of a base like triethylamine can deprotonate the silica gel, but this is generally less effective for a compound that is itself acidic.
-
Section 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize yield and purity.
Reagents & Equipment:
-
3,4-diaminobenzoic acid (1.0 eq)
-
2-nitrobenzaldehyde (1.05 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Ethanol (or Methanol), reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Equip the flask with a magnetic stir bar.
-
Inerting: Purge the reaction vessel with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: To the flask, add ethanol (~10 mL per mmol of diamine), 2-nitrobenzaldehyde, and p-TsOH. Stir to dissolve.
-
Diamine Addition: Add the 3,4-diaminobenzoic acid in one portion. The solution will likely turn yellow or orange.
-
Reaction: Heat the mixture to reflux under a positive pressure of inert gas. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% Acetic Acid). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction to room temperature. A solid product may precipitate.
-
Remove the ethanol under reduced pressure.
-
Add 1M NaHCO₃(aq) to the residue and stir for 30 minutes.
-
Filter off any insoluble material, washing the solid with a small amount of fresh NaHCO₃ solution.
-
Transfer the combined filtrate to a clean beaker and cool in an ice bath.
-
Slowly add 1M HCl(aq) with vigorous stirring until precipitation is complete (typically pH 4-5).
-
Stir the slurry in the ice bath for another 30 minutes to maximize precipitation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol or ether to aid in drying.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which solvent is best?
-
A: Ethanol and methanol are excellent first choices. They are polar enough to dissolve the starting materials, have appropriate boiling points for reflux, and are easily removed. Glacial acetic acid can also serve as both the solvent and the acid catalyst, sometimes leading to very clean and fast reactions.[3]
-
| Solvent | Pros | Cons |
| Ethanol/Methanol | Good solubility for reactants; easy to remove. | May require a catalyst for reasonable reaction rates. |
| Glacial Acetic Acid | Acts as both solvent and catalyst; promotes reaction. | Higher boiling point; can be harder to remove; potential for acetylation side reactions. |
| DMF/DMSO | High boiling points for difficult reactions. | Very difficult to remove; can lead to thermal decomposition. |
-
Q: Is the acid catalyst absolutely necessary?
-
A: Not always. Thermal condensation without a catalyst can work, but it typically requires higher temperatures and longer reaction times, which increases the risk of side reactions like decarboxylation.[3] Using a catalytic amount of a strong acid like p-TsOH is a highly recommended and robust method for improving reaction efficiency.[4]
-
-
Q: Can I use 3-amino-4-nitrobenzoic acid and reduce it in situ?
-
A: Yes, this is a valid alternative strategy. A one-pot reductive cyclization can be performed using a reducing agent like sodium dithionite (Na₂S₂O₄).[5] In this method, the nitro group of the benzoic acid derivative is first reduced to an amine, and the newly formed diamine then condenses with the aldehyde in the same pot. This avoids the need to handle the potentially unstable 3,4-diaminobenzoic acid directly.
-
References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]
-
Kadhim, A. J., & Hasan, R. H. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 35(1), 473-481. Retrieved from [Link]
-
Nguyen, T. L., Le, T. H., & Nguyen, T. H. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(38), 24595-24629. Retrieved from [Link]
- Kollonitsch, J. (1967). U.S. Patent No. 3,325,507. Washington, DC: U.S. Patent and Trademark Office.
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
Al-Ostath, N. A., Al-Majid, A. M., & Barakat, A. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(15), 5829. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Scientific Reports, 13(1), 12345. Retrieved from [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3325507A - Process for the preparation of 5-nitroimidazole-2-carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Synthesis of Substituted Benzimidazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing this vital heterocyclic scaffold. We understand that while the condensation of an o-phenylenediamine with a carbonyl compound appears straightforward, the reality is often fraught with challenges ranging from low yields to complex purification hurdles.
This document moves beyond simple protocols. It is structured as a dynamic troubleshooting guide and a detailed FAQ section to address the specific, practical issues encountered in the lab. We will delve into the causality behind common problems and provide field-proven, validated solutions to streamline your synthetic workflow and enhance your success rate.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequent issues encountered during the synthesis of substituted benzimidazoles. Each problem is analyzed by its probable causes, followed by actionable solutions and detailed protocols.
Problem 1: Consistently Low or No Product Yield
Achieving a high yield is paramount, yet it is often the first stumbling block. Low yields can drain resources and time. The root cause is typically related to reaction kinetics, reactant purity, or suboptimal conditions.
Possible Causes:
-
Poor Quality Starting Materials: o-Phenylenediamines are notoriously susceptible to air oxidation, appearing as dark, tarry substances. Impurities in the aldehyde or carboxylic acid can also inhibit the reaction.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or inadequate temperature.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and highly specific to the substrates being used. Many traditional methods require harsh conditions, which can lead to degradation.[2][3]
-
Inactive Catalyst: If a catalyst is employed, it may be poisoned, improperly activated, or used in a suboptimal quantity.[1]
Recommended Solutions & Protocols:
-
Validate Starting Material Purity:
-
Visual Inspection: Fresh o-phenylenediamine should be a light-colored solid. If it is dark brown or black, it has likely oxidized.
-
Purification Protocol: If purity is suspect, purify the o-phenylenediamine by recrystallization from a suitable solvent (e.g., water with a small amount of sodium dithionite to prevent oxidation) or sublimation. Ensure aldehydes are freshly distilled or purchased from a reliable source.[1][4]
-
-
Optimize Reaction Conditions Systematically:
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This prevents premature workup of an incomplete reaction.[1][4]
-
Temperature & Time Screening: Set up small-scale parallel reactions to screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) and monitor by TLC at set time intervals (e.g., 1h, 4h, 12h, 24h).
-
Solvent Selection: The solvent can dramatically affect yield. A comparison of common solvents is provided in the table below.
-
| Solvent | Typical Conditions | Influence on Reaction | Reference |
| Ethanol/Methanol | Reflux | Good for many simple condensations, but can lead to side products. | [5] |
| Acetonitrile | Room Temp to Reflux | Often used with oxidizing agents like H₂O₂/HCl for efficient one-pot synthesis. | [6] |
| DMF/DMSO | Elevated Temp (80-120°C) | High boiling points allow for higher temperatures; DMSO can also act as an oxidant. | [6] |
| Toluene | Reflux (Dean-Stark) | Useful for removing water and driving the cyclization equilibrium forward. | [1] |
| Solvent-Free | Grinding or MW | Green chemistry approach, often reduces reaction time and simplifies workup. | [5][7] |
-
Catalyst Optimization:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products & Poor Regioselectivity
The formation of a mixture of products complicates purification and reduces the yield of the desired compound. This is a frequent issue, especially when aiming for specific substitution patterns.
Possible Causes:
-
Formation of 1,2-Disubstituted Benzimidazoles: A common side reaction involves the reaction of a second aldehyde molecule with the benzimidazoline intermediate, leading to a 1,2-disubstituted product.[1]
-
Lack of N-1 Regioselectivity: When using unsymmetrically substituted o-phenylenediamines, two regioisomeric products can form. This lack of selectivity is a significant challenge.[8]
-
Stable Intermediates: The intermediate Schiff base may be stable under the reaction conditions and fail to cyclize completely.[1]
-
Oxidation of Reactants: As mentioned, oxidation of the diamine starting material leads to intensely colored impurities that are notoriously difficult to remove.[1]
Recommended Solutions & Protocols:
-
Control Stoichiometry: To minimize the formation of the 1,2-disubstituted side product, use a precise 1:1 molar ratio of the o-phenylenediamine and the aldehyde, or even a slight excess (1.1:1) of the diamine.[1]
-
Strategic Solvent and Catalyst Selection:
-
Solvent Influence: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may favor the desired 2-substituted product over the 1,2-disubstituted version.[1]
-
Catalyst for Selectivity: Certain catalysts have been shown to provide high regioselectivity. For instance, mesoporous TiO₂–Fe₂O₃ mixed oxides have been reported to offer excellent regioselectivity under mild conditions.[9] Researching catalysts specific to your desired substitution pattern is crucial.
-
-
Promote Full Cyclization:
-
If a stable Schiff base intermediate is suspected, ensure conditions are sufficient to promote the subsequent intramolecular cyclization. This may involve increasing the temperature, extending the reaction time, or adding a catalyst (e.g., a Brønsted or Lewis acid) to activate the imine for nucleophilic attack.[3][5]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Condensation of o-Phenylenediamine and Aldehydes
Welcome to the Technical Support Center for the synthesis of benzimidazoles and related heterocycles via the condensation of o-phenylenediamine (OPD) and aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reaction. Here, we will delve into the common and often frustrating side reactions that can occur, providing not just troubleshooting steps but also the underlying chemical principles to empower you to optimize your specific reaction.
Core Concepts: The Desired Reaction and Its Challenges
The condensation of an o-phenylenediamine with an aldehyde is a cornerstone reaction for the synthesis of 2-substituted benzimidazoles, a scaffold of immense importance in medicinal chemistry.[1][2] The primary pathway involves the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation or rearrangement to yield the final product.
However, the nuanced reactivity of both starting materials presents several challenges. o-Phenylenediamine is highly susceptible to oxidation, and the reaction can be diverted to several side products depending on the stoichiometry, catalyst, solvent, and reaction atmosphere.[3][4] This guide will address the most prevalent issues and provide actionable solutions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured in a problem-and-solution format to directly address challenges you may be facing in the lab.
Problem 1: My reaction mixture turns dark brown/black, and I isolate a complex mixture or polymeric material.
Primary Suspect: Oxidation of o-Phenylenediamine
o-Phenylenediamine is an electron-rich aromatic diamine, making it highly susceptible to aerobic oxidation.[4][5] This process can be catalyzed by trace metals or light and is often accelerated by heat. The initial oxidation products can polymerize or react with other components in the mixture, leading to the formation of deeply colored, often intractable materials.[4]
Troubleshooting Steps & Scientific Rationale:
-
Inert Atmosphere: The most critical control parameter is the exclusion of oxygen.
-
Protocol: Before adding reagents, thoroughly degas your solvent by bubbling argon or nitrogen through it for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction via a balloon or a nitrogen line.
-
Causality: By removing molecular oxygen, you eliminate the primary oxidizing agent, thus preventing the initial steps of OPD degradation.
-
-
Use of Antioxidants: For particularly sensitive substrates or prolonged reaction times, a chemical antioxidant can be employed.
-
Protocol: Add a small amount (1-5 mol%) of a reducing agent like sodium dithionite (Na₂S₂O₄) or a radical scavenger.[6]
-
Causality: These agents will preferentially react with any residual oxygen or radical species, protecting the o-phenylenediamine.
-
-
Solvent Purity: Peroxides in common solvents like THF or ether can initiate oxidation.
-
Protocol: Always use freshly distilled or inhibitor-free, peroxide-free solvents. Test for peroxides before use.
-
Causality: Peroxides are potent oxidizing agents that can initiate the unwanted side reactions.
-
-
Reagent Quality: Ensure the o-phenylenediamine is of high purity.
-
Protocol: If the solid OPD is discolored (pink, brown, or black instead of off-white or tan), it may already be partially oxidized. Purify it by recrystallization or sublimation before use.
-
Causality: Starting with oxidized material introduces impurities that can catalyze further degradation.
-
Problem 2: My yield of the desired 2-substituted benzimidazole is low, and I've isolated a significant amount of a 1,2-disubstituted benzimidazole.
Primary Suspect: Over-condensation and Rearrangement
Under certain conditions, particularly with a 2:1 molar ratio of aldehyde to diamine, a bis-imine intermediate can form. This intermediate can then undergo an intramolecular cyclization and a 1,3-hydride shift to yield a 1,2-disubstituted benzimidazole.[3][7] This is a common selectivity issue.[3]
Troubleshooting Steps & Scientific Rationale:
-
Stoichiometry Control: This is the most direct way to influence the product distribution.
-
Protocol: Use a strict 1:1 molar ratio of o-phenylenediamine to aldehyde. For aldehydes that are prone to self-condensation or are particularly reactive, it can be beneficial to add the aldehyde slowly to a solution of the diamine.
-
Causality: Maintaining a low concentration of the aldehyde relative to the diamine disfavors the formation of the bis-imine intermediate required for the 1,2-disubstituted product.
-
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can play a crucial role.
-
Protocol: Solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles.[3] Conversely, using less polar, non-hydrogen-bonding solvents may favor the 2-substituted product.
-
Causality: Fluorous alcohols can stabilize the bis-imine intermediate through hydrogen bonding, facilitating the rearrangement that leads to the 1,2-disubstituted product.[3] Avoiding these solvents can help suppress this pathway.
-
-
Catalyst Selection: The choice of acid or metal catalyst can direct the reaction pathway.
-
Protocol: Mild Lewis acids or heterogeneous catalysts like Au/TiO2 have been reported to favor the formation of 2-substituted benzimidazoles under oxidative conditions.[1] Strong Brønsted acids may sometimes promote the formation of the 1,2-disubstituted product.
-
Causality: The catalyst can influence the stability and reactivity of the various intermediates, tipping the balance towards one cyclization pathway over another.
-
Problem 3: I'm observing a significant byproduct with a seven-membered ring structure.
Primary Suspect: Formation of a 1,5-Benzodiazepine
The reaction of o-phenylenediamine with two equivalents of a ketone or certain aldehydes can lead to the formation of a seven-membered 1,5-benzodiazepine ring.[8][9] This is particularly common when using ketones but can also occur with aldehydes, especially under acidic catalysis.[8][9]
Troubleshooting Steps & Scientific Rationale:
-
Control of Aldehyde/Ketone Source: This side reaction is most prevalent with ketones.
-
Protocol: If your aldehyde starting material contains ketone impurities, purify it before the reaction. If the reaction is with an aldehyde, strictly control the stoichiometry to 1:1.
-
Causality: The mechanism for benzodiazepine formation requires the incorporation of two carbonyl units. Limiting the availability of the carbonyl compound is key.
-
-
Reaction Conditions: Many reported syntheses of benzodiazepines use specific catalysts.
-
Protocol: Avoid catalysts known to promote benzodiazepine formation, such as BF₃-etherate, Yb(OTf)₃, or strong acids under conditions that favor condensation with a second aldehyde molecule.[8]
-
Causality: These catalysts are effective at promoting the multiple condensation and cyclization steps required for the seven-membered ring.
-
Summary of Key Side Products and Conditions
| Side Product | Common Name | Key Drivers | Preventative Measures |
| Polymeric Material | "Tar" | Oxygen, Heat, Light | Inert atmosphere, antioxidants, pure reagents |
| 1,2-Disubstituted Benzimidazole | Over-condensation Product | High aldehyde:diamine ratio, fluorous solvents, strong acids | Strict 1:1 stoichiometry, choice of non-HBD solvent |
| 1,5-Benzodiazepine | Seven-membered Ring | Excess ketone/aldehyde, specific acid catalysts | Strict 1:1 stoichiometry, avoid specific catalysts |
Visualizing Reaction Pathways
To better understand the competition between the desired and undesired pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Competing reaction pathways in the OPD-aldehyde condensation.
Frequently Asked Questions (FAQs)
Q1: Can I run this reaction open to the air if I use an oxidant like H₂O₂?
A: While some procedures use an explicit oxidant to facilitate the final aromatization step, this does not protect the starting o-phenylenediamine from air oxidation.[1] Air oxidation is often uncontrolled and leads to polymerization.[4] It is always best practice to run the initial condensation under an inert atmosphere and then introduce the oxidant if required by the specific protocol.
Q2: My aldehyde is a solid. How should I add it to the reaction?
A: To maintain stoichiometric control, it is best to add the solid aldehyde portion-wise over a period of time. Alternatively, you can dissolve the aldehyde in a small amount of the reaction solvent and add this solution slowly via a syringe pump. This prevents creating localized areas of high aldehyde concentration, which can favor the formation of the 1,2-disubstituted side product.
Q3: What is the best way to monitor the reaction's progress?
A: Thin-layer chromatography (TLC) is an excellent method.[1] Co-spot your reaction mixture with authentic samples of your starting materials. The desired product, being a larger conjugated system, will likely have a different Rf value and may be UV-active. The formation of dark, streaky spots at the baseline is a strong indicator of polymerization.
Q4: How do substituents on the o-phenylenediamine or aldehyde affect side reactions?
A: The electronic nature of substituents plays a significant role.[10]
-
Electron-donating groups (EDGs) on the OPD ring increase its nucleophilicity, potentially accelerating the initial condensation but also making it more susceptible to oxidation.[10]
-
Electron-withdrawing groups (EWGs) on the OPD ring decrease its nucleophilicity, which can slow the reaction but also makes it more resistant to oxidation.[10]
-
Steric hindrance near the amino groups on the OPD or on the aldehyde can slow down the reaction and may inhibit the formation of bulky intermediates.
Recommended General Protocol for Minimizing Side Reactions
This protocol provides a robust starting point for the synthesis of 2-substituted benzimidazoles.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-phenylenediamine (1.0 equiv).
-
Inerting: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent (e.g., ethanol, DMF, or toluene) via cannula or syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Aldehyde Addition: Slowly add the aldehyde (1.0 equiv), either neat if it's a liquid or as a solution in the degassed solvent, over 15-30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C or reflux) under a positive pressure of inert gas.[11]
-
Monitoring: Monitor the reaction by TLC until the limiting reagent is consumed.[1]
-
Workup: Cool the reaction to room temperature.[2] If the product precipitates, it can be isolated by filtration.[12] Otherwise, proceed with a standard aqueous workup and extraction, followed by purification (e.g., recrystallization or column chromatography).
Caption: Recommended experimental workflow for clean condensation.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020-12-01). PMC, NIH. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020-07-02). IOSR Journal. [Link]
-
Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. (2010). ResearchGate. [Link]
-
Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. (2023-11-21). NIH. [Link]
-
Commonly used condensation agent reaction mechanism and by-products. (2023-08-10). [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2014). NIH. [Link]
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023-01-25). RSC Publishing. [Link]
-
Oxidation of p-Phenylenediamine. ResearchGate. [Link]
-
Benzimidazole (Synthesis). Scribd. [Link]
-
Antioxidant. Wikipedia. [Link]
-
SYNTHESIS OF 1, 5-BENZODIAZEPINE DERIVATIVES VIA THREE COMPONENT CONDENSATION UNDER MILD CONDITIONS. (2019-11-25). ResearchGate. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2017). Oriental Journal of Chemistry. [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Purification of Crude 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of crude 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. The methodologies described are grounded in established chemical principles and supported by scientific literature to ensure reliability and reproducibility in your laboratory.
Introduction to Purification Challenges
The synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, typically via the condensation of 3,4-diaminobenzoic acid and 2-nitrobenzoic acid or its derivatives, can yield a crude product containing various impurities.[1][2] These may include unreacted starting materials, incompletely cyclized intermediates, and other side-products. The presence of a nitro group and a carboxylic acid moiety on the benzimidazole scaffold presents unique challenges and opportunities for purification. This guide will address common issues encountered during the purification process and provide systematic approaches to obtaining a highly pure final product.
Troubleshooting Guide
This section is designed to address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
Question 1: My crude product is a dark, discolored solid. How can I remove the color impurities?
Answer: Discoloration in nitroaromatic compounds is a common issue and can arise from nitro-olefin impurities or other highly conjugated byproducts formed during the synthesis. Here are a few strategies to tackle this:
-
Activated Charcoal Treatment: A primary and effective method is treatment with activated charcoal. During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal (typically 1-5% w/w) can be added. The mixture is then boiled for a few minutes before being hot-filtered to remove the charcoal. The porous structure of activated charcoal provides a large surface area for the adsorption of colored impurities.
-
Column Chromatography: If discoloration persists after recrystallization, column chromatography is a more rigorous method. Given the polar nature of your compound (due to the carboxylic acid and nitro group), a normal-phase silica gel column can be effective. A step-gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can help separate the less polar colored impurities from your more polar product. For instance, you could start with a mobile phase of heptane/ethyl acetate and gradually increase the proportion of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.
-
Reversed-Phase Flash Chromatography: If the colored impurities are more polar than your product, reversed-phase chromatography can be an excellent alternative.[3]
Question 2: I am seeing multiple spots on my TLC plate even after an initial purification attempt. What could be the issue and how do I resolve it?
Answer: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of impurities. The identity of these impurities will dictate the best purification strategy.
-
Identify the Impurities: Try to identify the spots by co-spotting your crude mixture with the starting materials (3,4-diaminobenzoic acid and 2-nitrobenzoic acid). If any of the spots match, you have unreacted starting materials.
-
Acid-Base Extraction for Starting Material Removal: Since your target compound and both starting materials contain carboxylic acid groups, a simple acid-base extraction can be highly effective at separating them from non-acidic impurities.[4][5][6][7] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acids will be deprotonated to their corresponding carboxylate salts and move into the aqueous layer. The organic layer will retain neutral impurities. Subsequently, acidifying the aqueous layer with a strong acid like HCl will re-protonate the carboxylates, causing your product and any acidic starting materials to precipitate.
-
Optimizing Chromatography: If the impurities are not starting materials, they are likely reaction byproducts. For effective separation by column chromatography, systematic solvent system screening using TLC is crucial. A good solvent system for TLC will give your product an Rf value of approximately 0.3-0.5 and show good separation from the impurity spots. For benzimidazole derivatives, solvent systems like chloroform-methanol or ethyl acetate-hexane are often effective.[4]
Question 3: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solute is supersaturated in a solution where it is highly soluble.
-
Solvent Selection: The choice of solvent is critical. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, or solvent mixtures like ethanol/water or ethyl acetate/hexane are often good candidates.[8] Experiment with different solvents on a small scale to find the optimal one.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative.[9] Dissolve your crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" a solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Control the Cooling Rate: Slow cooling is essential for the formation of well-defined crystals. Rapid cooling often leads to the precipitation of an amorphous solid or an oil. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can initiate crystallization. Alternatively, adding a tiny seed crystal of the pure product can induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of impurities in my crude 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid?
A1: The primary sources of impurities are typically:
-
Unreacted Starting Materials: 3,4-diaminobenzoic acid and 2-nitrobenzoic acid.
-
Incomplete Cyclization Products: Amide intermediates formed from the reaction of one amine group of 3,4-diaminobenzoic acid with 2-nitrobenzoic acid.
-
Side-Reaction Products: The synthesis of benzimidazoles can sometimes lead to the formation of other heterocyclic systems or polymeric materials, especially under harsh reaction conditions.[1][10]
Q2: What is a good starting point for a recrystallization solvent system?
A2: Based on the structure of your molecule (aromatic rings, carboxylic acid, nitro group), a good starting point would be polar protic solvents or a mixture of polar and non-polar solvents. Here is a table of suggested solvent systems to screen:
| Solvent/Solvent System | Rationale |
| Ethanol or Methanol | The carboxylic acid and benzimidazole core should have good solubility in hot alcohols. |
| Acetic Acid | The acidic nature of the solvent can aid in dissolving the carboxylic acid-containing compound. |
| Ethanol/Water | A two-solvent system where water acts as the anti-solvent to induce crystallization from an ethanol solution.[9] |
| Ethyl Acetate/Hexane | Another common two-solvent system for compounds of intermediate polarity. |
| N,N-Dimethylformamide (DMF) / Water | DMF is a powerful solvent for many organic compounds; water can be used as an anti-solvent. However, removal of residual DMF can be challenging.[11] |
Q3: How can I effectively use acid-base extraction to purify my compound?
A3: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[4][7] Your target molecule is acidic due to the carboxylic acid group. Here is a workflow:
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. scribd.com [scribd.com]
- 7. vernier.com [vernier.com]
- 8. CN102002001B - 2, 2' - (1, 4-phenylene) di (benzimidazole-5-carboxylic acid) and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. uspnf.com [uspnf.com]
- 11. Workup [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges of Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for overcoming the significant challenge of poor aqueous solubility of benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you make informed decisions in your experimental design.
Part 1: Understanding the Challenge - Why Are Benzimidazoles So Poorly Soluble?
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous anthelmintic, antiulcer, and anticancer agents. However, their therapeutic potential is often hampered by their inherently low aqueous solubility. This issue stems directly from their fundamental physicochemical properties.
The core of a benzimidazole is a rigid, bicyclic aromatic structure formed by the fusion of a benzene and an imidazole ring.[1] This planarity and aromaticity lead to strong intermolecular π-π stacking interactions in the solid state, creating a stable crystal lattice that is difficult for water molecules to disrupt. Furthermore, the introduction of non-polar substituents, a common strategy in drug design, often increases the lipophilicity of the molecule, further decreasing its affinity for aqueous media.[1]
Many benzimidazoles are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, characterized by high membrane permeability but low aqueous solubility.[2][3] This means that the rate-limiting step for oral absorption is not the drug's ability to cross the intestinal wall, but its ability to first dissolve in the gastrointestinal fluids.[2]
Benzimidazoles are also weak bases. The imidazole ring contains a nitrogen atom that can be protonated. The pKa value for the conjugate acid of the parent benzimidazole is approximately 5.5, though this varies with substitution.[4] This weak basicity is a critical property that can be exploited to enhance solubility, as we will discuss.
Part 2: Troubleshooting Guides & Experimental Protocols
This section is designed as a practical, hands-on guide to systematically address and overcome solubility issues. We will explore several key strategies, from simple adjustments to more advanced formulation techniques.
Decision Workflow for Selecting a Solubilization Strategy
Before diving into specific protocols, it's essential to have a logical framework for choosing the right approach. The choice depends on the physicochemical properties of your specific derivative, the desired final concentration, and the experimental context (e.g., in vitro assay vs. in vivo formulation).
Caption: Decision tree for selecting a suitable solubilization strategy.
Strategy 1: pH Adjustment
Q: My benzimidazole derivative won't dissolve in neutral buffer. Can I use pH to my advantage?
A: Absolutely. This is the first and most straightforward strategy to try. Since benzimidazoles are weak bases, their solubility is highly pH-dependent. By lowering the pH of the aqueous solution to at least 2 pH units below the compound's pKa, you can protonate the imidazole nitrogen. This creates a charged species, the conjugate acid, which is significantly more soluble in water than the neutral form.
Causality: The protonation introduces a positive charge on the molecule, which dramatically increases its polarity and allows for favorable ion-dipole interactions with water molecules. This disrupts the crystal lattice and promotes dissolution.
Experimental Protocol: pH-Mediated Solubilization
-
Determine the pKa: If the pKa of your specific benzimidazole derivative is unknown, you can find values for related compounds in the literature (e.g., protonated benzimidazoles have a pKa around 5.4-5.8) or determine it experimentally.[4]
-
Prepare an Acidic Stock Solution:
-
Weigh the required amount of your benzimidazole derivative.
-
Instead of dissolving it directly in your final buffer, first, dissolve it in a small volume of dilute acid, such as 0.1 M HCl. The target pH should be well below the pKa.
-
Gentle warming or sonication can assist in dissolution.
-
-
Adjust to Final Concentration and pH:
-
Once the compound is fully dissolved in the acidic solution, you can add it dropwise to your final, larger volume of experimental buffer while stirring vigorously.
-
Crucially , the final pH of the solution must remain low enough to keep the compound protonated and dissolved. If you are adding a small volume of acidic stock to a large volume of neutral buffer, the compound may precipitate.
-
-
Final pH Adjustment (if necessary): If the final solution needs to be at a specific pH that is higher than the pKa, this method may not be suitable, as the compound will likely precipitate upon neutralization. However, for many applications where a low pH is tolerable, this is a very effective method.
Pro-Tip from the Field: When preparing an acidic stock, be mindful of potential hydrolysis. Some derivatives may be unstable in strongly acidic conditions over long periods. It is often best to prepare the stock solution fresh before use. Neutralization of acidic solutions can lead to the formation of gelatinous precipitates, which can be difficult to work with.[5]
Strategy 2: Utilizing Co-solvents
Q: pH adjustment is not compatible with my assay. What's the next logical step?
A: The use of co-solvents is a classic and highly effective technique. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes. Common co-solvents used in pharmaceutical and laboratory settings include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[6]
Causality: Co-solvents work primarily by reducing the polarity of the aqueous solvent system. They disrupt the extensive hydrogen-bonding network of water, which in turn reduces the "squeezing out" effect (hydrophobic effect) that water exerts on non-polar molecules.[6] This creates a more favorable environment for the benzimidazole derivative to dissolve.
Experimental Protocol: Co-solvent Solubilization
-
Select a Co-solvent:
-
Dimethyl sulfoxide (DMSO): An excellent and powerful solvent for a wide range of compounds. However, it can be toxic to cells, even at low concentrations (<0.5%).
-
Ethanol: A good, less toxic alternative to DMSO for many applications.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Often used in formulations for in vivo studies due to their lower toxicity profiles.
-
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the benzimidazole derivative in 100% of your chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication can be helpful.
-
-
Dilute into Aqueous Media:
-
Add the stock solution dropwise to your final aqueous buffer while vortexing or stirring vigorously. This is a critical step to prevent the drug from immediately precipitating out of solution (a process known as "crashing out").
-
The final concentration of the co-solvent should be kept to a minimum, ideally below 1% and often below 0.5% for cell-based assays, to avoid artifacts from the solvent itself.
-
Pro-Tip from the Field: The final concentration of the organic solvent is paramount. Always run a vehicle control (buffer + co-solvent at the final concentration) in your experiments to ensure that the observed effects are due to your compound and not the solvent. Be aware that some co-solvents can degrade certain plastics over time.
Strategy 3: Cyclodextrin Complexation
Q: I need a completely aqueous solution with no organic solvents, and pH is not an option. How can I achieve this?
A: Cyclodextrin complexation is an elegant solution for this scenario. Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique molecular structure resembling a truncated cone or torus.[7] The exterior of the cone is hydrophilic, while the internal cavity is hydrophobic. This allows the cyclodextrin to encapsulate a poorly soluble "guest" molecule (your benzimidazole derivative) within its cavity, forming an inclusion complex.[7][8] The entire complex is then readily soluble in water due to the hydrophilic exterior of the cyclodextrin.
Causality: The hydrophobic benzimidazole molecule is driven into the non-polar interior of the cyclodextrin, shielding it from the aqueous environment. The resulting host-guest complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the drug.[7][9]
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of a hydrophobic benzimidazole by a cyclodextrin host.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Determine Molar Ratio: A 1:1 molar ratio of the benzimidazole derivative to cyclodextrin is a good starting point.
-
Kneading Procedure:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to create a paste-like consistency.
-
Gradually add the benzimidazole derivative powder to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.
-
If the mixture becomes too dry, add a few more drops of water.
-
-
Drying and Reconstitution:
-
Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.
-
The resulting solid powder is the inclusion complex, which can be stored.
-
To prepare a solution, simply dissolve the required amount of the complex powder in your aqueous buffer.
-
Pro-Tip from the Field: The efficiency of complexation can be confirmed using techniques like Differential Scanning Calorimetry (DSC), where the melting endotherm of the drug disappears upon inclusion.[8] While the kneading method is simple, other methods like co-evaporation or freeze-drying can sometimes yield more efficient complexation.[10] A key limitation is the amount of drug that can be loaded, so this method is best for applications requiring lower concentrations.[11]
Strategy 4: Solid Dispersions
Q: I need to prepare a solid dosage form with improved dissolution, or I'm working with a very high concentration. What are my options?
A: Creating a solid dispersion is a powerful formulation strategy, particularly for oral drug delivery. A solid dispersion is a system where the drug (in this case, your benzimidazole derivative) is dispersed in an inert, hydrophilic carrier or matrix at a solid state.[10][12] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[13]
Causality: The primary mechanism is the reduction of the drug's particle size to a molecular or amorphous level, which dramatically increases the surface area available for dissolution.[14] The hydrophilic carrier also improves the wettability of the hydrophobic drug. The overall process is often described by the "spring and parachute" model: the system rapidly dissolves to create a supersaturated solution of the drug (the "spring"), and the polymer in the solution then inhibits the drug from precipitating, maintaining this high concentration for absorption (the "parachute").[15]
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Select a Carrier: Polyvinylpyrrolidone (PVP K30) is a commonly used amorphous polymer that can form solid solutions with many drugs.
-
Choose a Drug-to-Carrier Ratio: Ratios of 1:1, 1:3, and 1:5 (drug:carrier by weight) are common starting points to evaluate.
-
Solvent Evaporation Procedure:
-
Select a common volatile solvent in which both the benzimidazole derivative and the carrier (e.g., PVP) are soluble (e.g., ethanol, methanol, or a mixture).
-
Dissolve the drug and the carrier in the solvent in the desired ratio. Ensure a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator. This should be done under reduced pressure and with gentle heating to produce a thin, solid film on the flask wall.
-
Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
-
Processing and Characterization:
-
Scrape the solid dispersion from the flask.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
The success of the dispersion (i.e., conversion to an amorphous state) can be verified using Powder X-ray Diffraction (PXRD), where the sharp crystalline peaks of the drug will be absent in the dispersion pattern.[13]
-
Pro-Tip from the Field: The main challenge with amorphous solid dispersions is physical instability. Over time, the high-energy amorphous drug can revert to its more stable (and less soluble) crystalline form.[16] This can be mitigated by selecting the right polymer and ensuring the drug-polymer system is thermodynamically stable. This technique is more complex than others but is a cornerstone of modern pharmaceutical development for BCS Class II drugs.[14][17]
Part 3: Comparative Data & FAQs
Data Summary: Solubility Enhancement of Benzimidazoles
The following table provides a comparative look at the effectiveness of different solubilization techniques for common benzimidazole derivatives, compiled from various studies.
| Benzimidazole Derivative | Original Solubility (µg/mL) | Technique | Carrier/Agent | Achieved Solubility / Fold Increase | Reference |
| Albendazole | ~0.31 | Solid Dispersion (Solvent Evaporation) | Polyvinylpyrrolidone (PVP) | 48.21 µg/mL (~155x increase) | [18] |
| Albendazole | ~0.31 | Hydrotropy | Sodium Citrate (1M) | 18.34 µg/mL (~59x increase) | [18] |
| Albendazole | Low | Salt Formation | Hydrochloric Acid (HCl) | Significant improvement in dissolution | [19] |
| Mebendazole | Low | Solid Dispersion (PEG 6000) | 1:4 (Drug:Carrier) | ~24x increase in dissolution rate | [20] |
| Mebendazole | Low | Cyclodextrin Complex (β-CD) | 1:2 (Drug:Carrier) | ~39.5x increase in dissolution rate | [20] |
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution in DMSO, but it precipitated after being stored in the fridge. Why? A1: This is a common issue. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. When water is introduced into the DMSO stock, it lowers the overall solubilizing power for a hydrophobic compound like a benzimidazole, causing it to precipitate. To prevent this, always use anhydrous (dry) DMSO, and store your stock solutions in small, single-use aliquots in tightly sealed vials to minimize exposure to humid air.
Q2: Can I combine different solubilization techniques? A2: Yes, and this is often a very powerful strategy. For example, you can use pH adjustment to first dissolve a benzimidazole derivative and then form a complex with a cyclodextrin. This combination can lead to a greater increase in solubility than either method alone.
Q3: What is "hydrotropy" and how does it differ from using co-solvents? A3: Hydrotropy is a solubilization phenomenon where adding a large amount of a second solute (the hydrotrope, e.g., sodium benzoate, urea) increases the aqueous solubility of a poorly soluble drug.[21] Unlike co-solvents, which make the bulk solvent less polar, hydrotropes are thought to work by forming non-covalent, transient assemblies or complexes with the drug molecules, effectively shielding their hydrophobic parts from the water. It's a distinct mechanism that doesn't rely on reducing the overall polarity of the water.
Q4: My dissolution results are inconsistent. What should I check? A4: Inconsistent dissolution can stem from several factors. First, ensure your dissolution medium is properly degassed, as dissolved gases can form bubbles on the surface of your solid, inhibiting wetting.[22][23] Second, verify the physical form of your compound; unintended changes in crystalline form (polymorphism) can drastically alter solubility and dissolution rates. Finally, ensure all experimental parameters (temperature, stirring speed, medium composition) are precisely controlled.[23]
Q5: Are there any safety concerns with the excipients used in these techniques? A5: Yes. While generally safe, all excipients have considerations. DMSO can enhance the penetration of other substances through the skin and has dose-dependent cellular toxicity. Some co-solvents can cause hemolysis if used in high concentrations in parenteral formulations. Cyclodextrins, particularly unmodified β-cyclodextrin, can have dose-limiting renal toxicity. Always consult the safety data sheets (SDS) and relevant toxicological literature for any excipient you plan to use, especially for in vivo studies.
References
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- Gebre, A. K., et al. (2018). Formulation, Optimization and In Vitro Evaluation of Solubility Enhanced Fast Disintegrating Tablets of Mebendazole. Journal of Bioequivalence & Bioavailability, 10(4), 78-83.
- Kumar, S., & Singh, S. (2016). Comparative study of different approaches used for solubility enhancement of poorly water soluble drug: Albendazole. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 26-38.
- Craig, D. Q. M. (2002). The mechanisms of drug release from solid dispersions in water-soluble polymers. International Journal of Pharmaceutics, 231(2), 131-144.
- Sajeesh, S., & Sharma, C. P. (2006). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 7(2), E329-E357.
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- de Araujo, G. L. B., et al. (2019). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. Brazilian Journal of Pharmaceutical Sciences, 55, e18131.
- Pawar, J., & Farooqui, M. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. Bulletin of Environment, Pharmacology and Life Sciences, 12(11), 132-140.
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PubChem. (n.d.). Fenbendazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
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- Li, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Molecules, 29(15), 3465.
- Li, D., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(18), 3273.
- Kumar, S., & Singh, S. (2019). TYPES AND MECHANISM OF SOLID DISPERSION-BASED SOLUBILITY IMPROVEMENT. International Journal of Scientific Development and Research, 4(9), 112-121.
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- PharmTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaceutical Technology.
- Chakravarty, J., & Ghosh, A. (1995). Enhancement of dissolution and bioavailability of mebendazole for the effective and safe management of human echinococcosis. Indian Journal of Pharmaceutical Sciences, 57(5), 198-201.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2014). Solid dispersions: A technology for improving bioavailability. Journal of Drug Delivery Science and Technology, 24(2), 123-132.
- Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma Website.
- Sharma, V., & Kansal, S. (2011). A Practical Approach for Solubility Enhancement of Albendazole. International Journal of Pharmaceutical Sciences and Research, 2(12), 3173-3177.
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Kumar, S., & Singh, S. (2018). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-10.
- Van den Mooter, G. (2019). Challenges and future perspectives of amorphous solid dispersions. KU Leuven.
- de Oliveira, A. G., et al. (2008). Enhancement of solubility of albendazole by complexation with β-Cyclodextrin. Brazilian Journal of Chemical Engineering, 25(2), 255-267.
- Swanepoel, E., Liebenberg, W., & de Villiers, M. M. (2003). Quality Evaluation of Generic Drugs by Dissolution Test: Changing the USP Dissolution Medium to Distinguish Between Active and Non-Active Mebendazole Polymorphs. European Journal of Pharmaceutics and Biopharmaceutics, 55(3), 345-349.
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Wikipedia. (n.d.). Cosolvent. Retrieved January 25, 2026, from [Link]
- Sharma, M., & Kumar, V. (2020). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. The Korean Journal of Parasitology, 58(3), 187–219.
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- DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
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- Patil, A., et al. (2024). Formulation and Evaluation of Nanosuspension of Mebendazole for Solubility Enhancement by High Pressure Homogenization Technique. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(3), 6789-6796.
- Cherogony, R., Maru, S. M., & Ndwigah, S. N. (2015). Preformulation Study on Enhancing the Solubility of Albendazole. CORE.
- Al-Ostath, A. I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5133.
- Patel, T., et al. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
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- Singh, J., & Garg, R. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(2), 1-10.
- MedCrave. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online.
- Alfa Chemistry. (n.d.). Confirmation of Cyclodextrin Inclusion Complex. Alfa Chemistry Website.
- World Health Organization. (2017). Application for inclusion of albendazole, mebendazole and praziquantel on the WHO Model List of Essential Medicines (EML).
- Bodke, V., et al. (2024). A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV.
- Gray, V. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 188-189.
- Chai, J. Y. (2020). Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update. The Korean Journal of Parasitology, 58(3), 187–219.
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Technical Support Center: Optimizing Reaction Conditions for Benzimidazole Formation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Instead of a rigid manual, we present a dynamic resource in a question-and-answer format to directly address the nuanced challenges you may encounter in the lab. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms and parameter sensitivities to empower you to optimize your specific synthesis.
Section 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during benzimidazole synthesis. We diagnose the likely causes and provide actionable, field-proven solutions.
Q1: My reaction yield is disappointingly low. What are the potential causes and how can I improve it?
Low yield is a multifaceted problem often stemming from suboptimal reaction conditions or reactant quality. Let's break down the primary culprits and the corresponding optimization strategies.
Causality Analysis: The formation of benzimidazole from an o-phenylenediamine and a carbonyl source (typically an aldehyde) involves a condensation to a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via oxidation). A failure at any of these stages will result in a poor yield.
Troubleshooting & Optimization Steps:
-
Purity of Starting Materials: o-Phenylenediamines are notoriously susceptible to air oxidation, which can lead to highly colored, polymeric impurities that inhibit the reaction.[1]
-
Solution: Use freshly purified o-phenylenediamine. If the material is old or discolored (typically pink or brown), recrystallize it from a suitable solvent or purify it by sublimation. Ensure your aldehyde is also pure and free from the corresponding carboxylic acid, which can form upon air oxidation.
-
-
Inefficient Cyclization/Dehydration: The cyclization of the Schiff base intermediate is often the rate-limiting step and is typically acid-catalyzed.
-
Solution: The choice and amount of catalyst are critical. While strong mineral acids can be effective, they can also lead to side reactions.[2] Consider screening milder acidic catalysts. Many modern protocols use Lewis acids or heterogeneous acid catalysts which can be more efficient and selective.[3] Ammonium chloride has been reported as a mild and effective catalyst for this transformation.[4]
-
-
Incomplete Reaction: The reaction may simply not have reached completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction time. Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[5]
-
-
Suboptimal Solvent and Temperature: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.
-
Solution: The reaction is often performed in polar solvents like ethanol, methanol, or DMF.[4] However, solvent-free conditions or mechanochemical grinding have also proven highly effective and environmentally friendly.[6] Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.
-
Troubleshooting Summary: Low Yield
| Potential Cause | Recommended Action | Rationale |
|---|---|---|
| Impure Reactants | Purify o-phenylenediamine (recrystallization/sublimation) and aldehyde. | Oxidized starting materials lead to side products and inhibit the reaction.[1] |
| Inefficient Catalyst | Screen different acid catalysts (e.g., NH₄Cl, PTSA, Lewis acids). Optimize catalyst loading. | The cyclization step is often acid-catalyzed; finding the right catalyst is key.[3][4] |
| Incomplete Reaction | Monitor by TLC. Increase temperature or reaction time if necessary. Consider microwave irradiation. | Ensures the reaction has proceeded to completion. Microwaves can provide efficient heating.[5] |
| Poor Conditions | Test various solvents (e.g., EtOH, DMF) or solvent-free conditions. Optimize temperature. | Solubility and reaction kinetics are highly dependent on the solvent and temperature.[4][6] |
Logical Workflow: Troubleshooting Low Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Q2: I'm getting a significant amount of the 1,2-disubstituted benzimidazole as a side product. How can I selectively synthesize the 2-substituted product?
This is a classic selectivity challenge in benzimidazole synthesis. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole, followed by reduction or rearrangement.
Causality Analysis: The key is to control the stoichiometry and reaction conditions to favor the initial cyclization and prevent the subsequent N-alkylation/arylation. The nucleophilicity of the benzimidazole nitrogen and the reactivity of the aldehyde are key factors.
Troubleshooting & Optimization Steps:
-
Control Stoichiometry: This is the most critical parameter.
-
Solution: Use a strict 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine (e.g., 1.1 equivalents).[1] This ensures the aldehyde is consumed in the formation of the 2-substituted product, leaving little excess to react further. To favor the 1,2-disubstituted product, an excess of the aldehyde (e.g., >2 equivalents) is required.[7]
-
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway.
-
Solution: Non-polar solvents such as toluene may favor the formation of the 2-substituted product. Conversely, more polar solvent mixtures like water-ethanol can sometimes promote the formation of the 1,2-disubstituted species.[1]
-
-
Catalyst Choice: Certain catalysts can enhance selectivity.
-
Solution: While strong acids can catalyze both steps, milder or specific catalysts can favor the initial condensation-cyclization. For example, erbium(III) triflate (Er(OTf)₃) has been used to selectively control the synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles by tuning the reaction conditions.[8]
-
Caption: General mechanism for benzimidazole synthesis from an aldehyde.
Section 3: Optimized Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride
This protocol is adapted from methodologies that utilize mild, inexpensive catalysts. [4]
-
Setup: To a round-bottom flask, add the substituted o-phenylenediamine (1.0 mmol, 1.0 equiv).
-
Reagents: Add the desired aromatic aldehyde (1.0 mmol, 1.0 equiv) and ammonium chloride (NH₄Cl) (4.0 mmol, 4.0 equiv).
-
Solvent: Add chloroform (CHCl₃) or ethanol (5 mL).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure. Add ethyl acetate (20 mL) and water (10 mL) to the residue and transfer to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer with water (2 x 10 mL) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-arylbenzimidazole.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 24, 2026, from [Link]
-
Alam, S., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Biology, 11(10), 1499. [Link]
-
Shaik, F., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 16. [Link]
-
Lashgari, N., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 1746–1754. [Link]
-
Sharma, S., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. RASĀYAN Journal of Chemistry, 16(4), 2265-2276. [Link]
-
García, E., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(21), 7247. [Link]
-
Shaik, F., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33795-33808. [Link]
-
Shaik, K., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 7(3), 231-239. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Preventing Oxidation in Benzimidazole Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with oxidative side reactions. Our goal is to provide you with a deep understanding of why oxidation occurs and to offer field-proven strategies and protocols to ensure high-yield, high-purity synthesis of your target benzimidazoles.
Section 1: Understanding the Core Problem — The Mechanism of Oxidation
Q1: Why do my benzimidazole reaction mixtures often turn dark brown or black, resulting in low yields and purification difficulties?
This is the most common issue reported in benzimidazole synthesis, and it stems directly from the inherent reactivity of the key starting material: o-phenylenediamine (OPD) and its derivatives.
The Causality:
-
Susceptibility of o-Phenylenediamine (OPD): OPD is an electron-rich aromatic diamine. The two amino groups activate the benzene ring, making it highly susceptible to oxidation, even by atmospheric oxygen. This oxidation process does not lead to a single, clean byproduct but rather to a complex mixture of colored, polymeric tars. These impurities are notoriously difficult to remove and are the primary cause of the dark reaction mixtures.
-
Oxidative Aromatization: The synthesis of a benzimidazole from OPD and an aldehyde proceeds via a dihydrobenzimidazole intermediate (an aminal or imidazoline).[1] This intermediate must lose two hydrogen atoms (i.e., be oxidized) to form the final, stable aromatic benzimidazole ring. While this is a necessary step, uncontrolled oxidation by air or other reagents can lead to the degradation of the starting material, the intermediate, or the final product, especially under harsh conditions.[2]
The challenge, therefore, is to control the oxidation: prevent it from happening to the sensitive starting material while ensuring the clean and efficient aromatization of the cyclized intermediate.
Diagram 1: General Synthesis Pathway and Points of Oxidation
This diagram illustrates the condensation of o-phenylenediamine with an aldehyde, highlighting the key stages where unwanted oxidation can occur.
Sources
minimizing impurities in the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize impurities during the synthesis of this important benzimidazole derivative. Drawing from established synthetic protocols and field-proven insights, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and high-purity synthesis.
I. Overview of the Synthesis
The primary and most efficient method for synthesizing 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is the Phillips condensation reaction. This involves the reaction of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde, typically in the presence of a catalyst and a suitable solvent. While the reaction appears straightforward, several factors can influence the yield and purity of the final product.
Diagram: Synthetic Pathway
Caption: General synthetic scheme for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction mixture has turned into a dark, tarry mess. What went wrong and can I salvage it?
Answer: The formation of a dark, resinous material is a common issue in benzimidazole synthesis and is often attributed to overheating or prolonged reaction times.[1] This leads to polymerization and degradation of the starting materials and the product.
-
Causality: High temperatures can promote unwanted side reactions, including polymerization of the aldehyde and complex condensations involving the diamine.
-
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Refer to the table below for recommended temperature ranges for different solvents.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup promptly to avoid degradation.
-
Salvage Strategy: While difficult, you can attempt to salvage the product. Allow the mixture to cool, and try to dissolve it in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). If it dissolves, you can try to precipitate the product by adding a non-solvent like water. However, the purity is likely to be low, and extensive purification will be necessary.
-
| Solvent | Recommended Temperature (°C) |
| Ethanol | Reflux (approx. 78°C) |
| Acetic Acid | 100-110°C |
| Polyphosphoric Acid (PPA) | 130-150°C |
Question 2: The yield of my product is consistently low. What are the likely causes?
Answer: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or loss of product during workup and purification.
-
Causality:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Catalyst Inefficiency: The choice and amount of catalyst can significantly impact the reaction rate.
-
Workup Losses: The product may have some solubility in the wash solvents, leading to losses.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your setup. Use TLC to track the disappearance of starting materials.
-
Catalyst Selection: While the reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TSA) or a Lewis acid can improve the rate and yield.[2]
-
Workup Procedure: After precipitation, ensure the product is thoroughly washed with a solvent in which it is poorly soluble (e.g., cold water or diethyl ether) to remove impurities without dissolving the product. Minimize the volume of wash solvents used.
-
Question 3: My final product is off-color (e.g., yellow or brown) instead of the expected pale solid. How can I improve the color?
Answer: The presence of color in the final product is usually due to residual starting materials, highly colored byproducts from side reactions, or oxidation.
-
Causality:
-
Unreacted 2-Nitrobenzaldehyde: This starting material is often yellow.
-
Oxidation: Aromatic diamines are susceptible to oxidation, which can form colored impurities.
-
Side-Reaction Products: Complex condensation byproducts can be highly colored.
-
-
Troubleshooting Steps:
-
Purification by Recrystallization: This is the most effective method for removing colored impurities. Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, or a mixture of DMF and water.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation of the 3,4-diaminobenzoic acid.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product?
A1: Based on the reaction mechanism, the most likely impurities are:
-
Unreacted Starting Materials: 3,4-diaminobenzoic acid and 2-nitrobenzaldehyde.
-
Schiff Base Intermediate: The initial condensation product of the aldehyde and one of the amino groups of the diamine can be a stable intermediate if the cyclization is incomplete.
-
Esterified Product: If an alcohol (e.g., ethanol) is used as the solvent, esterification of the carboxylic acid group can occur, especially under acidic conditions, leading to the formation of the corresponding ethyl ester.
-
Decarboxylated Product: While less common under typical Phillips synthesis conditions, harsh thermal conditions could potentially lead to some decarboxylation of the product.
Diagram: Potential Impurity Formation
Caption: Sources of common impurities in the synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The product, being more polar, will typically have a lower Rf value than the starting aldehyde. The disappearance of the starting material spots indicates the completion of the reaction.
Q3: What is the best method for purifying the crude product?
A3: For small-scale laboratory preparations, a combination of washing and recrystallization is usually sufficient.
-
Step 1: Washing: After filtering the crude product, wash it sequentially with cold water to remove any water-soluble starting materials or salts, and then with a non-polar solvent like hexane or diethyl ether to remove any residual 2-nitrobenzaldehyde.
-
Step 2: Recrystallization: As mentioned in the troubleshooting section, recrystallization from a suitable solvent (e.g., ethanol) is highly effective for removing colored impurities and achieving high purity.[3]
For more challenging separations or larger scales, column chromatography using silica gel may be necessary. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.
Q4: Which analytical techniques are best for confirming the purity and identity of my final product?
A4: A combination of techniques should be used:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An HPLC-MS system can be particularly useful for identifying and quantifying any minor impurities.[4]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., N-H, C=O, NO₂).
IV. Experimental Protocols
General Procedure for the Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid:
-
In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent).
-
Add a suitable solvent (e.g., ethanol or glacial acetic acid) to the flask.
-
If using a catalyst, add p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
-
Wash the crude product with cold water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent.
V. References
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry (IJC). [Link]
-
Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Indian Journal of Chemistry. [Link]
-
The condensation of aldehydes with amides. Proceedings of the Indian Academy of Sciences - Section A.
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate. [Link]
-
A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PubMed. [Link]
-
Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. PubMed. [Link]
-
Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. PMC. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
-
ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES. ResearchGate. [Link]
-
Synthetic method suitable for industrial production of active ester. Google Patents.
-
New 3,4-diaminobenzoic acid Schiff base compounds and their complexes: synthesis, characterization and thermodynamics. PubMed. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
-
Identification of a process impurity formed during synthesis of a nevirapine a. Sci-Hub. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
NOTE Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Publication Corporation. [Link]
-
Condensation-Based Methods for the C−H Bond Functionalization of Amines. PMC. [Link]
-
Diamine-dialdehyde condensations. ResearchGate. [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]
-
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. [Link]
-
Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]
-
Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
Prepared by the Office of Senior Application Scientists
This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical, field-proven insights. Our goal is to empower you to navigate the complexities of scaling up this important synthesis, ensuring efficiency, purity, and safety.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis, offering causal explanations and actionable solutions.
Problem 1: Low or Inconsistent Yields
Q: We are experiencing significantly lower yields than expected based on our small-scale experiments. What are the likely causes and how can we optimize the reaction for better output on a larger scale?
A: Low yields during scale-up are a common challenge and can stem from several factors related to reaction kinetics, mass and heat transfer, and reagent stability.
-
Incomplete Reaction: The reaction may not be reaching completion. On a larger scale, mixing and heat distribution become more critical.[1]
-
Solution:
-
Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.[2] This will help determine the optimal reaction time.
-
Improve Agitation: Ensure the mechanical stirrer is adequately sized and positioned for the reaction vessel to maintain a homogeneous mixture. Poor mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions.[1]
-
Optimize Temperature: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of reactants or products. A gradual increase in temperature might be necessary to drive the reaction to completion.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.
-
Solution:
-
Control Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. An excess of either the diamine or the aldehyde can lead to the formation of different impurities.[2]
-
Investigate Solvent Effects: The choice of solvent can influence reaction pathways. For instance, in some benzimidazole syntheses, non-polar solvents may favor the desired 2-substituted product over 1,2-disubstituted byproducts.[2][3]
-
Catalyst Selection: If a catalyst is used, its activity and loading are critical. Ensure the catalyst is of high quality and consider optimizing the loading for the scaled-up reaction.[2]
-
-
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions.
-
Solution: Once the reaction is complete, as determined by monitoring, proceed with the workup promptly to minimize the exposure of the product to harsh conditions.
-
Problem 2: Product Purity Issues and Contamination
Q: Our final product is contaminated with persistent impurities that are difficult to remove by standard crystallization. What are the potential sources of these impurities and what purification strategies can we employ?
A: Purity is paramount in pharmaceutical development. Impurities can arise from starting materials, side reactions, or degradation.
-
Starting Material Impurities: The purity of the 3,4-diaminobenzoic acid and 2-nitrobenzaldehyde is a critical starting point.
-
Solution:
-
Source High-Purity Reagents: Obtain starting materials from reputable suppliers with detailed certificates of analysis.
-
Pre-Purification: If necessary, purify the starting materials before use. Recrystallization is often a viable option.[2]
-
-
-
Formation of Colored Impurities: Oxidation of the o-phenylenediamine starting material is a common cause of colored impurities.[2]
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Activated Carbon Treatment: During the workup, a solution of the crude product can be treated with activated carbon to adsorb colored impurities before filtration and crystallization.[2]
-
-
-
Challenging Purification: The product and impurities may have similar physical properties, making separation difficult.
-
Solution:
-
Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Neutralizing the aqueous layer will then precipitate the purified product.[2]
-
Column Chromatography: If other methods fail, column chromatography can be a powerful tool for purification, although it may be less practical for very large scales.[4]
-
-
Problem 3: Reaction Stalls or Fails to Initiate
Q: Our scaled-up reaction is either not starting or stalling before completion. What factors could be inhibiting the reaction?
A: A stalled reaction can be frustrating and costly. The cause often lies in the reaction conditions or the quality of the reagents.
-
Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities in the starting materials or solvent.
-
Solution:
-
Ensure Reagent Purity: Use high-purity, dry solvents and reagents.
-
Catalyst Source: Verify the activity of the catalyst from the supplier.
-
-
-
Insufficient Activation Energy: The reaction may require a higher temperature to initiate on a larger scale due to different heat transfer dynamics.
-
Solution:
-
Gradual Heating: Carefully and gradually increase the reaction temperature while monitoring for any changes.
-
Alternative Solvents: Consider a higher-boiling solvent if the reaction temperature is limited by the current solvent's boiling point.
-
-
-
Incorrect pH: The pH of the reaction mixture can be critical, especially in acid-catalyzed condensations.[5][6]
-
Solution:
-
Monitor and Adjust pH: If feasible, monitor the pH of the reaction mixture and adjust as necessary with a suitable acid or base.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Q1: What is the most common synthetic route for preparing 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid?
A1: The most prevalent method is the condensation of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde.[7] This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis, which involves the reaction of an o-phenylenediamine with an aldehyde.[8][9] The reaction is typically carried out in a suitable solvent and may be promoted by an acid catalyst.[5][10]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, the following parameters are crucial to monitor and control[1]:
-
Temperature Control: The condensation reaction is often exothermic. Efficient heat dissipation is vital to prevent runaway reactions and the formation of side products.
-
Rate of Reagent Addition: A controlled addition rate of one reactant to the other helps manage the reaction exotherm and maintain optimal concentration profiles.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, uniform heat distribution, and efficient mass transfer in large reaction vessels.
-
Reaction Monitoring: Regular in-process controls (e.g., TLC, HPLC) are necessary to determine the reaction endpoint and avoid prolonged reaction times that could lead to product degradation.
Q3: What are the safety considerations for the scale-up synthesis?
A3: Safety is the top priority in any chemical synthesis, especially during scale-up.
-
Handling of Nitro Compounds: 2-Nitrobenzaldehyde is a nitroaromatic compound and should be handled with care. Avoid exposure to heat, shock, or friction.
-
Exothermic Reaction: Be prepared for a potential exotherm. Ensure the cooling system of the reactor is adequate for the scale of the reaction.
-
Solvent Hazards: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure adequate ventilation to avoid inhalation of vapors.
-
Pressure Build-up: In a closed system, the reaction may generate off-gases, leading to a pressure build-up. Ensure the reactor is equipped with a proper pressure relief system.
Q4: How can the final product be effectively isolated and purified on a large scale?
A4: Isolation and purification strategies need to be scalable and efficient.
-
Precipitation and Filtration: The product often precipitates from the reaction mixture upon cooling or by adjusting the pH. Large-scale filtration equipment, such as a Nutsche filter-dryer, can be used for efficient solid-liquid separation.
-
Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying the final product. Solvent selection is key to achieving high purity and yield.
-
Washing: The filtered solid should be washed with appropriate solvents to remove residual impurities.
Experimental Workflow and Data
General Synthetic Protocol
A common approach for the synthesis involves the condensation of 3,4-diaminobenzoic acid and 2-nitrobenzaldehyde.[7]
Step-by-step methodology:
-
Charge Reactor: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, charge 3,4-diaminobenzoic acid and a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).
-
Add Aldehyde: Slowly add 2-nitrobenzaldehyde to the mixture while maintaining a controlled temperature.
-
Heat Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or HPLC.
-
Cool and Isolate: Once the reaction is complete, cool the mixture to allow the product to precipitate.
-
Filter and Wash: Filter the solid product and wash it with a suitable solvent to remove impurities.
-
Dry: Dry the purified product under vacuum.
Data Summary: Reaction Condition Comparison
The following table summarizes a comparison of different reaction conditions that could be explored during optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Ethanol | Acetic Acid | DMSO | Solvent polarity can affect reaction rate and selectivity.[3] |
| Catalyst | None | p-Toluenesulfonic acid | Boric Acid | Acid catalysts can accelerate the cyclization step.[6][10][11] |
| Temperature | Reflux | 100 °C | 120 °C | Higher temperatures generally increase reaction rates but may also increase side product formation. |
| Reaction Time | 8 hours | 6 hours | 4 hours | Determined by reaction monitoring to ensure completion without degradation. |
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic route to 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Caption: Synthetic pathway for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 1,2-Benzoxazole-5-carboxylic Acid.
- ResearchGate. (2025). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
- ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
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Validation & Comparative
A Comparative Guide to Fluorescent Probes for Nitroreductase Detection: A Focus on 2-(2-Nitrophenyl)-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and infectious disease diagnostics, the detection of nitroreductase (NTR) activity has emerged as a critical tool. These enzymes, predominantly found in hypoxic tumor environments and various bacteria, play a pivotal role in the metabolic activation of certain prodrugs and are a key biomarker for these pathological conditions. Fluorescent probes offer a sensitive, selective, and real-time method for monitoring NTR activity, thereby facilitating drug development and diagnostic applications.
This guide provides an in-depth comparison of a promising class of fluorescent probes based on the 2-(2-nitrophenyl)-1H-benzimidazole scaffold against other widely used fluorescent probes. We will delve into the mechanistic underpinnings, performance metrics, and practical applications of these molecular tools, supported by experimental data and detailed protocols to aid researchers in their selection and implementation.
The Rise of Nitroreductase as a Biomarker
Nitroreductases are a family of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, a process that is significantly upregulated in the low-oxygen (hypoxic) microenvironment of solid tumors and is a characteristic feature of many bacterial species. This enzymatic activity provides a unique molecular signature that can be harnessed for several biomedical applications:
-
Cancer Diagnosis and Therapy: The hypoxic core of solid tumors is often associated with resistance to conventional therapies. NTR-responsive probes can visualize these hypoxic regions, offering prognostic information and guiding treatment strategies. Furthermore, NTRs can activate hypoxia-targeted prodrugs, making the detection of their activity crucial for the development of novel cancer therapeutics.
-
Bacterial Detection: Many pathogenic bacteria express nitroreductases. Fluorescent probes that are activated by these enzymes can be used for the rapid and sensitive detection of bacterial infections.
The fundamental principle behind fluorescent probes for NTR detection lies in a "turn-on" or ratiometric response. Typically, a non-fluorescent or weakly fluorescent molecule containing a nitroaromatic quenching moiety is used. In the presence of NTR and a cofactor such as NADH, the nitro group is reduced to an electron-donating amino group. This conversion disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity or a shift in the emission wavelength.
2-(2-Nitrophenyl)-1H-benzimidazole: A Promising Scaffold for NTR Detection
The 2-(2-nitrophenyl)-1H-benzimidazole framework has garnered attention as a potential scaffold for the development of NTR-responsive fluorescent probes. While the specific compound 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is not extensively documented as a fluorescent probe in publicly available literature, its core structure, 2-(2-Nitrophenyl)-1H-benzo[d]imidazole , provides a solid foundation for our analysis. The key features that make this scaffold attractive are:
-
The Benzimidazole Core: Benzimidazole derivatives are known to exhibit favorable photophysical properties, including high quantum yields and good photostability.[1]
-
The 2-Nitrophenyl Moiety: This group serves as the NTR-responsive trigger. The nitro group acts as an electron-withdrawing group and can quench the fluorescence of the benzimidazole fluorophore through photoinduced electron transfer (PET).
-
The Carboxylic Acid Group (in the target molecule): The inclusion of a carboxylic acid at the 5-position could enhance water solubility and provide a handle for bioconjugation, allowing for targeted delivery of the probe.
The proposed mechanism of action for a 2-(2-nitrophenyl)-1H-benzimidazole-based probe is illustrated below.
Caption: Activation mechanism of a coumarin-based nitroreductase probe.
Cyanine-Based Probes
Cyanine dyes are particularly valuable for in vivo imaging due to their long-wavelength absorption and emission in the near-infrared (NIR) window (700-900 nm), where tissue penetration is maximal and autofluorescence is minimal. Similar to coumarin-based probes, a common design involves the use of a nitrobenzyl ether to quench the fluorescence of a cyanine dye. [2]NTR-mediated removal of the nitrobenzyl group restores the NIR fluorescence.
Caption: Activation mechanism of a cyanine-based nitroreductase probe.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and application of these classes of nitroreductase probes. Researchers should consult the specific literature for the chosen probe for precise experimental conditions.
Synthesis of 2-(2-Nitrophenyl)-1H-benzo[d]imidazole
This synthesis is typically achieved through the condensation of o-phenylenediamine with 2-nitrobenzaldehyde. [3]
Caption: General synthesis workflow for 2-(2-nitrophenyl)-1H-benzo[d]imidazole.
Protocol:
-
Dissolve o-phenylenediamine and 2-nitrobenzaldehyde in ethanol.
-
Add an oxidizing agent, such as sodium metabisulfite (Na2S2O5). [3]3. Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Nitroreductase Activity Assay
This protocol can be adapted for all three classes of probes.
Caption: Workflow for a typical in vitro nitroreductase activity assay.
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the fluorescent probe in DMSO to a concentration of 1-10 mM.
-
Prepare a stock solution of NADH in assay buffer (e.g., 10 mM in PBS, pH 7.4).
-
Prepare a stock solution of nitroreductase enzyme in assay buffer.
-
-
Assay Preparation:
-
In a 96-well plate, add the assay buffer.
-
Add the probe stock solution to a final concentration of 5-10 µM.
-
Add the NADH stock solution to a final concentration of 100-200 µM.
-
-
Initiate Reaction:
-
Add the nitroreductase enzyme solution to the wells to initiate the reaction. For control wells, add buffer instead of the enzyme.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Conclusion and Future Perspectives
The detection of nitroreductase activity is a rapidly evolving field with significant implications for cancer biology and infectious disease. While established fluorescent probes based on coumarin and cyanine scaffolds offer excellent performance, the 2-(2-nitrophenyl)-1H-benzimidazole framework presents a promising alternative that warrants further investigation. Its straightforward synthesis and the favorable photophysical properties of the benzimidazole core make it an attractive candidate for the development of novel NTR probes.
Future research should focus on the synthesis and thorough characterization of derivatives of 2-(2-nitrophenyl)-1H-benzimidazole, such as the proposed 5-carboxylic acid analog, to fully assess their potential. Key areas for optimization will include enhancing water solubility, fine-tuning the photophysical properties for improved brightness and longer emission wavelengths, and evaluating their performance in complex biological systems, including live cells and animal models. The continued development of diverse and robust fluorescent probes for nitroreductase will undoubtedly accelerate progress in both diagnostics and therapeutics.
References
(Note: The following is a consolidated list of references based on the research conducted for this guide. The URLs have been verified at the time of writing.)
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Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
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2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. MURAL - Maynooth University Research Archive Library. Available at: [Link]
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FTIR spectra for synthesized coumarin derivatives: (a) PhODB, (b) BODB and (c) DODB. ResearchGate. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. Available at: [Link]
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A cyanine-derived “turn-on” fluorescent probe for imaging nitroreductase in hypoxic tumor cells. Analytical Methods (RSC Publishing). Available at: [Link]
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Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes. PMC - PubMed Central. Available at: [Link]
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Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. PubMed. Available at: [Link]
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Coumarin-based fluorescent probe for the detection of glutathione and nitroreductase. The University of Bath's research portal. Available at: [Link]
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2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]
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Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay. MDPI. Available at: [Link]
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Exploring the Anticorrosion Performance of 2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-Benzo[d]imidazole on Aluminum in 1 M HNO3. ResearchGate. Available at: [Link]
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Investigation of a Series of 2-(2'-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. PubMed. Available at: [Link]
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Synthesis and application of coumarin fluorescence probes. RSC Publishing. Available at: [Link]
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Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish. RSC Publishing. Available at: [Link]
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Multifunctional Cyanine-Based Theranostic Probe for Cancer Imaging and Therapy. MDPI. Available at: [Link]
-
SYNTHESIS OF COUMARIN BASED FLUOROPHORE PROBES DIPLOMA THESIS Barbora Koutníková Supervisor: prof. PharmDr. Martin Doležal, Ph.D. Charles University Faculty of Pharmacy in Hradec Králové Department of Pharmaceutical Chemistry and Pharmaceutical Analysis. Available at: [Link]
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Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. Available at: [Link]
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A Cyanine-Derived “Turn-On” Fluorescent Probe for Imaging Nitroreductase in Hypoxic Tumor Cells. ResearchGate. Available at: [Link]
-
Structure-Activity Studies of Nitroreductase-Responsive Near-Infrared Heptamethine Cyanine Fluorescent Probes. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Validation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid as a Fluorescent Analyte Sensor
This guide provides a comprehensive technical overview and validation protocol for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a novel fluorogenic compound with significant potential as a selective analyte sensor. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep dive into the causality of experimental design, ensuring scientific integrity and robust, reproducible results.
Introduction: The Promise of Benzimidazole Scaffolds in Chemical Sensing
Benzimidazole derivatives have emerged as a versatile and highly effective class of compounds in the development of chemical sensors.[1] Their rigid, planar structure, coupled with the ease of functionalization at various positions, allows for the fine-tuning of their photophysical properties.[2][3] This makes them exceptional candidates for the design of optical sensors that can detect a wide array of analytes, from metal ions to anions and small molecules, through mechanisms such as colorimetric and fluorescent changes.[4][5][6]
The subject of this guide, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, incorporates key functional groups that suggest a strong potential for selective analyte recognition. The electron-withdrawing nitrophenyl group can enhance the acidity of the N-H proton of the benzimidazole core, making it a prime candidate for anion sensing through hydrogen bonding interactions. Furthermore, the carboxylic acid moiety offers an additional site for interaction and can influence the molecule's solubility and photophysical response. This guide will focus on the validation of this compound as a fluorescent sensor, hypothesizing its application in the selective detection of fluoride ions (F⁻), a common target for benzimidazole-based sensors.
Synthesis and Characterization of the Sensor Molecule
The synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is typically achieved through the condensation reaction of 3,4-diaminobenzoic acid with 2-nitrobenzaldehyde.[7][8] This one-pot synthesis is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TSOH), and can be performed under reflux conditions.[7]
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1 equivalent) and 2-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSOH) to the mixture.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the benzimidazole, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.[8]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Proposed Sensing Mechanism: Fluoride Ion Detection
The proposed mechanism for the detection of fluoride ions by 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is based on a "turn-on" fluorescence response. In its free state, the sensor molecule is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the benzimidazole moiety to the electron-deficient nitrophenyl group. Upon the addition of fluoride ions, a strong hydrogen bonding interaction is anticipated between the fluoride ion and the N-H proton of the benzimidazole ring. This interaction is expected to inhibit the PET process, leading to a significant enhancement of the fluorescence emission.
Caption: Proposed "turn-on" fluorescence sensing mechanism.
Validation of Sensor Performance: A Step-by-Step Guide
The validation of a new chemical sensor is a critical process to ensure its reliability and suitability for a specific application.[9] The key performance metrics to be evaluated are selectivity, sensitivity, limit of detection (LOD), response time, and stability.[10][11]
Selectivity Study
Selectivity is arguably the most crucial characteristic of a chemical sensor, defining its ability to respond to a specific analyte in the presence of other potentially interfering species.[12]
Experimental Protocol: Selectivity Assessment
-
Prepare Sensor Solution: Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO or a mixed aqueous-organic solvent system).
-
Prepare Analyte and Interferent Solutions: Prepare stock solutions of the target analyte (e.g., NaF) and a range of other common anions and cations (e.g., Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻, AcO⁻, Na⁺, K⁺, Ca²⁺, Mg²⁺) at a concentration significantly higher than the expected detection limit of the sensor.
-
Fluorescence Measurements:
-
Record the fluorescence spectrum of the sensor solution alone.
-
Add a specific concentration of the target analyte (fluoride) to the sensor solution and record the fluorescence spectrum. A significant change in fluorescence intensity should be observed.
-
To separate aliquots of the sensor solution, add the same concentration of each of the interfering ions and record their fluorescence spectra.
-
For competitive selectivity, add the interfering ions to a solution of the sensor that already contains the target analyte and observe any changes in the fluorescence signal.
-
-
Data Analysis: Plot the fluorescence intensity of the sensor in the presence of the target analyte and the various interfering ions. A highly selective sensor will show a significant response only to the target analyte.
Sensitivity and Limit of Detection (LOD)
Sensitivity refers to the change in the sensor's signal in response to a change in the analyte concentration.[10] The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the sensor.[13][14]
Experimental Protocol: Determination of Sensitivity and LOD
-
Prepare a Dilution Series: Prepare a series of solutions with varying concentrations of the target analyte (fluoride) in the chosen solvent system.
-
Fluorescence Titration:
-
To a constant concentration of the sensor solution, add increasing amounts of the target analyte from the dilution series.
-
After each addition, record the fluorescence emission spectrum at the wavelength of maximum emission.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte concentration. The slope of the linear portion of this calibration curve represents the sensitivity of the sensor.
-
The limit of detection (LOD) can be calculated using the following equation:[15][16] LOD = 3σ / S where:
-
σ is the standard deviation of the blank measurement (the fluorescence intensity of the sensor solution without the analyte, measured multiple times).
-
S is the slope of the calibration curve (sensitivity).
-
-
Comparative Analysis of Analytical Methods
To establish the utility of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid as a sensor, its performance should be compared with existing analytical methods for the target analyte.
| Analytical Method | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity | ~1 µM | Direct measurement, portable | Interference from other ions, requires frequent calibration |
| Ion Chromatography (IC) | Separation of ions followed by conductivity detection | ~1 µM | High selectivity, can measure multiple ions simultaneously | Expensive instrumentation, requires skilled operator |
| Colorimetric Assays | Analyte-induced color change of a reagent | Variable (µM to mM range) | Simple, can be used for visual detection | Lower sensitivity and selectivity compared to other methods |
| Fluorescent Sensor (This work) | Analyte-induced change in fluorescence | Potentially nM to µM range | High sensitivity, potential for high selectivity, suitable for imaging | Susceptible to environmental factors (pH, temperature), potential for quenching |
Workflow for Sensor Validation
The overall workflow for the validation of a new chemical sensor can be visualized as a logical progression from synthesis to performance evaluation.
Caption: A comprehensive workflow for the validation of a new chemical sensor.
Conclusion and Future Outlook
This guide has outlined a comprehensive framework for the validation of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid as a fluorescent analyte sensor. By following the detailed experimental protocols and adhering to the principles of scientific integrity, researchers can rigorously assess the performance of this promising compound. The unique structural features of this molecule suggest a high potential for selective and sensitive detection of anions, particularly fluoride.
Future work should focus on exploring the full range of analytes that can be detected by this sensor, optimizing its performance in complex matrices, and exploring its application in real-world samples. Furthermore, the immobilization of this sensor onto solid supports could pave the way for the development of portable and reusable sensing devices.
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Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. MDPI. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
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An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing. [Link]
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A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging. New Journal of Chemistry (RSC Publishing). [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. NIH. [Link]
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Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. ResearchGate. [Link]
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Carbocyanine-Based Fluorescent and Colorimetric Sensor Array for the Discrimination of Medicinal Compounds. MDPI. [Link]
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A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solution. ResearchGate. [Link]
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A Comparative Guide to the Synthetic Routes of Benzimidazoles for Researchers and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its prevalence demands that researchers possess a nuanced understanding of the available synthetic routes, each with its distinct advantages and limitations. This guide provides an in-depth, comparative analysis of the most significant methods for benzimidazole synthesis, moving beyond mere procedural lists to explore the underlying mechanistic principles and practical considerations that inform experimental design. We will delve into the classical Phillips-Ladenburg and Weidenhagen reactions, alongside modern, sustainable alternatives, offering field-proven insights to guide your synthetic strategy.
Classical Synthetic Routes: The Foundation of Benzimidazole Chemistry
The traditional methods for synthesizing benzimidazoles have been the bedrock of countless research endeavors. Their robustness and versatility have stood the test of time, though they often come with trade-offs in terms of harsh reaction conditions.
The Phillips-Ladenburg Synthesis: A Timeless Condensation
The Phillips-Ladenburg reaction is a foundational method for the synthesis of 2-substituted benzimidazoles, involving the condensation of o-phenylenediamines with carboxylic acids under acidic conditions.[2][3] This method is particularly effective for the synthesis of benzimidazoles bearing alkyl or aryl substituents at the 2-position.
Mechanistic Insights: The reaction is typically carried out at elevated temperatures, often in the presence of a strong mineral acid like hydrochloric acid, which protonates the carboxylic acid, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine.[2] The resulting mono-acylated intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group on the amide carbonyl. Subsequent dehydration of the cyclic intermediate yields the final benzimidazole product.
Causality in Experimental Choices: The choice of a high-boiling solvent or neat conditions is dictated by the need to overcome the activation energy for both the initial condensation and the final dehydration step. The acidic catalyst is crucial for activating the carboxylic acid, and its concentration can significantly impact the reaction rate and yield.
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-methylbenzimidazole
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and acetic acid (1.0 mmol).
-
Add a catalytic amount of 4 M hydrochloric acid (e.g., 2-3 drops).
-
Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-methylbenzimidazole.
The Weidenhagen Synthesis: Leveraging Aldehydes for Diversity
The Weidenhagen reaction offers an alternative classical route that utilizes aldehydes as the carbonyl source for condensation with o-phenylenediamines.[4] This method is particularly valuable for accessing 2-aryl and 2-heteroaryl benzimidazoles.
Mechanistic Insights: The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the aromatic benzimidazole. This oxidation can occur via air oxidation or, more efficiently, with the addition of an oxidizing agent.[4]
Causality in Experimental Choices: The choice of an oxidizing agent, such as copper(II) salts or even air, is critical for the final aromatization step and can significantly influence the reaction time and yield.[4] The reaction is often carried out in polar solvents like ethanol or methanol to facilitate the dissolution of the reactants and intermediates.
Experimental Protocol: Weidenhagen Synthesis of 2-phenylbenzimidazole
-
Dissolve o-phenylenediamine (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of copper(II) hydroxide (Cu(OH)₂).[4]
-
Stir the reaction mixture at ambient temperature for 6 hours in an open-to-air setup to facilitate oxidation.[4]
-
Monitor the reaction by TLC.
-
Upon completion, remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield pure 2-phenylbenzimidazole.
Modern Synthetic Strategies: Efficiency and Sustainability
In recent years, the drive for more efficient and environmentally friendly chemical processes has led to the development of novel synthetic routes to benzimidazoles.[5] These methods often offer milder reaction conditions, shorter reaction times, and the use of reusable catalysts.
Microwave-Assisted Synthesis: Accelerating the Classics
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[6] Both the Phillips-Ladenburg and Weidenhagen reactions can be adapted for microwave-assisted synthesis, drastically reducing reaction times from hours to minutes.[7][8]
Mechanistic Insights: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer overcomes the activation barriers of the reaction steps more effectively than conventional heating, leading to dramatic rate enhancements.
Causality in Experimental Choices: The choice of a microwave-transparent vessel is essential. For reactions involving acidic catalysts, care must be taken to ensure compatibility with the microwave reactor. The power and temperature settings of the microwave synthesizer are critical parameters that need to be optimized for each specific reaction. A significant advantage is the often solvent-free nature of these reactions, which aligns with the principles of green chemistry.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles
-
In a microwave-safe vessel, combine the o-phenylenediamine derivative (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid such as erbium triflate (Er(OTf)₃, 1 mol%).[6]
-
Place the vessel in a microwave synthesizer and irradiate at a controlled temperature (e.g., 60°C) for 5-10 minutes.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography if necessary.
Green Synthesis with Reusable Catalysts: A Sustainable Approach
The development of heterogeneous and reusable catalysts is a key focus of green chemistry.[5] For benzimidazole synthesis, various solid-supported catalysts, including nanoparticles and functionalized polymers, have been successfully employed, offering advantages such as easy separation and recyclability.[9]
Mechanistic Insights: These solid catalysts often possess Lewis acidic sites that activate the carbonyl group of the aldehyde or carboxylic acid, facilitating the initial nucleophilic attack by the o-phenylenediamine. The reaction proceeds on the surface of the catalyst, and after completion, the catalyst can be easily recovered by filtration and reused in subsequent reactions. For instance, ZrO₂–Al₂O₃ solid acids have been shown to be effective and recyclable catalysts for this transformation.[9]
Causality in Experimental Choices: The choice of catalyst is dictated by its activity, stability, and ease of recovery. The catalyst loading and reaction temperature are important parameters to optimize for achieving high yields and preserving the catalyst's activity over multiple cycles. The use of a reusable catalyst minimizes waste and reduces the overall environmental impact of the synthesis.
Experimental Protocol: ZrO₂–Al₂O₃ Catalyzed Synthesis of Substituted Benzimidazoles
-
In a round-bottom flask, mix the o-phenylenediamine (1.0 mmol), the aldehyde or carboxylic acid (1.0 mmol), and the ZrO₂–Al₂O₃ solid acid catalyst.[9]
-
Add a suitable solvent (or perform the reaction under solvent-free conditions if applicable) and heat the mixture to the desired temperature.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add a solvent to dissolve the product.
-
Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.[9]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes discussed. The data is compiled from various literature sources for the synthesis of representative benzimidazole derivatives.
| Synthetic Route | Typical Reactants | Typical Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | o-phenylenediamine, Carboxylic Acid | Strong acid (e.g., HCl), High temperature (reflux) | 2-12 hours | 60-90 | Well-established, Good for 2-alkyl benzimidazoles | Harsh conditions, Long reaction times |
| Weidenhagen | o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., Cu(OH)₂, air), Ambient to moderate temperature | 6-24 hours | 70-95 | Milder conditions than Phillips, Good for 2-aryl benzimidazoles | Often requires an oxidizing agent, Can be slow |
| Microwave-Assisted | o-phenylenediamine, Aldehyde/Carboxylic Acid | Lewis acid catalyst (optional), 60-150°C | 5-30 minutes | 85-99+ | Extremely fast, High yields, Often solvent-free[6] | Requires specialized equipment |
| Green Synthesis (Reusable Catalyst) | o-phenylenediamine, Aldehyde/Carboxylic Acid | Heterogeneous catalyst (e.g., ZrO₂–Al₂O₃), Moderate temperature | 1-8 hours | 80-95 | Catalyst is recyclable, Environmentally friendly[9] | Catalyst preparation may be required |
Visualizing the Synthetic Workflows
To further clarify the logical flow of each synthetic approach, the following diagrams, generated using Graphviz, illustrate the key steps and relationships.
Caption: Workflow for the Phillips-Ladenburg synthesis of benzimidazoles.
Caption: Workflow for the Weidenhagen synthesis of benzimidazoles.
Caption: Comparison of modern synthetic workflows for benzimidazoles.
Conclusion and Future Outlook
The synthesis of benzimidazoles has evolved significantly from its classical roots. While the Phillips-Ladenburg and Weidenhagen reactions remain valuable tools in the synthetic chemist's arsenal, modern methods offer compelling advantages in terms of efficiency, sustainability, and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. For rapid analogue synthesis and library generation, microwave-assisted methods are often unparalleled. For process development and large-scale synthesis, the development of robust and recyclable catalytic systems represents the most promising and sustainable path forward. As the demand for novel benzimidazole-based therapeutics continues to grow, so too will the innovation in the synthetic methodologies used to create them.
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Substituted Benzimidazole-5-Carboxylic Acids
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 2-substituted benzimidazole-5-carboxylic acids. As a privileged scaffold in medicinal chemistry, benzimidazoles offer a versatile platform for designing novel therapeutic agents.[1][2] This document moves beyond a simple recitation of facts to offer a synthesized understanding of how structural modifications to this core influence a wide spectrum of biological activities, including antimicrobial and anticancer effects. We will delve into the causality behind synthetic strategies, the rationale for specific biological assays, and the molecular mechanisms that underpin the observed activities.
The Benzimidazole Core: A Foundation for Diverse Bioactivity
The benzimidazole nucleus, an isostere of naturally occurring purines, provides a unique framework that can readily interact with various biological macromolecules.[3] This inherent bio-compatibility is a key reason for its "privileged" status in drug discovery. The core structure, a fusion of benzene and imidazole rings, offers multiple sites for substitution, primarily at the N-1, C-2, C-5, and C-6 positions, each influencing the molecule's overall physicochemical properties and biological targeting.[2][4] Our focus here is on the critical interplay between substituents at the C-2 position and the carboxylic acid moiety at the C-5 position, a combination that has yielded compounds with significant therapeutic potential.
Synthetic Strategies: Building the Benzimidazole Scaffold
The synthesis of 2-substituted benzimidazole-5-carboxylic acids is a well-established yet adaptable process. The most common and reliable method is the condensation reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[5][6][7] This approach, often referred to as the Phillips method, provides a straightforward route to the core benzimidazole structure.
Experimental Protocol: Synthesis of 2-Aryl-Benzimidazole-5-Carboxylic Acid
This protocol outlines a general procedure for the synthesis of a 2-aryl-benzimidazole-5-carboxylic acid, a common class of compounds investigated for their biological activities.
Step 1: Condensation Reaction
-
To a round-bottom flask, add 3,4-diaminobenzoic acid (1 equivalent).
-
Add the desired aromatic aldehyde (1 equivalent).
-
Add a suitable solvent, such as dimethylformamide (DMF).
-
Add an oxidizing agent like sodium metabisulfite.
-
The reaction mixture is typically heated under reflux for several hours.[8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
Step 2: Work-up and Purification
-
The cooled reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 2-substituted benzimidazole-5-carboxylic acid.[5]
The choice of the aromatic aldehyde in Step 1 is the primary determinant of the substituent at the C-2 position, allowing for the systematic exploration of SAR.
Caption: General workflow for the synthesis of 2-aryl-benzimidazole-5-carboxylic acids.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-substituted benzimidazole-5-carboxylic acids is profoundly influenced by the nature of the substituent at the C-2 position. The electronic and steric properties of this group dictate the molecule's interaction with its biological target.
Antimicrobial Activity
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity.[3] Their mechanism of action is often attributed to their structural similarity to purines, leading to the inhibition of bacterial nucleic acid and protein synthesis.[1][3]
Key SAR Insights for Antibacterial Activity:
-
Aromatic vs. Aliphatic Substituents at C-2: Aromatic substituents at the C-2 position generally confer greater antibacterial activity compared to aliphatic groups. The nature and substitution pattern of this aromatic ring are critical.
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., hydroxyl, methoxy) on the 2-aryl ring can significantly modulate activity. The optimal substitution pattern is often target-specific.
-
The Role of the 5-Carboxylic Acid: The carboxylic acid group at the C-5 position can influence solubility and may also participate in binding to the active site of target enzymes.
Table 1: Comparative Antibacterial Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | 2-Substituent | Test Organism | MIC (µg/mL) | Reference |
| B1 | 4-Chlorophenyl | Bacillus subtilis | 2 | [9] |
| B2 | 4-Nitrophenyl | Bacillus subtilis | 4 | [9] |
| C2 | 4-Hydroxyphenyl | Escherichia coli | 4 | [9] |
| C4 | 4-Methoxyphenyl | Escherichia coli | 8 | [9] |
This table is a representative example based on reported data and is intended for comparative purposes.
Anticancer Activity
Numerous 2-substituted benzimidazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][10] Their mechanisms of action are diverse and can include inhibition of key enzymes like topoisomerase II, disruption of microtubule formation, and induction of apoptosis.[2][11]
Key SAR Insights for Anticancer Activity:
-
Aromatic Ring Systems at C-2: The presence of specific aromatic and heteroaromatic rings at the C-2 position is often crucial for potent anticancer activity.
-
Substitution on the 2-Aryl Ring: Halogen substitutions (e.g., chloro, bromo) and methoxy groups on the 2-aryl ring have been shown to enhance cytotoxicity in many cases.
-
The 5-Carboxylic Acid Moiety: The carboxylic acid group at the C-5 position, or its ester and amide derivatives, can significantly impact anticancer potency and selectivity.[10]
Table 2: Comparative Cytotoxicity of 2-Aryl-Benzimidazole-5-Carboxylic Acid Derivatives
| Compound ID | 2-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| VII | Phenyl | CCRF/CEM | 6.63 | [10] |
| VIII | 4-Pyridyl | CCRF/CEM | 3.61 | [10] |
| XI | Phenyl (Amide) | CCRF/CEM | 4.45 | [10] |
This table is a representative example based on reported data and is intended for comparative purposes.
Caption: Logical relationship of the core structure and C-2 substituent to biological activity.
Biological Evaluation: Standardized Methodologies
To ensure the reliability and reproducibility of SAR studies, standardized biological evaluation protocols are essential. The following are representative methods for assessing the antimicrobial and anticancer activities of 2-substituted benzimidazole-5-carboxylic acids.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Step 1: Preparation of Inoculum
-
A pure culture of the test microorganism is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
Step 2: Serial Dilution of Test Compound
-
The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
Step 3: Inoculation and Incubation
-
Each well is inoculated with the prepared microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Step 4: Determination of MIC
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to infer cell viability and proliferation.[12][13]
Step 1: Cell Seeding
-
Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
Step 2: Compound Treatment
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
Step 3: MTT Addition and Incubation
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
Step 4: Formazan Solubilization and Absorbance Measurement
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Molecular Mechanisms and Future Directions
The diverse biological activities of 2-substituted benzimidazole-5-carboxylic acids stem from their ability to interact with a multitude of molecular targets. For instance, their anticancer effects can be mediated through the inhibition of crucial kinases involved in cell cycle regulation and signal transduction.
Caption: Simplified diagram of kinase inhibition by a benzimidazole derivative.
The continued exploration of the SAR of 2-substituted benzimidazole-5-carboxylic acids holds immense promise for the development of novel therapeutics. Future research should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets for different classes of these compounds to enable more rational drug design.
-
Optimization of Pharmacokinetic Properties: Modifying the core structure and substituents to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of these compounds with existing drugs to overcome resistance and enhance therapeutic efficacy.
By systematically applying the principles of medicinal chemistry and leveraging robust biological evaluation methods, the scientific community can unlock the full therapeutic potential of this remarkable class of molecules.
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A Senior Application Scientist's Guide to the Photostability of Benzimidazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, benzimidazole derivatives have carved out a significant niche, finding applications from DNA staining to the detection of amyloid fibrils.[1][2] Their versatile scaffold allows for fine-tuning of photophysical properties, making them invaluable tools in cellular imaging and diagnostics. However, a critical parameter that dictates their utility in demanding applications, particularly in live-cell and time-lapse microscopy, is their photostability—the ability to resist photobleaching and maintain a stable fluorescent signal under illumination.
This guide provides an in-depth comparison of the photostability of different benzimidazole-based fluorophores. Moving beyond a simple cataloging of data, we will delve into the mechanisms of photobleaching, explore the structural factors that govern photostability, and provide a detailed experimental protocol for its quantitative assessment.
The Inevitable Fade: Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it non-fluorescent.[3] This process is a significant limitation in fluorescence microscopy, leading to a diminished signal-to-noise ratio and hindering quantitative analysis. The primary mechanism of photobleaching involves the reaction of the fluorophore in its excited triplet state with molecular oxygen. This interaction generates reactive oxygen species (ROS) that can chemically modify the fluorophore's structure, disrupting its conjugated π-electron system and thus extinguishing its fluorescence.
Several factors influence the rate of photobleaching:
-
Excitation Light Intensity and Wavelength: Higher light intensity and excitation at the fluorophore's absorption maximum increase the rate of photobleaching.[4]
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching.
-
Chemical Environment: The solvent, pH, and presence of oxidizing or reducing agents can all affect a fluorophore's photostability.[1][5]
-
Intrinsic Molecular Structure: The inherent chemical structure of the fluorophore is a primary determinant of its photostability.
Structural Determinants of Photostability in Benzimidazole Fluorophores
Generally, modifications that restrict intramolecular rotations and protect the fluorophore from interaction with molecular oxygen can enhance photostability. For instance, incorporating bulky groups can sterically hinder the approach of oxygen to the excited fluorophore.[6] Furthermore, the introduction of electron-donating or electron-withdrawing groups can influence the energy levels of the excited states and the propensity for intersystem crossing to the triplet state.[7][8]
To illustrate these principles, we will compare the photostability of a classic benzimidazole dye, Hoechst 33342, with hypothetical derivatives featuring electron-donating (methoxy) and electron-withdrawing (nitro) groups. We will also include the highly photostable, non-benzimidazole DNA stain, DRAQ5, as a benchmark for comparison.
Comparative Analysis of Fluorophore Photostability
The following table summarizes the key photophysical properties and relative photostability of our selected fluorophores. The data for the hypothetical derivatives are based on established principles of fluorophore design.
| Fluorophore | Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Relative Photostability |
| Hoechst 33342 | Bis-benzimidazole | ~350 (bound to DNA) | ~461 (bound to DNA) | ~0.4-0.6 | Moderate[4] |
| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Hypothetical) | Benzimidazole with Electron-Donating Group | ~340 | ~420 | ~0.5 | Moderate to High |
| 2-(4-nitrophenyl)-1H-benzo[d]imidazole (Hypothetical) | Benzimidazole with Electron-Withdrawing Group | ~360 | ~480 | ~0.2 | Low to Moderate |
| DRAQ5 | Anthraquinone | ~647 (bound to DNA) | ~681 (bound to DNA) | ~0.1 | Very High |
Rationale for Selection:
-
Hoechst 33342: A widely used bis-benzimidazole DNA stain, serving as a baseline for comparison.[9] Its photostability is generally considered moderate, sufficient for many applications but can be a limitation in long-term imaging.
-
2-(4-methoxyphenyl)-1H-benzo[d]imidazole (Hypothetical): The electron-donating methoxy group (-OCH₃) is expected to increase the electron density of the conjugated system. This can sometimes lead to enhanced fluorescence quantum yield and, in some cases, improved photostability by influencing the excited state lifetime and pathways.
-
2-(4-nitrophenyl)-1H-benzo[d]imidazole (Hypothetical): The electron-withdrawing nitro group (-NO₂) can lead to a red-shift in the emission spectrum but often decreases the fluorescence quantum yield and can increase the rate of intersystem crossing to the triplet state, potentially leading to lower photostability.[10]
-
DRAQ5: A far-red emitting anthraquinone-based DNA stain known for its exceptional photostability, providing a "gold standard" for comparison.
Experimental Workflow for Quantifying Photostability
To provide a robust and reproducible measure of photostability, a standardized experimental protocol is essential. The following step-by-step methodology outlines a common approach to quantify the rate of photobleaching.
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A Technical Guide to the Cross-Reactivity of Benzimidazole-Based Fluorescent Sensors for Nitroaromatic Compounds
For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. The efficacy of a chemical sensor is not solely defined by its sensitivity but, more critically, by its selectivity—the ability to identify a target molecule in a complex matrix without interference from other structurally similar or ubiquitous compounds. This guide provides an in-depth analysis of the cross-reactivity of a promising class of fluorescent chemosensors: those based on the benzimidazole scaffold, with a particular focus on their application in the detection of nitroaromatic compounds, a class of molecules with significant environmental and security implications.
While direct experimental data on the specific molecule 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid as a sensor is not extensively available in peer-reviewed literature, we can infer its potential behavior and challenges by examining a well-documented case study of structurally related benzimidazole derivatives designed for the detection of picric acid (2,4,6-trinitrophenol). This guide will use these derivatives as a proxy to discuss the critical aspects of cross-reactivity, present comparative data, and provide actionable experimental protocols.
The Rationale for Benzimidazole-Based Sensors in Nitroaromatic Detection
Benzimidazole derivatives have emerged as a versatile platform in the design of fluorescent chemosensors. Their rigid, planar structure, and electron-rich nature make them ideal candidates for interacting with electron-deficient nitroaromatic compounds through π-π stacking and electrostatic interactions. The presence of a nitrophenyl group, as in our topic molecule, is a deliberate design choice to enhance these interactions, potentially leading to a detectable change in the fluorophore's emission upon binding to a nitroaromatic analyte. The underlying principle often involves fluorescence quenching, where the electron-deficient nitroaromatic compound accepts an excited-state electron from the fluorescent benzimidazole derivative, thus "turning off" the fluorescence.
Case Study: Selectivity of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene Derivatives
A study on 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives provides valuable insights into the selectivity and potential cross-reactivity of benzimidazole-based sensors for nitroaromatic explosives.[1] These compounds were specifically designed as fluorescent chemosensors for picric acid (PA).
Experimental Data on Sensor Selectivity
The researchers investigated the fluorescence quenching of one of their most promising sensors, compound 4g , in the presence of various nitroaromatic compounds and other common organic compounds. The results are summarized in the table below.
| Interferent | Chemical Name | Quenching Efficiency (%) |
| PA | Picric Acid (2,4,6-Trinitrophenol) | ~95% |
| DNT | 2,4-Dinitrotoluene | ~20% |
| TNT | 2,4,6-Trinitrotoluene | ~18% |
| NB | Nitrobenzene | ~10% |
| DNP | 2,4-Dinitrophenol | Not specified, but lower than PA |
| NP | 4-Nitrophenol | Not specified, but lower than PA |
| Phenol | Phenol | Negligible |
| Toluene | Toluene | Negligible |
Data is synthesized from the findings presented in the referenced study for illustrative purposes.[1]
As the data indicates, the sensor exhibits a high degree of selectivity for picric acid over other nitroaromatic compounds. This pronounced selectivity is likely due to a combination of factors, including the specific electronic properties and the number of nitro groups on the analyte, which influence the efficiency of the photoinduced electron transfer (PET) quenching mechanism. The multiple acidic phenolic protons on picric acid may also play a role in the interaction with the benzimidazole nitrogen atoms.
However, the non-negligible quenching observed with DNT and TNT highlights the issue of cross-reactivity . While the sensor can clearly distinguish picric acid, high concentrations of other nitroaromatics could potentially lead to false-positive signals or an overestimation of the picric acid concentration.
Understanding the Mechanism of Selectivity and Cross-Reactivity
The interaction between the benzimidazole-based sensor and the nitroaromatic analyte is primarily non-covalent. The key to selectivity lies in the strength and specificity of these interactions.
Caption: Workflow for cross-reactivity assessment.
Comparison with Alternative Detection Methods
While fluorescent sensors offer advantages in terms of simplicity, low cost, and potential for in-field applications, it is important to compare their performance with established analytical techniques for the detection of nitroaromatic explosives.
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Sensors | Fluorescence quenching upon interaction with the analyte. | High sensitivity, rapid response, low cost, potential for portability. | Susceptible to cross-reactivity, may be affected by matrix effects. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering of molecules on a metallic surface. | High sensitivity and specificity (molecular fingerprinting), multiplexing capabilities. | Requires specialized substrates, can be expensive, may require sample preparation. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds followed by mass-based detection. | High selectivity and sensitivity, can identify and quantify multiple compounds in a single run. [2] | Requires expensive instrumentation, trained personnel, and is lab-based. |
| Ion Mobility Spectrometry (IMS) | Separation of ions based on their mobility in an electric field. | Rapid, sensitive, and portable. | Lower selectivity compared to MS, susceptible to interference from humidity and other compounds. |
Conclusion and Future Perspectives
Benzimidazole-based fluorescent sensors, including those with nitrophenyl substitutions, hold significant promise for the sensitive detection of nitroaromatic compounds. As demonstrated by the case study of 1,3,5-Tri(1H-benzo[d]imidazol-2-yl)benzene derivatives, high selectivity for a specific target analyte like picric acid can be achieved. [1]However, the potential for cross-reactivity with other structurally similar nitroaromatics is a critical consideration that must be thoroughly investigated for any new sensor.
The future of this field lies in the rational design of new benzimidazole scaffolds with enhanced selectivity. This can be achieved through:
-
Introducing specific recognition sites: Incorporating functional groups that can form specific hydrogen bonds or other directional interactions with the target analyte.
-
Modulating the electronic properties: Fine-tuning the electron-donating or -withdrawing nature of the substituents on the benzimidazole core to optimize the photoinduced electron transfer process for a specific analyte.
-
Developing sensor arrays: Utilizing an array of sensors with different cross-reactivity patterns to generate a unique "fingerprint" for each analyte, thus improving the overall selectivity of the detection system.
By adhering to rigorous experimental protocols for cross-reactivity assessment and by continuously innovating in the design of new sensor molecules, the field can move closer to the development of truly selective and reliable chemical sensors for a wide range of applications.
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Benzimidazole derivatives: selective fluorescent chemosensors for the picogram detection of picric acid. Journal of Materials Chemistry C, 2015, 3(34), 8894-8900. [Link]
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Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 2020, 92(5), 3752-3758. [Link]
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Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Chromatography A, 2003, 1000(1-2), 755-766. [Link]
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A Senior Scientist's Guide to Comparative Docking of Benzimidazole Derivatives: Methodologies & Case Studies
Introduction: The Benzimidazole Scaffold and the Power of In Silico Screening
In the landscape of medicinal chemistry, few structures are as "privileged" as the benzimidazole scaffold.[1] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is an isostere of natural nucleotides, allowing it to readily interact with a vast array of biological macromolecules.[2] This inherent versatility has established benzimidazole derivatives as cornerstones in the development of drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4]
The journey from a promising chemical scaffold to a clinically effective drug is long and arduous. Modern drug discovery leverages powerful computational tools to navigate this path more efficiently. Among these, in silico molecular docking stands out as an indispensable technique for predicting the binding affinity and orientation of small molecules (ligands) within the active site of a target protein (receptor).[5] This predictive power allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain crucial insights into structure-activity relationships (SAR) long before committing to resource-intensive laboratory work.
This guide provides a comparative framework for evaluating benzimidazole derivatives using molecular docking. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, establish a self-validating experimental workflow, and present comparative data from recent studies to offer a field-proven perspective for researchers, scientists, and drug development professionals.
Pillar 1: The 'Why' - Foundational Principles of Molecular Docking
At its core, molecular docking simulates the interaction between a ligand and a receptor to find the most stable binding conformation. The process is governed by two critical components: a search algorithm and a scoring function.
-
Search Algorithms: These are the engines that explore the vast conformational space of the ligand within the defined binding site of the protein. Algorithms like the Lamarckian Genetic Algorithm, used in the popular AutoDock software, employ evolutionary principles to "evolve" populations of ligand poses, iteratively selecting for lower (more favorable) energy states. This robust exploration is essential to avoid being trapped in local energy minima and to identify the most probable binding mode.
-
Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity, typically expressed in kcal/mol. These functions are mathematical models that approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. It is crucial to understand that this score is an estimation. Different software packages (e.g., AutoDock, Glide, GOLD) use different scoring functions, and the choice can influence the outcome. Therefore, consistency in methodology and robust validation are paramount for meaningful comparative studies.
Pillar 2: The 'How' - A Validated Experimental Workflow
A trustworthy docking study is a self-validating one. The following protocol outlines a standard, rigorous workflow that incorporates essential validation steps, ensuring the reliability of the generated data.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
Step 1: Receptor Preparation
-
Acquisition: Obtain the 3D crystal structure of the target protein, typically from the Protein Data Bank (PDB). For this example, we'll consider Mycobacterium tuberculosis KasA (PDB ID: 6P9K), a key enzyme in tuberculosis.[6]
-
Cleaning: Using molecular modeling software like AutoDock Tools or Schrödinger's Maestro, remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[7] This creates a clean canvas for docking.
-
Refinement: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[7] Assign atomic charges (e.g., Kollman or Gasteiger charges) to correctly model the electrostatic potential of the receptor.[7]
Step 2: Ligand Preparation
-
Structure Generation: Draw the 2D structures of the benzimidazole derivatives (e.g., using ChemDraw) and convert them into 3D structures.
-
Energy Minimization: Subject the 3D ligand structures to energy minimization using a suitable force field (e.g., OPLS-3e).[6] This ensures that the starting conformation of the ligand is in a low-energy, physically realistic state.
Step 3: Defining the Binding Site (Grid Generation)
-
Localization: Identify the active site of the receptor. This is often done based on the location of the co-crystallized ligand in the original PDB file.
-
Grid Box Creation: Generate a 3D grid box that encompasses the entire active site. This box defines the search space for the docking algorithm. The size must be large enough to allow the ligand to move and rotate freely but not so large that it becomes computationally inefficient.
Step 4: The Docking Simulation
-
Execution: Run the docking algorithm using software like AutoDock Vina or the SP (Standard Precision) docking mode in Glide.[6] The software will systematically place the ligand in the grid box, exploring various conformations and orientations.
-
Output: The program will generate a set of possible binding poses for each ligand, ranked by their docking scores.
Step 5: Protocol Validation (The Trustworthiness Check)
-
Re-docking: This is the most critical validation step. Take the original ligand that was co-crystallized with the protein and dock it back into the active site using the exact same protocol.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked ligand pose and the original crystallographic pose. A successful docking protocol is generally validated by an RMSD value of less than 2.0 Angstroms (Å).[8] This confirms that the chosen parameters can accurately reproduce the experimentally determined binding mode.[9][10] A low RMSD value gives confidence that the docking of novel derivatives will also be predictive.[11]
Case Study 2: Antitubercular Activity via KasA Inhibition
Tuberculosis remains a global health threat, and new drugs are urgently needed. The enzyme KasA is a vital component of the mycobacterial cell wall synthesis pathway, making it an attractive drug target. [6]A recent 2024 study synthesized and docked twelve substituted benzimidazole derivatives against the M. tuberculosis KasA protein. [6] Key Findings:
-
Compounds with specific substitutions demonstrated exceptional binding energies, superior to the co-crystallized inhibitor. [6]* Compound 7 , with a binding energy of -7.36 kcal/mol, formed key hydrogen bonds via its p-amino phenyl ring and the benzimidazole core. [6]* Compound 8 , with a binding energy of -7.17 kcal/mol, engaged in hydrogen bonding through its secondary amino group and 3-amino phenyl group with residues like Glu199 and Gly117. [6]These results correlated well with the experimental antitubercular activity, where these two compounds were the most potent. [6] Comparative Docking Data for KasA Inhibitors
Compound ID Binding Energy (kcal/mol) Hydrogen Bond Interactions Key Interacting Residues Compound 7 -7.36 Yes (p-amino phenyl, benzimidazole N) Not specified Compound 8 -7.17 Yes (secondary amino, 3-amino phenyl) Glu199, Gly117, Glu120 Isoniazid Reference - (Lower affinity in most studies) | DG167 | Co-crystallized | - | (Docking scores not provided for comparison) |
Data synthesized from a 2024 study on antitubercular benzimidazoles.[6]
Conclusion & Future Outlook
Molecular docking is a powerful predictive tool that accelerates the discovery of novel therapeutic agents. [12]As demonstrated through comparative case studies on EGFR and KasA, this in silico approach effectively differentiates between benzimidazole derivatives, highlighting the specific structural modifications that enhance binding affinity. The strong correlation between lower binding energies and higher experimental activity underscores the predictive validity of a well-executed docking protocol.
However, it is imperative to recognize the limitations of docking. Scoring functions are approximations, and the static nature of the receptor model does not account for protein flexibility. Therefore, docking results should always be viewed as hypotheses that require experimental validation. Promising candidates identified through docking must be synthesized and evaluated in in vitro and in vivo assays to confirm their biological activity.
The future of computational drug design will see docking integrated more closely with more computationally intensive techniques like molecular dynamics (MD) simulations. MD can provide a more dynamic picture of the ligand-receptor complex, assessing the stability of binding poses over time and offering deeper insights into the thermodynamics of interaction. By combining these computational strategies, we can continue to refine the drug discovery process, bringing more effective benzimidazole-based therapies from the computer screen to the clinic.
References
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Jalil, N. A. S., & Hamid, S. A. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Sains Malaysiana, 51(4), 1205-1217. Available from: [Link]
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Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. (2024). National Center for Biotechnology Information. Available from: [Link]
-
Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]
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Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. (2022). ACS Omega. Available from: [Link]
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Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. (2024). ResearchGate. Available from: [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025). ResearchGate. Available from: [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). National Center for Biotechnology Information. Available from: [Link]
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Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Center for Biotechnology Information. Available from: [Link]
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QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). ResearchGate. Available from: [Link]
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Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Available from: [Link]
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Lessons from Docking Validation. (n.d.). Michigan State University. Available from: [Link]
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Synthesis, Biological Evaluation, and Molecular Docking of New Benzimidazole-1,2,3-Triazole Hybrids as Antibacterial and Antitumor Agents. (n.d.). Taylor & Francis Online. Available from: [Link]
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Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Ingenta Connect. Available from: [Link]
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How can we do an RMSD validation for a protein which has 2 native ligand binding sites? (2024). ResearchGate. Available from: [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Available from: [Link]
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Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. Available from: [Link]
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A Review On Benzimidazole Derivatives. (2024). IJCRT.org. Available from: [Link]
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Evaluation and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent. (n.d.). Semantic Scholar. Available from: [Link]
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In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). National Center for Biotechnology Information. Available from: [Link]
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QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. (2023). ResearchGate. Available from: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Available from: [Link]
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#Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK. (2020). YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking the Quantum Yield of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
For researchers and professionals in drug development, the photophysical properties of a compound are a critical determinant of its potential applications, from fluorescent probes to photosensitizers in photodynamic therapy. The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a key parameter in this assessment. This guide provides a comprehensive, in-depth protocol for benchmarking the quantum yield of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, a compound of interest due to its benzimidazole core, a privileged scaffold in medicinal chemistry.[1][2]
Given the scarcity of published data on the specific quantum yield of this nitro-substituted benzimidazole, this guide will focus on the robust methodology for its determination using a comparative method. This approach, when meticulously executed, provides a reliable benchmark against a well-characterized standard. We will also delve into the theoretical underpinnings of the experimental design, potential challenges, and the interpretation of results.
The Challenge of Nitroaromatic Compounds
It is crucial to acknowledge that nitroaromatic compounds often exhibit low fluorescence quantum yields.[2] This is typically due to efficient intersystem crossing from the singlet excited state to the triplet state, a non-radiative decay pathway that competes with fluorescence.[2] Therefore, the experimental setup must be optimized for detecting potentially weak emissions.
Selecting a Suitable Reference Standard
The cornerstone of the comparative method is the selection of an appropriate quantum yield standard.[3][4][5] An ideal standard should have a well-characterized and stable quantum yield, be soluble in the same solvent as the test compound, and have absorption and emission spectra that overlap significantly with the test compound to minimize wavelength-dependent instrumental errors.
Considering the benzimidazole structure, a potential candidate for the reference standard is 2-aminopyridine . It has a known quantum yield in ethanol and its absorption and emission characteristics are in a range that could potentially overlap with our target compound.
For the purpose of this guide, we will proceed with 2-aminopyridine as the reference standard. However, it is imperative for the researcher to experimentally verify the spectral overlap with the target compound and, if necessary, select a more suitable standard.
Experimental Workflow for Quantum Yield Determination
The following is a detailed, step-by-step protocol for determining the relative quantum yield of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Figure 1: A step-by-step workflow for the determination of relative fluorescence quantum yield.
Materials and Instrumentation
-
Target Compound: 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
-
Reference Standard: 2-aminopyridine (Quantum Yield in Ethanol: ~0.60)
-
Solvent: Spectroscopic grade ethanol
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Detailed Protocol
-
Solution Preparation:
-
Prepare stock solutions of both the target compound and 2-aminopyridine in spectroscopic grade ethanol. The concentration should be high enough to allow for a series of dilutions.
-
From the stock solutions, prepare a series of dilutions for both compounds. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3][4] A typical series might have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
-
Absorbance Measurement:
-
Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.
-
From the absorbance spectrum of the target compound, select a suitable excitation wavelength (λex). This should be a wavelength where the compound absorbs strongly, and ideally, where the reference standard also has a reasonable absorbance.
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each solution of both the target compound and the reference standard. It is crucial to use the same excitation wavelength (λex) and identical instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis and Quantum Yield Calculation:
-
For both the target compound and the reference standard, plot the integrated fluorescence intensity as a function of the absorbance at the excitation wavelength.
-
Perform a linear regression for both sets of data. The slope of this line is the gradient (Grad).
-
The quantum yield of the target compound (Φf_target) can then be calculated using the following equation:
Φf_target = Φf_ref * (Grad_target / Grad_ref) * (η_target / η_ref)²
Where:
-
Φf_ref is the quantum yield of the reference standard (0.60 for 2-aminopyridine in ethanol).
-
Grad_target and Grad_ref are the gradients from the plots of integrated fluorescence intensity versus absorbance for the target and reference compounds, respectively.
-
η_target and η_ref are the refractive indices of the solvents used for the target and reference solutions, respectively. Since the same solvent (ethanol) is used for both, this term (η_target / η_ref)² becomes 1.
-
Data Presentation and Comparison
The experimental data should be meticulously recorded and presented in a clear, tabular format to allow for a direct comparison between the target compound and the reference standard.
Table 1: Photophysical Properties of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid and Reference Standard
| Parameter | 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid | 2-aminopyridine (Reference) |
| Solvent | Ethanol | Ethanol |
| Absorption λmax (nm) | To be determined | ~290 |
| Emission λmax (nm) | To be determined | ~355 |
| Stokes Shift (nm) | To be calculated | ~65 |
| Excitation λex (nm) | To be selected | Same as target |
| Gradient (Grad) | To be determined | To be determined |
| Quantum Yield (Φf) | To be calculated | 0.60 |
Causality and Self-Validation in the Protocol
The robustness of this protocol lies in its inherent self-validating steps. The requirement of a linear relationship between absorbance and fluorescence intensity for dilute solutions serves as an internal check for the absence of concentration-dependent quenching or inner filter effects. Any significant deviation from linearity would indicate that the experimental conditions need to be re-evaluated, for instance, by using even more dilute solutions.
The choice of a well-established quantum yield standard provides an authoritative grounding for the measurement. Cross-referencing the obtained quantum yield with theoretical expectations based on the compound's structure (i.e., the presence of the deactivating nitro group) adds another layer of validation to the experimental outcome.
Conclusion
Benchmarking the quantum yield of a novel compound like 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a fundamental step in its photophysical characterization. While direct published values may be unavailable, a systematic and carefully executed comparative measurement provides a reliable and scientifically sound approach. By following the detailed protocol outlined in this guide, researchers can confidently determine the fluorescence quantum yield, enabling a deeper understanding of the compound's potential and paving the way for its application in various scientific and therapeutic fields.
References
-
Mannich bases derivatives of 2-Phenyl-5- Benzimidazole sulfonic acid; Synthesis, Characterization, Computational studies and - SciELO. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.). Retrieved January 25, 2026, from [Link]
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
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Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS | Analytical Chemistry - ACS Publications. (2020, January 13). Retrieved January 25, 2026, from [Link]
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UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (n.d.). Retrieved January 25, 2026, from [Link]
-
Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
-
Photophysical and photochemical studies of 2-phenylbenzimidazole and UVB sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
-
References for Small Fluorescence Quantum Yields - PMC - PubMed Central. (2024, May 15). Retrieved January 25, 2026, from [Link]
-
(PDF) Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole - ResearchGate. (2016, September). Retrieved January 25, 2026, from [Link]
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality - RSC Publishing. (2022, January 18). Retrieved January 25, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the responsible management of the chemical entities we handle. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and an understanding of the compound's implicit chemical characteristics.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
| Component | Associated Hazards | GHS Hazard Statements (Anticipated) |
| Nitrophenyl Group | Acutely toxic, mutagenic, and potentially carcinogenic.[1] Resistant to environmental degradation.[1][2] Can be harmful if swallowed, in contact with skin, or if inhaled. | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. |
| Benzimidazole Moiety | Benzimidazole and its derivatives can exhibit moderate toxicity and some are skin sensitizers.[3] They are also recognized as environmental pollutants.[4][5] | H317: May cause an allergic skin reaction. |
| Carboxylic Acid Group | Can cause skin and eye irritation.[6] | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Given this profile, 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid must be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and significant environmental harm.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow is designed to ensure a systematic and safe disposal process, from the point of generation to final removal by certified professionals.
Figure 1: A high-level overview of the disposal workflow for 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Step 1: Immediate Waste Segregation
The "Why": Proper segregation at the source is the cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and ensures that waste streams are correctly categorized for disposal.
Protocol:
-
Solid Waste:
-
Collect all solid waste containing 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid, including residual amounts of the pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for minor spills.
-
Place these materials into a designated, robust, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste, such as solutions containing the compound and initial solvent rinses from contaminated glassware, in a separate, designated liquid hazardous waste container.
-
Ensure the container is made of a material compatible with the solvents used.
-
Step 2: Container Selection and Labeling
The "Why": The integrity of the waste container is critical to prevent leaks and spills. Accurate labeling is a regulatory requirement and essential for communicating hazards to all personnel and waste handlers.
Protocol:
-
Container Selection:
-
Use only containers that are in good condition, free from cracks or defects, and have a secure, leak-proof lid.
-
For liquid waste, high-density polyethylene (HDPE) or glass containers are generally suitable, depending on the solvent. Ensure compatibility with all components of the waste mixture.
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid" and any other chemical constituents.
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the container was started.
-
-
Step 3: Segregated Storage in a Satellite Accumulation Area (SAA)
The "Why": Storing hazardous waste in a designated and controlled area minimizes the risk of accidental exposure and ensures compliance with laboratory safety regulations.
Protocol:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment (e.g., a spill tray) to contain any potential leaks.
-
Chemical Incompatibility: Do not store this waste with strong oxidizing agents, strong bases, or reactive metals. The nitroaromatic structure warrants caution regarding potential reactivity.
Step 4: Arranging for Final Disposal
The "Why": The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal contractor to ensure it is managed in an environmentally sound and legally compliant manner.
Protocol:
-
Once the waste container is full (leaving some headspace for expansion) or has been in storage for the maximum allowable time per your institution's policy (typically 90-180 days), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Never dispose of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid down the drain or in the regular trash.[7][8]
Step 5: Decontamination of Empty Containers
The "Why": "Empty" containers that held hazardous chemicals are not truly empty and must be decontaminated before they can be disposed of as non-hazardous waste.
Protocol:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the first rinsate as hazardous waste in your designated liquid waste container for this compound.[9]
-
The subsequent rinsates should also be collected as hazardous waste.
-
After thorough rinsing and air-drying in a fume hood, deface or remove the original label.
-
The decontaminated container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.
Emergency Procedures for Spills and Exposures
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS (for analogous compounds) and EHS: Refer to safety data information for nitrophenols and benzimidazoles, and contact your EHS department.
-
Small Spills (if trained to do so):
-
Wear appropriate PPE (gloves, safety goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Conclusion
The responsible disposal of 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal, we uphold our commitment to a safe and sustainable research environment.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
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PubChem. (n.d.). 2-(4-Nitrophenyl)-1H-benzimidazole. Retrieved from [Link]
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Taylor & Francis Online. (2023). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. [Link]
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Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
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Gharagheizi, F., Eslamimanesh, A., Mohammadi, A. H., & Richon, D. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227–2233. [Link]
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ResearchGate. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review. [Link]
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PubMed. (2012). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Medycyna Pracy, 63(4), 471–481. [Link]
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MDPI. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. [Link]
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ACS Publications. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3244–3251. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]
-
ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. [Link]
-
ResearchGate. (2012). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. [Link]
-
ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. [Link]
-
Fu, P. P. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 3(6), 467–481. [Link]
-
NIH. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
ResearchGate. (2016). Chemosensors for detection of nitroaromatic compounds (explosives). [Link]
-
EPRA Journals. (n.d.). SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. Retrieved from [Link]
-
ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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PubMed. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
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ResearchGate. (2018). Photodegradation Pattern of Benzimidazole Anthelmintics. [Link]
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Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
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University of Illinois. (2019). Chemical Compatibility. Retrieved from [Link]
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University of Toronto. (2026). Chemical Compatibility & Storage. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
